Product packaging for SIRT7 inhibitor 97491(Cat. No.:)

SIRT7 inhibitor 97491

Cat. No.: B2376485
M. Wt: 285.73 g/mol
InChI Key: RMRVZWMKRCLSFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

SIRT7 inhibitor 97491 is a useful research compound. Its molecular formula is C15H12ClN3O and its molecular weight is 285.73 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H12ClN3O B2376485 SIRT7 inhibitor 97491

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-N-[5-(4-chlorophenyl)-1,3-oxazol-2-yl]benzene-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN3O/c16-11-6-4-10(5-7-11)14-9-18-15(20-14)19-13-3-1-2-12(17)8-13/h1-9H,17H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMRVZWMKRCLSFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC2=NC=C(O2)C3=CC=C(C=C3)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

In-Depth Technical Guide: Discovery and Synthesis of SIRT7 Inhibitor 97491

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sirtuin 7 (SIRT7) is a member of the sirtuin family of NAD+-dependent deacylases, which have emerged as critical regulators in a myriad of cellular processes, including gene expression, metabolism, and the DNA damage response. Dysregulation of SIRT7 activity has been implicated in the pathogenesis of various diseases, notably cancer, making it an attractive therapeutic target. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of SIRT7 inhibitor 97491, a potent and selective small molecule inhibitor of SIRT7.

Discovery of this compound

This compound, also identified by its CAS number 1807758-81-1, was discovered through screening efforts to identify novel modulators of sirtuin activity. Its chemical name is N1-(5-(4-chlorophenyl)oxazol-2-yl)benzene-1,3-diamine . This compound has been shown to selectively inhibit the deacetylase activity of SIRT7, leading to downstream cellular effects that are beneficial in cancer models.

Synthesis of this compound

While a specific, detailed synthesis protocol for this compound is not publicly available in the primary literature, a plausible synthetic route can be devised based on established methods for the synthesis of 2-amino-5-aryloxazoles. The proposed synthesis involves a multi-step process, which is outlined in the workflow diagram below. The key steps would likely involve the formation of an α-haloketone, followed by cyclization with a substituted guanidine or urea derivative to form the 2-aminooxazole core, and subsequent modifications to introduce the aniline moiety.

Diagram: Proposed Synthesis Workflow for this compound

G cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_product Final Product 4-chloroacetophenone 4-chloroacetophenone Halogenation Halogenation 4-chloroacetophenone->Halogenation 1. Bromination m-Phenylenediamine m-Phenylenediamine Coupling Coupling m-Phenylenediamine->Coupling 3. Cyanamide formation Cyclization Cyclization Halogenation->Cyclization 2. α-bromoketone SIRT7_inhibitor_97491 This compound Cyclization->SIRT7_inhibitor_97491 5. Formation of 2-amino-5-aryloxazole Coupling->Cyclization 4. Substituted Guanidine

Caption: A plausible synthetic route for this compound.

Quantitative Data

The following tables summarize the key quantitative data reported for this compound.

Table 1: In Vitro Activity

ParameterValue
IC50 (SIRT7) 325 nM[1][2]

Table 2: Cellular Activity

Cell LineAssayConcentration(s)Result
MES-SA Cell Proliferation1, 5, 10 µM>50% decrease in proliferation at 5 and 10 µM after 72h[3]
HEK293 CytotoxicityNot specifiedAlmost unaffected[3]

Table 3: In Vivo Efficacy

Animal ModelTumor ModelDosageResult
Balb/c nude mice MES-SA xenograft2 mg/kg (i.p.)Inhibited cancer growth in vivo[3]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of this compound, based on the primary publication by Kim et al. (2019) in Biochemical and Biophysical Research Communications.

SIRT7 Deacetylase Activity Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of SIRT7.

  • Reagents:

    • Recombinant human SIRT7 enzyme

    • Fluorogenic peptide substrate containing an acetylated lysine residue (e.g., a p53-derived peptide)

    • NAD+

    • Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

    • Developer solution (to stop the reaction and generate a fluorescent signal)

    • This compound (dissolved in DMSO)

  • Procedure:

    • Prepare a reaction mixture containing SIRT7 enzyme, the fluorogenic peptide substrate, and NAD+ in the assay buffer.

    • Add varying concentrations of this compound or DMSO (vehicle control) to the reaction mixture in a 96-well plate.

    • Incubate the plate at 37°C for a specified time (e.g., 1 hour).

    • Stop the reaction and generate the fluorescent signal by adding the developer solution.

    • Measure the fluorescence intensity using a microplate reader.

    • Calculate the percent inhibition for each concentration of the inhibitor and determine the IC50 value by fitting the data to a dose-response curve.

Diagram: SIRT7 Inhibition Assay Workflow

G Start Start Prepare_Reagents Prepare Reagents (SIRT7, Substrate, NAD+, Inhibitor) Start->Prepare_Reagents Mix_Components Mix SIRT7, Substrate, NAD+ and Inhibitor in 96-well plate Prepare_Reagents->Mix_Components Incubate Incubate at 37°C Mix_Components->Incubate Add_Developer Add Developer Solution Incubate->Add_Developer Measure_Fluorescence Measure Fluorescence Add_Developer->Measure_Fluorescence Analyze_Data Calculate % Inhibition and IC50 Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the SIRT7 enzymatic inhibition assay.

Cell Proliferation Assay

This assay determines the effect of the inhibitor on the growth of cancer cells.

  • Cell Lines and Culture:

    • MES-SA (human uterine sarcoma): Cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

    • HEK293 (human embryonic kidney): Cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Maintain cells at 37°C in a humidified atmosphere with 5% CO2.

  • Procedure (MTT or similar viability assay):

    • Seed MES-SA and HEK293 cells into 96-well plates at a predetermined density (e.g., 5,000 cells/well).

    • Allow the cells to adhere overnight.

    • Treat the cells with various concentrations of this compound (e.g., 1, 5, 10 µM) or DMSO as a vehicle control.

    • Incubate the cells for a specified period (e.g., 72 hours).

    • Add a viability reagent (e.g., MTT, MTS, or WST-1) to each well and incubate according to the manufacturer's instructions.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

In Vivo Xenograft Study

This study evaluates the anti-tumor efficacy of the inhibitor in a living organism.

  • Animal Model:

    • Female Balb/c nude mice (athymic), typically 4-6 weeks old.

  • Procedure:

    • Subcutaneously inject MES-SA cells (e.g., 5 x 10^6 cells in a mixture of media and Matrigel) into the flank of each mouse.

    • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

    • Randomize the mice into treatment and control groups.

    • Administer this compound (e.g., 2 mg/kg) via intraperitoneal (i.p.) injection on a specified schedule (e.g., daily or several times a week). The control group receives vehicle (e.g., DMSO, PEG300, and Tween 80 in saline).

    • Monitor tumor growth by measuring the tumor dimensions with calipers at regular intervals and calculate the tumor volume (e.g., Volume = 0.5 x length x width²).

    • Monitor the body weight and general health of the mice throughout the study.

    • At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., western blotting, immunohistochemistry).

Diagram: In Vivo Xenograft Study Workflow

G Start Start Cell_Implantation Subcutaneous injection of MES-SA cells into nude mice Start->Cell_Implantation Tumor_Growth Allow tumors to reach palpable size Cell_Implantation->Tumor_Growth Randomization Randomize mice into treatment and control groups Tumor_Growth->Randomization Treatment Administer this compound or vehicle Randomization->Treatment Monitoring Monitor tumor volume and body weight Treatment->Monitoring Endpoint Euthanize mice and excise tumors for analysis Monitoring->Endpoint End End Endpoint->End

Caption: Workflow for the in vivo xenograft study.

Signaling Pathway

This compound exerts its anti-cancer effects primarily through the modulation of the p53 signaling pathway. SIRT7 is known to deacetylate p53, leading to its degradation. By inhibiting SIRT7, inhibitor 97491 promotes the acetylation of p53, which in turn enhances its stability and transcriptional activity. This leads to the upregulation of p53 target genes involved in apoptosis and cell cycle arrest, ultimately contributing to the suppression of tumor growth.

Diagram: SIRT7 and p53 Signaling Pathway

G SIRT7 SIRT7 p53_deAc Deacetylated p53 (Inactive) SIRT7->p53_deAc Deacetylation p53_Ac Acetylated p53 (Active) p53_Ac->SIRT7 Apoptosis Apoptosis & Cell Cycle Arrest p53_Ac->Apoptosis Degradation Proteasomal Degradation p53_deAc->Degradation Inhibitor_97491 This compound Inhibitor_97491->SIRT7

Caption: Inhibition of SIRT7 by 97491 leads to p53 activation.

References

In-Depth Technical Guide: Mechanism of Action of SIRT7 Inhibitor 97491

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sirtuin 7 (SIRT7), a member of the NAD+-dependent class III histone deacetylase family, has emerged as a significant therapeutic target in oncology due to its pivotal role in tumorigenesis and cancer progression. This technical guide provides a comprehensive overview of the mechanism of action of the potent and specific SIRT7 inhibitor, compound 97491. By directly inhibiting the deacetylase activity of SIRT7, this small molecule instigates a cascade of downstream events, leading to the stabilization and activation of the tumor suppressor p53, induction of apoptosis, and subsequent suppression of tumor growth. This document consolidates the current understanding of the inhibitor's function, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and experimental workflows.

Core Mechanism of Action: Inhibition of SIRT7 Deacetylase Activity

SIRT7 inhibitor 97491 functions as a potent antagonist of SIRT7's enzymatic activity.[1][2][3] The primary mechanism revolves around the direct inhibition of its deacetylase function, with a reported half-maximal inhibitory concentration (IC50) of 325 nM.[1][2][3] SIRT7 is known to deacetylate a variety of protein substrates, thereby modulating their function and influencing cellular processes such as gene transcription, cell cycle progression, and apoptosis.[4] By blocking this deacetylase activity, inhibitor 97491 effectively prevents the removal of acetyl groups from SIRT7's target proteins.

Key Molecular Interaction: Stabilization of p53

A critical downstream consequence of SIRT7 inhibition by compound 97491 is the stabilization and enhanced activity of the tumor suppressor protein p53.[1][4] SIRT7 is known to deacetylate p53 at lysine residues K373 and K382, a modification that marks p53 for degradation and attenuates its tumor-suppressive functions.[1][4]

By inhibiting SIRT7, compound 97491 prevents the deacetylation of p53, leading to an accumulation of acetylated p53.[1][4] This acetylated form of p53 is more stable and transcriptionally active, enabling it to induce the expression of target genes involved in cell cycle arrest and apoptosis.[4]

cluster_0 Normal Cellular State cluster_1 With this compound SIRT7 SIRT7 p53 p53 SIRT7->p53 Deacetylation Degradation p53 Degradation p53->Degradation Acetylated_p53 Acetylated p53 (K373/382) Acetylated_p53_stable Stable Acetylated p53 Inhibitor Inhibitor 97491 SIRT7_inhibited SIRT7 (Inhibited) Inhibitor->SIRT7_inhibited Inhibits Apoptosis Apoptosis Acetylated_p53_stable->Apoptosis Induces

Figure 1: Mechanism of p53 stabilization by this compound.
Induction of Apoptosis via the Caspase Pathway

The stabilization and activation of p53 by inhibitor 97491 ultimately triggers the intrinsic apoptotic pathway.[1][3] This is mediated through the upregulation of pro-apoptotic proteins and the activation of caspases, the key executioners of apoptosis.[4] The inhibitor has been shown to promote apoptosis through the caspase pathway, leading to programmed cell death in cancer cells.[1][3]

Inhibitor This compound SIRT7 SIRT7 Inhibitor->SIRT7 Inhibits p53 Acetylated p53 (Stable) SIRT7->p53 Deacetylation (Blocked) Caspase Caspase Pathway p53->Caspase Activates Apoptosis Apoptosis Caspase->Apoptosis Executes

Figure 2: Signaling pathway of apoptosis induction.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the efficacy of this compound from in vitro and in vivo studies.

Table 1: In Vitro Activity of this compound
ParameterCell LineValueConditionsReference
IC50 -325 nMEnzymatic assay[1][2][3]
Cell Growth Inhibition MES-SA (human uterine sarcoma)>50% decrease5 and 10 µM, 72 hours[2][3]
Cytotoxicity HEK293 (human embryonic kidney)Almost unaffectedNot specified[2]
Table 2: In Vivo Efficacy of this compound
Animal ModelTumor TypeDosage & AdministrationTreatment DurationOutcomeReference
Xenograft Mice (Balb/c nude)MES-SA cell line2 mg/kg, intraperitoneally3 weeks (excluding weekends)Inhibited cancer growth[2][3]

Detailed Experimental Protocols

This section provides an overview of the methodologies for the key experiments cited in the evaluation of this compound.

SIRT7 Deacetylase Activity Assay (Fluorometric)

This assay is used to determine the IC50 of the inhibitor against SIRT7.

  • Principle: A fluorogenic substrate peptide of SIRT7 is used. Upon deacetylation by SIRT7, a developer solution is added that releases a fluorophore, which can be quantified.

  • Protocol Outline:

    • Recombinant human SIRT7 enzyme is incubated with the inhibitor at various concentrations.

    • A fluorogenic acetylated peptide substrate and NAD+ are added to initiate the reaction.

    • The reaction is incubated at 37°C.

    • A developer solution is added to stop the reaction and generate a fluorescent signal.

    • Fluorescence is measured using a microplate reader.

    • The IC50 value is calculated from the dose-response curve.

cluster_workflow SIRT7 Activity Assay Workflow A Incubate SIRT7 with Inhibitor 97491 B Add Fluorogenic Substrate & NAD+ A->B C Incubate at 37°C B->C D Add Developer Solution C->D E Measure Fluorescence D->E F Calculate IC50 E->F

Figure 3: Experimental workflow for SIRT7 deacetylase activity assay.
Western Blot for p53 Acetylation

This method is used to assess the level of p53 acetylation in cells treated with the inhibitor.

  • Principle: Proteins from cell lysates are separated by size via gel electrophoresis, transferred to a membrane, and probed with specific antibodies to detect total p53 and acetylated p53.

  • Protocol Outline:

    • MES-SA cells are treated with this compound.

    • Cells are lysed, and protein concentration is determined.

    • Equal amounts of protein are loaded onto an SDS-PAGE gel for electrophoresis.

    • Proteins are transferred to a PVDF membrane.

    • The membrane is blocked to prevent non-specific antibody binding.

    • The membrane is incubated with a primary antibody specific for acetylated p53 (e.g., anti-acetyl-p53 K382) and an antibody for total p53.

    • The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • A chemiluminescent substrate is added, and the signal is detected.

Cell Viability/Proliferation Assay

This assay measures the effect of the inhibitor on cancer cell growth.

  • Principle: A common method is the MTT assay, where viable cells with active metabolism reduce a yellow tetrazolium salt (MTT) to a purple formazan product. The amount of formazan is proportional to the number of viable cells.

  • Protocol Outline:

    • MES-SA cells are seeded in a 96-well plate.

    • Cells are treated with various concentrations of this compound for 72 hours.

    • MTT reagent is added to each well and incubated.

    • A solubilization solution is added to dissolve the formazan crystals.

    • The absorbance is measured at a specific wavelength using a microplate reader.

In Vivo Xenograft Mouse Model

This model is used to evaluate the anti-tumor efficacy of the inhibitor in a living organism.

  • Principle: Human cancer cells (MES-SA) are implanted into immunodeficient mice. Once tumors are established, the mice are treated with the inhibitor, and tumor growth is monitored.

  • Protocol Outline:

    • MES-SA cells are injected subcutaneously into the flank of Balb/c nude mice.

    • Tumors are allowed to grow to a palpable size.

    • Mice are randomized into control and treatment groups.

    • The treatment group receives intraperitoneal injections of this compound (2 mg/kg) for 3 weeks (excluding weekends).

    • Tumor volume is measured regularly with calipers.

    • At the end of the study, mice are euthanized, and tumors are excised and weighed.

Broader Context: SIRT7 in Cancer and Its Deacetylation Targets

SIRT7 is overexpressed in various human cancers and its elevated levels often correlate with poor prognosis.[5] It plays a multifaceted role in promoting cancer by regulating gene expression, enhancing ribosome biogenesis, and maintaining genomic stability.[6] The oncogenic functions of SIRT7 are primarily attributed to its deacetylase activity on both histone and non-histone proteins.

Table 3: Known Deacetylation Targets of SIRT7
Target ProteinFunctionImplication of Deacetylation
Histone H3 (K18) Chromatin structure, gene expressionTranscriptional repression of tumor suppressor genes
p53 Tumor suppressorDestabilization and inactivation
GA-binding protein beta-1 (GABPβ1) Transcriptional regulationModulation of gene expression
N-myc (and STAT) interactor (NMI) Transcriptional co-activatorRegulation of transcription
Enhancer of zeste homolog 2 (EZH2) Histone methyltransferaseModulation of epigenetic landscape
Glycogen synthase kinase 3 beta (GSK3β) Kinase involved in multiple pathwaysRegulation of cellular signaling
Mitogen-activated protein kinase 2 (MAP2K2/MEK2) Kinase in the MAPK pathwayRegulation of cell proliferation and survival

The inhibition of SIRT7 by compounds like 97491, therefore, has the potential to reverse these oncogenic effects by restoring the acetylation status and normal function of these key regulatory proteins.

Conclusion

This compound represents a promising therapeutic agent for cancer treatment. Its well-defined mechanism of action, centered on the specific inhibition of SIRT7 deacetylase activity, leads to the reactivation of the p53 tumor suppressor pathway and the induction of apoptosis in cancer cells. The quantitative data from both in vitro and in vivo studies demonstrate its potent anti-tumor effects. The detailed experimental protocols provided herein offer a framework for the further investigation and development of this and other SIRT7-targeting compounds. The continued exploration of SIRT7's role in cancer biology and the development of potent and specific inhibitors like 97491 hold significant promise for advancing cancer therapy.

References

In-depth Technical Guide: The Impact of SIRT7 Inhibitor 97491 on p53 Acetylation and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the SIRT7 inhibitor 97491 and its effects on the tumor suppressor protein p53. It details the molecular mechanisms, presents available quantitative data, outlines key experimental protocols for studying this interaction, and provides visual representations of the relevant biological pathways and experimental workflows.

Introduction to SIRT7 and its Role in Cancer

Sirtuin 7 (SIRT7) is a member of the sirtuin family of NAD+-dependent deacetylases, which are crucial regulators of various cellular processes.[1] Primarily localized in the nucleolus, SIRT7 is involved in rDNA transcription, genome stability, and cell proliferation. Emerging evidence has highlighted the role of SIRT7 in tumorigenesis, where it is often overexpressed in various cancers. SIRT7 can deacetylate several substrate proteins, including histone H3 and the tumor suppressor p53. The deacetylation of p53 by SIRT7 at lysine residues, particularly K382, has been shown to attenuate its activity, thereby suppressing cancer cell growth arrest and apoptosis.[1] This makes SIRT7 a compelling target for anticancer drug development.

This compound: A Potent Modulator of p53

The small molecule, identified as inhibitor 97491, has been characterized as a potent and specific inhibitor of SIRT7's deacetylase activity. By inhibiting SIRT7, 97491 effectively prevents the deacetylation of p53, leading to its increased acetylation and subsequent stabilization.

Mechanism of Action

This compound functions by directly inhibiting the enzymatic activity of SIRT7. This inhibition leads to the hyperacetylation of p53 at key lysine residues, K373 and K382. Acetylation at these sites is known to enhance the stability and transcriptional activity of p53. The stabilized and activated p53 can then induce downstream cellular responses, including cell cycle arrest and apoptosis, ultimately leading to the suppression of tumor progression.[1]

Signaling Pathway

The signaling pathway illustrating the effect of this compound on p53 is depicted below. Under normal conditions in certain cancers, SIRT7 deacetylates p53, leading to its degradation and reduced tumor suppressor function. Upon introduction of inhibitor 97491, SIRT7 is inhibited, resulting in acetylated, stable, and active p53, which can then promote apoptosis.

SIRT7_p53_pathway cluster_normal Normal/Cancer Cell State cluster_inhibited With this compound SIRT7 SIRT7 p53_unstable p53 (unstable) SIRT7->p53_unstable deacetylates Degradation Degradation p53_unstable->Degradation Inhibitor Inhibitor 97491 SIRT7_inhibited SIRT7 (inhibited) Inhibitor->SIRT7_inhibited inhibits p53_stable Acetylated p53 (stable & active) Apoptosis Apoptosis p53_stable->Apoptosis

SIRT7-p53 signaling pathway modulation by inhibitor 97491.

Quantitative Data

The following table summarizes the key quantitative data reported for this compound.

ParameterValueCell Line/ModelReference
IC50 (SIRT7 activity) 325 nMIn vitro enzymatic assay[1]
Cell Proliferation >50% decrease at 5 & 10 µMMES-SA (human uterine sarcoma)
In Vivo Efficacy 20 mg/kg/day, i.p.MES-SA xenograft mouse model

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of SIRT7 inhibitors and their effects on p53. These are representative protocols and may require optimization for specific experimental conditions.

In Vitro SIRT7 Deacetylase Activity Assay

This assay is used to determine the inhibitory effect of compounds on SIRT7 enzymatic activity.

Materials:

  • Recombinant human SIRT7 enzyme

  • Fluorogenic SIRT7 peptide substrate (e.g., based on p53 sequence with an acetylated lysine)

  • NAD+

  • SIRT7 assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Developer solution

  • This compound

  • 96-well black microplate

  • Fluorometric plate reader

Procedure:

  • Prepare a serial dilution of this compound in SIRT7 assay buffer.

  • In a 96-well plate, add the SIRT7 enzyme, assay buffer, and the inhibitor at various concentrations.

  • Initiate the reaction by adding the fluorogenic peptide substrate and NAD+.

  • Incubate the plate at 37°C for 1-2 hours.

  • Stop the reaction and add the developer solution.

  • Incubate at 37°C for 15-30 minutes.

  • Measure the fluorescence at the appropriate excitation and emission wavelengths.

  • Calculate the percentage of inhibition and determine the IC50 value.

Cellular p53 Acetylation Assay (Immunoprecipitation and Western Blot)

This protocol is for determining the levels of acetylated p53 in cells treated with the SIRT7 inhibitor.

Materials:

  • Cancer cell line (e.g., MES-SA)

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer with protease and deacetylase inhibitors)

  • Antibody for immunoprecipitation (e.g., anti-p53 antibody)

  • Protein A/G agarose beads

  • Primary antibodies: anti-acetyl-p53 (K373/K382), anti-p53, anti-beta-actin

  • HRP-conjugated secondary antibody

  • SDS-PAGE gels and Western blot equipment

  • Chemiluminescence substrate

Procedure:

  • Culture cells and treat with various concentrations of this compound for a specified time.

  • Lyse the cells and quantify the protein concentration.

  • Incubate the cell lysates with an anti-p53 antibody overnight at 4°C.

  • Add protein A/G agarose beads and incubate for 2-4 hours at 4°C to capture the p53-antibody complexes.

  • Wash the beads several times with lysis buffer.

  • Elute the immunoprecipitated proteins by boiling in SDS-PAGE sample buffer.

  • Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and probe with primary antibodies against acetylated p53 (K373/K382) and total p53.

  • Incubate with an HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescence substrate and imaging system.

  • Analyze the band intensities to determine the relative levels of acetylated p53.

p53 Protein Stability Assay (Cycloheximide Chase)

This assay measures the half-life of the p53 protein in the presence or absence of the SIRT7 inhibitor.

Materials:

  • Cancer cell line

  • This compound

  • Cycloheximide (CHX)

  • Cell lysis buffer

  • Western blot reagents as described in 4.2.

Procedure:

  • Treat cells with either vehicle or this compound for a predetermined time.

  • Add cycloheximide (a protein synthesis inhibitor) to the culture medium.

  • Harvest cells at various time points after CHX addition (e.g., 0, 30, 60, 120 minutes).

  • Lyse the cells and perform Western blotting for total p53 and a loading control (e.g., beta-actin).

  • Quantify the p53 band intensities at each time point and normalize to the loading control.

  • Plot the relative p53 levels against time to determine the protein half-life.

Cell Viability Assay (MTT Assay)

This assay assesses the effect of the SIRT7 inhibitor on the viability of cancer cells.

Materials:

  • Cancer cell line (e.g., MES-SA)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a detergent-based solution)

  • 96-well plate

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to attach overnight.

  • Treat the cells with a serial dilution of this compound for 24-72 hours.

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm.

  • Calculate the percentage of cell viability relative to untreated control cells.

In Vivo Xenograft Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse model.

Materials:

  • Immunocompromised mice (e.g., BALB/c nude mice)

  • Cancer cell line (e.g., MES-SA)

  • This compound

  • Vehicle solution

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject cancer cells into the flank of the mice.

  • Allow the tumors to grow to a palpable size.

  • Randomize the mice into treatment and control groups.

  • Administer this compound (e.g., 20 mg/kg/day, intraperitoneally) or vehicle to the respective groups.

  • Measure tumor volume with calipers at regular intervals.

  • Monitor the body weight and overall health of the mice.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry).

Experimental Workflow

The following diagram illustrates a typical workflow for the preclinical evaluation of a SIRT7 inhibitor like 97491.

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation enzymatic_assay SIRT7 Enzymatic Assay (IC50 Determination) cell_viability Cell Viability Assay (e.g., MTT) enzymatic_assay->cell_viability acetylation_assay p53 Acetylation Assay (IP-Western) cell_viability->acetylation_assay stability_assay p53 Stability Assay (CHX Chase) acetylation_assay->stability_assay xenograft_model Xenograft Mouse Model (Tumor Growth Inhibition) stability_assay->xenograft_model Lead Candidate pharmacodynamics Pharmacodynamic Analysis (p53 acetylation in tumors) xenograft_model->pharmacodynamics

General experimental workflow for evaluating a SIRT7 inhibitor.

Conclusion

This compound represents a promising therapeutic agent for cancers where SIRT7 is overactive and p53 function is compromised. Its ability to increase p53 acetylation and stability leads to the induction of apoptosis in cancer cells and the inhibition of tumor growth in vivo. The experimental protocols and workflows detailed in this guide provide a framework for the continued investigation and development of SIRT7 inhibitors as a novel class of anticancer drugs. Further research is warranted to fully elucidate the therapeutic potential and clinical applicability of this compound.

References

The Dichotomous Role of SIRT7 in Tumorigenesis and Cancer Progression: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sirtuin 7 (SIRT7), a member of the NAD+-dependent histone deacetylase family, has emerged as a critical regulator in the landscape of cancer biology. Predominantly localized in the nucleolus, SIRT7 plays a multifaceted role in cellular processes, including ribosome biogenesis, gene expression, and DNA damage repair. Its involvement in tumorigenesis is complex and often contradictory, acting as both a tumor promoter and a suppressor depending on the specific cancer type and cellular context. This technical guide provides an in-depth exploration of the current understanding of SIRT7's functions in cancer, detailing the signaling pathways it modulates, summarizing key quantitative data, and providing outlines for essential experimental protocols to facilitate further research in this dynamic field. The potential of SIRT7 as a therapeutic target for novel anti-cancer therapies is also discussed, highlighting the promising avenues for future drug development.

Introduction: The Enigmatic Sirtuin 7

SIRT7 is one of the seven mammalian sirtuins (SIRT1-7), which are Class III histone deacetylases.[1] Unlike its more extensively studied counterparts, the precise functions of SIRT7 have only recently begun to be elucidated.[1] It is primarily known for its role in regulating ribosome biogenesis by associating with RNA polymerase I.[2] However, a growing body of evidence reveals its broader impact on genome stability, metabolic regulation, and cellular stress responses, all of which are intrinsically linked to cancer development and progression.[3][4]

The expression of SIRT7 is frequently dysregulated in various human malignancies.[4] High levels of SIRT7 are often associated with poor prognosis in several cancers, including colorectal, breast, and liver cancer, where it typically functions as an oncogene.[5][6][7] Conversely, in some contexts, such as head and neck squamous cell carcinoma, SIRT7 can act as a tumor suppressor.[8] This dualistic nature underscores the complexity of its regulatory mechanisms and highlights the need for a deeper, context-specific understanding of its role in cancer.

The Dual Role of SIRT7 in Cancer: Oncogene and Tumor Suppressor

SIRT7's function in cancer is not monolithic; it can either drive or inhibit tumorigenesis through various mechanisms.

SIRT7 as an Oncogene

In many cancers, SIRT7 promotes tumor growth and progression through several key mechanisms:

  • Promotion of Cell Proliferation and Survival: SIRT7 enhances cancer cell proliferation by upregulating the expression of critical cell cycle regulators like CDK1 and cyclin D1, while downregulating the tumor suppressor p21.[3] It also suppresses apoptosis by upregulating anti-apoptotic proteins such as Bcl-2 and activating the NF-κB signaling pathway.[3]

  • Metabolic Reprogramming: Cancer cells have high metabolic demands to sustain their rapid growth. SIRT7 promotes ribosome biogenesis and protein synthesis, fueling the anabolic processes necessary for tumor expansion.[9]

  • Enhancement of Metastasis: SIRT7 can promote the epithelial-to-mesenchymal transition (EMT), a key process in cancer metastasis, by downregulating E-cadherin expression through its interaction with SIRT1.[3][10]

  • Epigenetic Repression of Tumor Suppressor Genes: SIRT7 is a highly selective deacetylase of histone H3 at lysine 18 (H3K18ac).[8] In collaboration with transcription factors like ELK4, SIRT7 deacetylates H3K18 at the promoters of tumor suppressor genes, leading to their transcriptional repression and promoting a malignant phenotype.[3][8]

SIRT7 as a Tumor Suppressor

In contrast to its oncogenic roles, SIRT7 also exhibits tumor-suppressive functions in certain contexts:

  • Maintenance of Genomic Stability: SIRT7 plays a crucial role in the DNA damage response. It is recruited to sites of DNA double-strand breaks where it promotes chromatin condensation and facilitates DNA repair, thereby safeguarding genomic integrity.[11]

  • Inhibition of Key Oncogenic Pathways: SIRT7 can inactivate the TGF-β signaling pathway, a known driver of EMT and metastasis in some cancers.[3] It achieves this by deacetylating and promoting the degradation of SMAD4, a central mediator of TGF-β signaling.[12]

  • Negative Regulation of Hypoxia-Inducible Factors: SIRT7 can negatively regulate the transcription of hypoxia-inducible factors HIF1α and HIF2α, which are critical for tumor adaptation to hypoxic environments and are often associated with aggressive tumor behavior.[3]

  • p53-Dependent Tumor Suppression: The tumor-suppressive role of SIRT7 can be dependent on the status of the p53 tumor suppressor protein. In certain cancers with wild-type p53, low SIRT7 expression is associated with a poorer prognosis, suggesting a cooperative role in tumor suppression.[13]

Key Signaling Pathways Modulated by SIRT7

SIRT7 exerts its influence on tumorigenesis by modulating a variety of signaling pathways. The following diagrams illustrate some of the key pathways where SIRT7 plays a significant regulatory role.

Oncogenic Signaling Pathways of SIRT7

Oncogenic Signaling Pathways of SIRT7 cluster_proliferation Cell Proliferation & Survival cluster_metastasis Metastasis (EMT) cluster_epigenetic Epigenetic Repression SIRT7_p SIRT7 CDK1_CyclinD1 CDK1/Cyclin D1 SIRT7_p->CDK1_CyclinD1 p21 p21 SIRT7_p->p21 Bcl2 Bcl-2 SIRT7_p->Bcl2 NFkB_p NF-κB SIRT7_p->NFkB_p Proliferation Proliferation CDK1_CyclinD1->Proliferation p21->Proliferation | Apoptosis_Inhibition Apoptosis Inhibition Bcl2->Apoptosis_Inhibition NFkB_p->Apoptosis_Inhibition SIRT7_m SIRT7 SIRT1_m SIRT1 SIRT7_m->SIRT1_m interacts E_cadherin E-cadherin SIRT1_m->E_cadherin Metastasis Metastasis E_cadherin->Metastasis | SIRT7_e SIRT7 ELK4 ELK4 SIRT7_e->ELK4 interacts H3K18ac H3K18ac SIRT7_e->H3K18ac deacetylates Tumor_Suppressor_Genes Tumor Suppressor Genes ELK4->Tumor_Suppressor_Genes binds promoter H3K18ac->Tumor_Suppressor_Genes activates Gene_Repression Gene Repression Tumor_Suppressor_Genes->Gene_Repression leads to

Caption: Oncogenic signaling pathways modulated by SIRT7.

Tumor Suppressive Signaling Pathways of SIRT7

Tumor Suppressive Signaling Pathways of SIRT7 cluster_genomic_stability Genomic Stability cluster_tgfb TGF-β Pathway Inhibition cluster_hif HIF Regulation SIRT7_gs SIRT7 Chromatin_Condensation Chromatin Condensation SIRT7_gs->Chromatin_Condensation DNA_DSB DNA Double-Strand Breaks DNA_DSB->SIRT7_gs recruits DNA_Repair DNA Repair Chromatin_Condensation->DNA_Repair SIRT7_tgfb SIRT7 SMAD4 SMAD4 SIRT7_tgfb->SMAD4 deacetylates & promotes degradation TGFb_Signaling TGF-β Signaling SMAD4->TGFb_Signaling EMT_Metastasis_Inhibition EMT/Metastasis Inhibition TGFb_Signaling->EMT_Metastasis_Inhibition | SIRT7_hif SIRT7 HIF1a_HIF2a HIF1α / HIF2α SIRT7_hif->HIF1a_HIF2a negatively regulates transcription Hypoxia_Response Hypoxia Response Inhibition HIF1a_HIF2a->Hypoxia_Response | ChIP Experimental Workflow Crosslinking 1. Cross-linking (Formaldehyde) Cell_Lysis 2. Cell Lysis & Chromatin Shearing (Sonication or Enzymatic Digestion) Crosslinking->Cell_Lysis Immunoprecipitation 3. Immunoprecipitation (Anti-SIRT7 Antibody) Cell_Lysis->Immunoprecipitation Washing 4. Washing (Remove non-specific binding) Immunoprecipitation->Washing Elution_Reverse_Crosslinking 5. Elution & Reverse Cross-linking (Heat) Washing->Elution_Reverse_Crosslinking DNA_Purification 6. DNA Purification Elution_Reverse_Crosslinking->DNA_Purification Analysis 7. Analysis (qPCR or Sequencing) DNA_Purification->Analysis Co-IP Experimental Workflow Cell_Lysis_CoIP 1. Cell Lysis (Non-denaturing buffer) Immunoprecipitation_CoIP 2. Immunoprecipitation (Anti-SIRT7 Antibody) Cell_Lysis_CoIP->Immunoprecipitation_CoIP Washing_CoIP 3. Washing Immunoprecipitation_CoIP->Washing_CoIP Elution_CoIP 4. Elution Washing_CoIP->Elution_CoIP Analysis_CoIP 5. Analysis (Western Blot or Mass Spectrometry) Elution_CoIP->Analysis_CoIP

References

In-Depth Technical Guide: Biochemical Properties of SIRT7 Inhibitor 97491

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sirtuin 7 (SIRT7) is a member of the sirtuin family of NAD+-dependent protein deacetylases, which play crucial roles in a variety of cellular processes, including chromatin remodeling, genome stability, and the regulation of metabolic pathways. Emerging evidence has implicated SIRT7 in the pathophysiology of various diseases, most notably cancer, where its overexpression is often associated with poor prognosis. This has positioned SIRT7 as a promising therapeutic target for the development of novel anticancer agents. This technical guide provides a comprehensive overview of the core biochemical properties of a potent SIRT7 inhibitor, compound 97491, summarizing its mechanism of action, inhibitory activity, and effects on downstream cellular signaling pathways.

Core Biochemical Properties of SIRT7 Inhibitor 97491

This compound has been identified as a potent and specific small molecule inhibitor of the deacetylase activity of SIRT7.[1][2][3][4][5][6][7][8][9][10] Its fundamental biochemical characteristics are summarized below.

PropertyValue/DescriptionReference
Molecular Formula C₁₅H₁₂ClN₃O[1]
Molecular Weight 285.73 g/mol [2]
Target Enzyme Sirtuin 7 (SIRT7)[4]
IC50 Value 325 nM[1][2][3][4][5][6][7][8][9][10][11]
Mechanism of Action Inhibition of SIRT7 deacetylase activity in a dose-dependent manner.[2][3][4][5]

Mechanism of Action and Downstream Cellular Effects

The primary mechanism of action of inhibitor 97491 is the direct inhibition of the NAD+-dependent deacetylase activity of SIRT7.[2][3][4][5] This inhibition leads to significant downstream consequences within the cell, most notably the stabilization and activation of the tumor suppressor protein p53.

SIRT7 is known to deacetylate p53 at lysine residues K373 and K382, a post-translational modification that marks p53 for degradation and thereby attenuates its tumor-suppressive functions.[3][4][6][12][13] By inhibiting SIRT7, compound 97491 prevents the deacetylation of p53, leading to its accumulation in an acetylated, and therefore stable and active, state.[2][3][4][6][12][13]

Activated p53 can then transcriptionally upregulate its target genes, including those involved in the induction of apoptosis. Treatment of cancer cells with this compound has been shown to promote apoptosis through the activation of the caspase signaling cascade.[1][2][3][4][6] This pro-apoptotic effect is a key contributor to the observed anti-tumor activity of the inhibitor.

Signaling Pathway

SIRT7_Inhibitor_Pathway SIRT7 Inhibition and Downstream Signaling Inhibitor_97491 This compound SIRT7 SIRT7 Enzyme Inhibitor_97491->SIRT7 p53_deacetylation p53 Deacetylation (at K373/382) SIRT7->p53_deacetylation Catalyzes p53_acetylation Increased p53 Acetylation (Stabilization & Activation) Apoptosis Apoptosis Induction Caspase_Pathway Caspase Pathway Activation Caspase_Pathway->Apoptosis

Caption: Mechanism of action of this compound.

Experimental Protocols

Detailed experimental protocols for the biochemical characterization of this compound are crucial for the replication and extension of these findings. Below are generalized methodologies for key assays based on standard practices in the field.

In Vitro SIRT7 Deacetylase Inhibition Assay (IC50 Determination)

This assay quantifies the ability of inhibitor 97491 to block the deacetylase activity of recombinant SIRT7.

Materials:

  • Recombinant human SIRT7 enzyme

  • Fluorogenic SIRT7 substrate (e.g., a peptide containing an acetylated lysine residue)

  • NAD+

  • This compound

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)

  • Developer solution (e.g., containing trypsin)

  • 96-well black microplate

  • Fluorometric plate reader

Procedure:

  • Prepare a serial dilution of this compound in assay buffer.

  • In a 96-well plate, add the recombinant SIRT7 enzyme, the fluorogenic substrate, and NAD+ to each well.

  • Add the various concentrations of inhibitor 97491 to the appropriate wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Incubate the plate at 37°C for a specified time (e.g., 1 hour).

  • Stop the reaction by adding the developer solution.

  • Incubate for a further period (e.g., 30 minutes) at 37°C to allow for the development of the fluorescent signal.

  • Measure the fluorescence intensity using a plate reader (e.g., excitation at 360 nm and emission at 460 nm).

  • Calculate the percent inhibition for each inhibitor concentration relative to the positive control.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

IC50_Workflow IC50 Determination Workflow Start Start Prepare_Reagents Prepare Serial Dilution of Inhibitor 97491 Start->Prepare_Reagents Plate_Setup Add SIRT7, Substrate, NAD+, and Inhibitor to Plate Prepare_Reagents->Plate_Setup Incubation1 Incubate at 37°C Plate_Setup->Incubation1 Develop Add Developer Solution Incubation1->Develop Incubation2 Incubate at 37°C Develop->Incubation2 Measure_Fluorescence Measure Fluorescence Incubation2->Measure_Fluorescence Data_Analysis Calculate % Inhibition and Determine IC50 Measure_Fluorescence->Data_Analysis End End Data_Analysis->End

Caption: Workflow for IC50 determination of this compound.

Cellular p53 Acetylation Assay

This assay measures the level of acetylated p53 in cells treated with the SIRT7 inhibitor.

Materials:

  • Cancer cell line (e.g., MES-SA)

  • This compound

  • Cell lysis buffer

  • Antibodies: anti-acetyl-p53 (K382), anti-total-p53, and a loading control (e.g., anti-β-actin)

  • Secondary antibodies conjugated to HRP

  • SDS-PAGE and Western blotting equipment

  • Chemiluminescent substrate

Procedure:

  • Culture cells to an appropriate confluency.

  • Treat the cells with various concentrations of this compound for a specified time (e.g., 24 hours).

  • Lyse the cells and quantify the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and then incubate with the primary antibodies against acetylated p53, total p53, and the loading control.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities to determine the relative levels of acetylated p53 normalized to total p53 and the loading control.

Caspase Activity Assay

This assay determines the activation of caspases, key mediators of apoptosis, in cells treated with the inhibitor.

Materials:

  • Cancer cell line

  • This compound

  • Caspase activity assay kit (e.g., containing a fluorogenic caspase substrate like Ac-DEVD-AMC for caspase-3)

  • Lysis buffer

  • 96-well plate

  • Fluorometric plate reader

Procedure:

  • Seed cells in a 96-well plate and treat with this compound for a desired time period.

  • Lyse the cells according to the assay kit protocol.

  • Add the caspase substrate to the cell lysates.

  • Incubate at 37°C, protected from light.

  • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.

  • The fluorescence signal is proportional to the caspase activity.

Conclusion

This compound is a valuable research tool for elucidating the biological functions of SIRT7 and holds potential as a lead compound for the development of novel anticancer therapeutics. Its well-defined biochemical properties, including its potent inhibition of SIRT7 deacetylase activity and its ability to induce p53-mediated apoptosis, provide a strong foundation for further preclinical and clinical investigation. The experimental protocols outlined in this guide offer a framework for the continued characterization of this and other SIRT7 inhibitors. Further studies are warranted to fully elucidate its binding kinetics, selectivity profile across the sirtuin family, and its efficacy in a broader range of cancer models.

References

An In-depth Technical Guide to SIRT7 Inhibitor 97491 and Its Impact on Cellular Apoptosis Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the SIRT7 inhibitor 97491, detailing its mechanism of action, its impact on cellular apoptosis pathways, and the experimental protocols used to elucidate these effects. The information is compiled from publicly available research, primarily the work of Kim et al. (2019) in "Identification of a novel SIRT7 inhibitor as anticancer drug candidate."

Core Concepts: SIRT7 and Apoptosis

Sirtuin 7 (SIRT7) is a member of the sirtuin family of NAD+-dependent protein deacetylases. It is primarily localized in the nucleolus and is involved in the regulation of various cellular processes, including ribosome biogenesis, genome stability, and cell proliferation. In the context of cancer, SIRT7 has been identified as a potential therapeutic target due to its role in promoting tumor progression and inhibiting apoptosis.

Apoptosis, or programmed cell death, is a crucial physiological process for removing unwanted or damaged cells. It is tightly regulated by a complex network of signaling pathways. Dysregulation of apoptosis is a hallmark of cancer, leading to uncontrolled cell growth and survival. The tumor suppressor protein p53 plays a central role in initiating apoptosis in response to cellular stress, such as DNA damage.

This compound: Mechanism of Action

This compound is a potent and specific small molecule inhibitor of SIRT7. Its primary mechanism of action is the inhibition of SIRT7's deacetylase activity, which leads to the hyperacetylation of SIRT7's substrates.

One of the key substrates of SIRT7 is the tumor suppressor protein p53. SIRT7 deacetylates p53 at lysine residues K373 and K382, which leads to a decrease in p53 stability and activity. By inhibiting SIRT7, the inhibitor 97491 prevents the deacetylation of p53, resulting in its stabilization and increased transcriptional activity.[1] This, in turn, promotes the expression of pro-apoptotic genes and triggers the intrinsic apoptosis pathway.

The induction of apoptosis by this compound is mediated through the activation of the caspase cascade.[1] Caspases are a family of cysteine proteases that execute the final stages of apoptosis by cleaving a wide range of cellular substrates.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the activity of this compound.

Table 1: In Vitro Activity of this compound

ParameterValueCell LineReference
IC50 (SIRT7 Inhibition)325 nM-[1]
Cell Proliferation Inhibition (5 µM)>50%MES-SA[2]
Cell Proliferation Inhibition (10 µM)>50%MES-SA[2]
Cytotoxicity in Normal CellsMinimalHEK293[2]

Table 2: In Vivo Efficacy of this compound

ParameterValueAnimal ModelReference
Dosage2 mg/kgBalb/c nude mice with MES-SA xenografts[3]
Administration RouteIntraperitoneal injectionBalb/c nude mice with MES-SA xenografts[3]
Treatment ScheduleDaily for 3 weeks (excluding weekends)Balb/c nude mice with MES-SA xenografts[3]
OutcomeSignificant inhibition of tumor growthBalb/c nude mice with MES-SA xenografts[3]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a general experimental workflow for studying the effects of this compound.

SIRT7_Apoptosis_Pathway cluster_inhibition Inhibition cluster_cellular_components Cellular Components SIRT7_Inhibitor This compound SIRT7 SIRT7 SIRT7_Inhibitor->SIRT7 inhibits p53_active p53 (active) - Acetylated SIRT7->p53_active deacetylates p53_inactive p53 (inactive) - Deacetylated Caspase_Cascade Caspase Cascade p53_active->Caspase_Cascade activates Apoptosis Apoptosis Caspase_Cascade->Apoptosis induces Experimental_Workflow cluster_assays Assays start Start cell_culture Cell Culture (e.g., MES-SA) start->cell_culture treatment Treatment with This compound cell_culture->treatment viability_assay Cell Viability Assay (e.g., MTT) treatment->viability_assay apoptosis_assay Apoptosis Assay (e.g., Annexin V/PI) treatment->apoptosis_assay western_blot Western Blot (p53, Caspases, etc.) treatment->western_blot data_analysis Data Analysis and Interpretation viability_assay->data_analysis apoptosis_assay->data_analysis western_blot->data_analysis conclusion Conclusion data_analysis->conclusion

References

Preliminary studies on the therapeutic potential of SIRT7 inhibitor 97491

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sirtuin 7 (SIRT7), a member of the NAD+-dependent histone deacetylase family, has emerged as a compelling target in oncology due to its role in tumorigenesis and cancer cell proliferation. This technical guide provides a comprehensive analysis of the preliminary studies on SIRT7 inhibitor 97491, a novel small molecule demonstrating significant therapeutic potential. This document details the inhibitor's mechanism of action, summarizes key quantitative in vitro and in vivo data, provides granular experimental protocols, and visualizes the associated signaling pathways and experimental workflows. The findings presented herein underscore the promise of this compound as a candidate for further preclinical and clinical development.

Introduction

Sirtuins (SIRTs) are a class of seven (SIRT1-7) NAD+-dependent enzymes that play crucial roles in various cellular processes, including DNA repair, metabolism, and aging.[1] SIRT7, primarily localized in the nucleolus, is involved in ribosomal DNA transcription, genome stability, and cell proliferation.[1] Elevated SIRT7 expression has been correlated with the progression of several cancers, making it an attractive therapeutic target.[1] Inhibition of SIRT7 has been shown to suppress tumor growth by modulating key cellular pathways.

This compound is a potent and specific small molecule inhibitor of SIRT7 with a reported half-maximal inhibitory concentration (IC50) of 325 nM.[2][3] Preliminary studies have demonstrated its ability to induce cancer cell death and inhibit tumor growth in preclinical models, primarily through the stabilization and activation of the tumor suppressor protein p53.[1][4] This whitepaper will provide an in-depth examination of the foundational research on this promising therapeutic agent.

Mechanism of Action

The primary mechanism of action of this compound is the direct inhibition of the deacetylase activity of SIRT7.[1][5] In cancer cells, SIRT7 is known to deacetylate and thereby destabilize the p53 tumor suppressor protein.[1] By inhibiting SIRT7, compound 97491 prevents the deacetylation of p53 at key lysine residues (K373/382), leading to its increased acetylation and subsequent stabilization.[2][3] Acetylated p53 is the active form of the protein, which can then transcriptionally activate its downstream target genes, leading to the induction of apoptosis (programmed cell death) and cell cycle arrest.[1] This targeted inhibition of SIRT7 ultimately triggers the caspase-mediated apoptotic pathway in cancer cells.[2][3]

SIRT7_Inhibitor_97491_Mechanism cluster_0 Normal State in Cancer Cells cluster_1 With this compound SIRT7 SIRT7 p53_deacetylated p53 (deacetylated, unstable) SIRT7->p53_deacetylated Deacetylates Degradation Proteasomal Degradation p53_deacetylated->Degradation Inhibitor This compound SIRT7_inhibited SIRT7 (inhibited) Inhibitor->SIRT7_inhibited Inhibits p53_acetylated p53 (acetylated, stable & active) Apoptosis Apoptosis p53_acetylated->Apoptosis Induces p53_initial p53 p53_initial->p53_deacetylated p53_initial->p53_acetylated

Caption: Mechanism of action of this compound.

Quantitative Data

The following tables summarize the key quantitative findings from preliminary studies on this compound.

Table 1: In Vitro Efficacy of this compound
ParameterCell LineConcentrationResultCitation
IC50 -325 nM-[2][3]
Cell Proliferation MES-SA (human uterine sarcoma)5 µM>50% decrease after 72h[3][4]
10 µM>50% decrease after 72h[3][4]
Cytotoxicity HEK293 (human embryonic kidney)1-10 µMNo significant cytotoxicity[2][4]
Table 2: In Vivo Efficacy of this compound in MES-SA Xenograft Model
ParameterAnimal ModelTreatmentDurationResultCitation
Tumor Growth Balb/c nude mice2 mg/kg/day (i.p.)3 weeks (5 days/week)Significant inhibition of tumor growth[2][4][6]

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on standard laboratory procedures and information gathered from the preliminary studies on this compound.

SIRT7 Enzymatic Assay

This assay is designed to measure the deacetylase activity of SIRT7 in the presence of the inhibitor.

  • Reagents: Recombinant human SIRT7 enzyme, a fluorogenic acetylated peptide substrate (e.g., based on H3K18ac), NAD+, SIRT7 assay buffer, and this compound.

  • Procedure:

    • Prepare serial dilutions of this compound in the assay buffer.

    • In a 96-well plate, add the SIRT7 enzyme, the acetylated peptide substrate, and the inhibitor at various concentrations.

    • Initiate the reaction by adding NAD+.

    • Incubate the plate at 37°C for a specified time (e.g., 1 hour).

    • Stop the reaction and add a developer solution that generates a fluorescent signal from the deacetylated substrate.

    • Measure the fluorescence intensity using a microplate reader.

    • Calculate the percentage of inhibition and determine the IC50 value.

Cell Viability and Proliferation Assay

This assay assesses the effect of the inhibitor on the viability and growth of cancer cells.

  • Cell Lines: MES-SA (human uterine sarcoma) and HEK293 (for cytotoxicity control).

  • Reagents: Cell culture medium, fetal bovine serum (FBS), antibiotics, this compound, and a cell viability reagent (e.g., MTT or CellTiter-Glo).

  • Procedure:

    • Seed MES-SA and HEK293 cells in 96-well plates at a density of 3 x 10³ and 2 x 10⁴ cells/well, respectively.[4]

    • Allow the cells to adhere overnight.

    • Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10 µM) dissolved in DMSO.[4]

    • Incubate the cells for 24 hours (for cytotoxicity) and 72 hours (for proliferation).[4]

    • Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.

    • Measure the absorbance or luminescence using a microplate reader.

    • Calculate the percentage of cell viability or proliferation relative to the vehicle-treated control.

Western Blot Analysis for p53 Acetylation

This technique is used to detect the levels of total and acetylated p53.

  • Reagents: Cell lysis buffer, protease and phosphatase inhibitors, primary antibodies (anti-p53, anti-acetyl-p53 [K373/382]), secondary antibody (HRP-conjugated), and chemiluminescent substrate.

  • Procedure:

    • Treat MES-SA cells with this compound.

    • Lyse the cells and quantify the protein concentration.

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with the primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

Caspase Activity Assay

This assay quantifies the induction of apoptosis by measuring the activity of caspases.

  • Reagents: Caspase-3/7 activity assay kit (containing a fluorogenic caspase substrate).

  • Procedure:

    • Treat MES-SA cells with this compound.

    • Lyse the cells and add the cell lysate to a 96-well plate.

    • Add the caspase substrate to each well.

    • Incubate at room temperature, protected from light.

    • Measure the fluorescence intensity, which is proportional to the caspase activity.

In Vivo Xenograft Tumor Model

This model evaluates the anti-tumor efficacy of the inhibitor in a living organism.

  • Animal Model: Balb/c nude mice (female, 6-8 weeks old).[4][6]

  • Procedure:

    • Subcutaneously inject 5 x 10⁶ MES-SA cells into the right flank of each mouse.[4]

    • Allow the tumors to grow to a palpable size.

    • Randomly assign the mice to a control group (vehicle) and a treatment group.

    • Administer this compound (2 mg/kg/day) or vehicle via intraperitoneal (i.p.) injection for 3 weeks, five days a week.[4][6]

    • Measure the tumor volume and body weight regularly.

    • At the end of the study, sacrifice the mice and excise the tumors for further analysis.

Visualizations

Signaling Pathway Diagram

SIRT7_p53_Pathway SIRT7 SIRT7 p53 p53 SIRT7->p53 Deacetylates Ac_p53 Acetylated p53 (Active) p53->Ac_p53 Acetylation Caspases Caspases Ac_p53->Caspases Activates Inhibitor This compound Inhibitor->SIRT7 Inhibits Apoptosis Apoptosis Caspases->Apoptosis Induces Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Enzymatic_Assay SIRT7 Enzymatic Assay (IC50 Determination) Cell_Culture Cancer Cell Culture (MES-SA) Enzymatic_Assay->Cell_Culture Treatment_In_Vitro Treatment with This compound Cell_Culture->Treatment_In_Vitro Viability_Assay Cell Viability & Proliferation Assays Treatment_In_Vitro->Viability_Assay Western_Blot Western Blot (p53 Acetylation) Treatment_In_Vitro->Western_Blot Apoptosis_Assay Caspase Activity Assay Treatment_In_Vitro->Apoptosis_Assay Xenograft_Model MES-SA Xenograft Model Establishment Apoptosis_Assay->Xenograft_Model Treatment_In_Vivo Treatment with This compound Xenograft_Model->Treatment_In_Vivo Tumor_Measurement Tumor Volume & Body Weight Monitoring Treatment_In_Vivo->Tumor_Measurement Endpoint_Analysis Tumor Excision & Further Analysis Tumor_Measurement->Endpoint_Analysis

References

SIRT7: A Core Regulator of DNA Damage Repair and Genomic Stability

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Sirtuin 7 (SIRT7) is an NAD+-dependent protein deacetylase and deacylase that has emerged as a critical guardian of genomic integrity. Primarily localized to the nucleolus, SIRT7 is rapidly recruited to sites of DNA damage, where it plays a pivotal role in orchestrating the repair of DNA double-strand breaks (DSBs), the most cytotoxic form of DNA damage. This guide provides a comprehensive technical overview of SIRT7's molecular functions in the DNA damage response (DDR). We detail its recruitment mechanisms, its enzymatic activities on chromatin that facilitate repair, its specific role in promoting the non-homologous end joining (NHEJ) pathway through the recruitment of 53BP1, and its function in the deactivation of key DDR signaling proteins. This document synthesizes key quantitative data, presents detailed experimental protocols for studying SIRT7 function, and provides visual diagrams of the core signaling pathways and workflows involved.

Introduction to SIRT7 and Genomic Stability

The maintenance of genomic stability is paramount for cellular homeostasis and organismal health. Cells are under constant assault from endogenous and exogenous agents that cause DNA damage. To counteract these threats, cells have evolved a complex network of signaling and repair pathways collectively known as the DNA Damage Response (DDR). Failure to properly repair DNA lesions, particularly cytotoxic double-strand breaks (DSBs), can lead to mutations, genomic instability, and cellular senescence or death, contributing to aging and diseases like cancer[1].

The sirtuins are a family of seven (SIRT1-7) NAD+-dependent enzymes that act as critical sensors of the cell's metabolic state and play key roles in stress responses, including the DDR[2][3]. SIRT7, initially characterized by its role in ribosomal DNA transcription and biogenesis, is now understood to be a multifaceted protein with critical functions in maintaining genome stability[1][3][4]. SIRT7-deficient mice exhibit progeroid-like phenotypes and partial embryonic lethality, and their cells show increased replication stress and impaired DNA repair, underscoring its importance in preserving genomic integrity[2][5][6][7]. This guide focuses on the molecular mechanisms through which SIRT7 contributes to DNA repair and genomic stability.

SIRT7 Recruitment and Function at DNA Damage Sites

PARP1-Dependent Recruitment to Double-Strand Breaks

Upon induction of DNA DSBs, SIRT7 is rapidly and transiently recruited to the sites of damage[5][7][8]. This recruitment is a critical initiating event for its function in DNA repair. Time-lapse analysis has shown that the accumulation of SIRT7 at DSB sites reaches half-maximum within approximately one minute after microirradiation, suggesting it functions in the early stages of the DDR[7].

The localization of SIRT7 to damaged chromatin is critically dependent on the activity of Poly(ADP-ribose) polymerase 1 (PARP1)[3][5][6][9]. PARP1 is one of the first proteins to arrive at a DSB, where it becomes activated and synthesizes poly(ADP-ribose) (PAR) chains, creating a scaffold to recruit downstream DDR factors[3]. Inhibition of PARP activity completely abrogates the recruitment of SIRT7 to damage sites[8][9]. A direct physical interaction between SIRT7 and PARP1 has also been reported, solidifying the functional link between these two proteins in the DDR[1][3].

G SIRT7 Recruitment to DNA Double-Strand Breaks DSB DNA Double-Strand Break (DSB) PARP1 PARP1 DSB->PARP1 Senses Break PAR Poly(ADP-ribose) Chains (PARylation) PARP1->PAR Synthesizes SIRT7_Recruitment SIRT7 Recruitment PAR->SIRT7_Recruitment Scaffolds

SIRT7 is recruited to DSBs in a PARP1-dependent manner.

Chromatin Remodeling as a Prerequisite for Repair

A key function of SIRT7 at DSBs is to enzymatically modify histones, thereby altering the local chromatin environment to a state that is permissive for the recruitment and function of downstream repair factors.

Deacetylation of Histone H3 at Lysine 18 (H3K18Ac)

SIRT7 is a highly specific NAD+-dependent deacetylase for acetylated lysine 18 on histone H3 (H3K18Ac)[10][11]. In the context of the DDR, SIRT7-mediated deacetylation of H3K18Ac at DSB sites is a crucial step for efficient repair[5][6][9][12]. In the absence of SIRT7, H3K18Ac levels are significantly elevated at damage sites, which correlates with impaired recruitment of key repair proteins and reduced repair efficiency[3][13]. This establishes a direct functional link between SIRT7's enzymatic activity and the modulation of chromatin structure to facilitate the DDR[6][14].

Desuccinylation of H3K122 and Chromatin Compaction

In addition to its deacetylase activity, SIRT7 also functions as a histone desuccinylase[7][9]. Specifically, SIRT7 is recruited to DSBs where it catalyzes the desuccinylation of histone H3 at lysine 122 (H3K122succ)[7]. This modification is critical for promoting the compaction of chromatin around the break site[7][9]. This localized chromatin condensation is thought to be an important step for stabilizing the repair complex and ensuring efficient repair of the DSB[7]. Depletion of SIRT7 leads to impaired chromatin compaction and sensitizes cells to genotoxic stress[7][9].

SIRT7's Role in Specific DNA Repair Pathways

Promotion of Non-Homologous End Joining (NHEJ)

The primary mechanism by which SIRT7 promotes DSB repair is through the enhancement of the Non-Homologous End Joining (NHEJ) pathway[5][6][9][13]. NHEJ is the major DSB repair pathway in mammalian cells, particularly in the G1 phase of the cell cycle, and involves the direct ligation of broken DNA ends[12]. SIRT7-deficient cells exhibit a significant reduction in NHEJ efficiency, as measured by functional reporter assays[3].

Facilitating 53BP1 Recruitment

The promotion of NHEJ by SIRT7 is mechanistically linked to the recruitment of the tumor suppressor p53-binding protein 1 (53BP1)[2][3][6]. 53BP1 is a key regulator of DSB repair that promotes NHEJ by protecting DNA ends from resection and acting as a scaffold for other NHEJ factors[3]. The recruitment of 53BP1 to DSBs is impaired in SIRT7-deficient cells[3][5]. This impairment is a direct consequence of the elevated H3K18Ac levels at the break site, as the acetylated histone mark appears to inhibit the binding or stabilization of 53BP1 on the damaged chromatin[2][12]. Therefore, SIRT7's deacetylation of H3K18Ac "clears the way" for the efficient recruitment of 53BP1, thereby channeling the repair process towards NHEJ[12][15].

G SIRT7-Mediated Regulation of NHEJ cluster_0 Chromatin at DSB DSB DNA DSB PARP1 PARP1 DSB->PARP1 Recruits SIRT7 SIRT7 PARP1->SIRT7 Recruits H3K18Ac Histone H3K18Ac (Acetylated) SIRT7->H3K18Ac Targets H3K18 Histone H3K18 (Deacetylated) H3K18Ac->H3K18 Deacetylates BP53 53BP1 H3K18Ac->BP53 Inhibits Recruitment H3K18->BP53 Permits Recruitment NHEJ NHEJ Repair BP53->NHEJ Promotes G Workflow for Laser Micro-irradiation Assay cluster_workflow A 1. Cell Culture (e.g., U2OS expressing GFP-SIRT7) on glass-bottom dish B 2. Pre-sensitization (Optional, e.g., with BrdU) A->B C 3. Laser Micro-irradiation (Define ROI in nucleus, apply UV laser pulse) B->C D 4. Live-Cell Imaging (Acquire time-lapse confocal images) C->D E 5. Image Analysis (Measure fluorescence intensity at ROI) D->E F 6. Data Quantification (Plot relative intensity vs. time) E->F

References

Unveiling the Molecular Tango: A Technical Guide to the Interaction of SIRT7 Inhibitor 97491 and Histone Deacetylation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the intricate relationship between Sirtuin 7 (SIRT7), a crucial histone deacetylase, and its potent inhibitor, 97491. By delving into the core mechanisms, experimental validation, and downstream cellular consequences, this document serves as a comprehensive resource for professionals engaged in epigenetic research and the development of novel cancer therapeutics.

Introduction to SIRT7: A Key Epigenetic Regulator

SIRT7, a member of the NAD+-dependent class III histone deacetylase (HDAC) family, plays a pivotal role in a multitude of cellular processes, including the regulation of gene expression, maintenance of genomic stability, and control of cell proliferation.[1] A primary and well-documented function of SIRT7 is its highly specific deacetylation of lysine 18 on histone H3 (H3K18Ac).[2][3][4] This epigenetic modification is critical, as the acetylation state of histones directly influences chromatin structure and, consequently, gene transcription. Hypoacetylation of H3K18Ac, often mediated by SIRT7, is associated with transcriptional repression and has been implicated in the progression of various cancers by stabilizing the transformed state of cancer cells.[2][3][4]

SIRT7 Inhibitor 97491: A Potent Modulator of Histone Acetylation

This compound has emerged as a powerful chemical tool for probing the functions of SIRT7 and as a potential therapeutic agent. It is a potent and specific inhibitor of SIRT7's deacetylase activity.[5][6][7]

Quantitative Inhibition Data

The inhibitory potency of compound 97491 against SIRT7 has been quantitatively determined, alongside its effects on cancer cell proliferation.

ParameterValueReference
IC50 for SIRT7 325 nM[5][6][7]
Cell LineConcentration% Inhibition of Cell ProliferationReference
MES-SA (human uterine sarcoma)5 µM> 50%[8][9]
MES-SA (human uterine sarcoma)10 µM> 50%[8][9]

Signaling Pathway and Mechanism of Action

The interaction between SIRT7 and its inhibitor 97491 triggers a cascade of molecular events with significant downstream consequences.

SIRT7-Mediated H3K18 Deacetylation Pathway

SIRT7's primary role in the context of this guide is the deacetylation of H3K18, leading to transcriptional repression of target genes, which can contribute to oncogenesis.

SIRT7_Pathway SIRT7 SIRT7 H3K18 Histone H3 (deacetylated K18) SIRT7->H3K18 Deacetylation H3K18ac Histone H3 (acetylated K18) H3K18ac->SIRT7 Chromatin Condensed Chromatin H3K18->Chromatin Leads to Transcription_Repression Transcriptional Repression Chromatin->Transcription_Repression Promotes Tumor_Suppressive_Genes Tumor Suppressive Genes Transcription_Repression->Tumor_Suppressive_Genes Inhibits Oncogenesis Oncogenesis Transcription_Repression->Oncogenesis Contributes to Tumor_Suppressive_Genes->Oncogenesis Suppresses

Caption: SIRT7-mediated deacetylation of H3K18Ac leads to chromatin condensation and transcriptional repression, contributing to oncogenesis.

Mechanism of Action of this compound

Inhibitor 97491 directly targets SIRT7, preventing the deacetylation of its substrates, including histones and other proteins like p53. This leads to an increase in acetylation levels, triggering downstream anti-cancer effects.

Inhibitor_Mechanism Inhibitor This compound SIRT7 SIRT7 Inhibitor->SIRT7 Inhibits H3K18ac Increased H3K18 Acetylation SIRT7->H3K18ac Prevents deacetylation of p53ac Increased p53 Acetylation (K373/382) SIRT7->p53ac Prevents deacetylation of Tumor_Suppression Tumor Suppression H3K18ac->Tumor_Suppression Contributes to p53_stability Increased p53 Stability p53ac->p53_stability Leads to Apoptosis Apoptosis (via Caspase Pathway) p53_stability->Apoptosis Induces Apoptosis->Tumor_Suppression Contributes to

Caption: this compound blocks SIRT7 activity, leading to increased histone and p53 acetylation, ultimately promoting apoptosis and tumor suppression.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the interaction between this compound and histone deacetylation.

In Vitro SIRT7 Deacetylase Activity Assay

This assay measures the enzymatic activity of SIRT7 and the inhibitory effect of compound 97491. A common method is a two-step fluorometric assay.

Materials:

  • Recombinant human SIRT7 enzyme

  • Fluorogenic SIRT7 substrate (e.g., a peptide containing acetylated H3K18)

  • SIRT7 assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • NAD+

  • This compound

  • Developer solution (containing a protease, e.g., trypsin, and a fluorescence releasing agent)

  • 96-well black microplate

  • Fluorometer

Procedure:

  • Prepare serial dilutions of this compound in SIRT7 assay buffer.

  • In the wells of a 96-well plate, add the SIRT7 assay buffer, the fluorogenic substrate, and NAD+.

  • Add the diluted inhibitor or vehicle (DMSO) to the respective wells.

  • Initiate the reaction by adding the recombinant SIRT7 enzyme to all wells except the no-enzyme control.

  • Incubate the plate at 37°C for a specified time (e.g., 1-2 hours).

  • Stop the reaction by adding the developer solution.

  • Incubate the plate at 37°C for a further 15-30 minutes to allow for the development of the fluorescent signal.

  • Measure the fluorescence intensity using a fluorometer (e.g., excitation at 360 nm and emission at 460 nm).

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Western Blot Analysis of Histone H3K18 Acetylation

This protocol is used to determine the levels of H3K18 acetylation in cells treated with this compound.

Materials:

  • Cell culture reagents

  • This compound

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-acetyl-H3K18 and anti-total Histone H3 (as a loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in culture plates and allow them to adhere.

  • Treat the cells with various concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 24-48 hours).

  • Harvest the cells and lyse them in RIPA buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against acetyl-H3K18 overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Strip the membrane and re-probe with an antibody against total Histone H3 to ensure equal loading.

  • Quantify the band intensities using densitometry software and normalize the acetyl-H3K18 signal to the total H3 signal.

Apoptosis Assay (Caspase-Glo® 3/7 Assay)

This assay quantifies the induction of apoptosis in cells treated with this compound by measuring the activity of caspases 3 and 7.

Materials:

  • Cell culture reagents

  • This compound

  • Caspase-Glo® 3/7 Assay System (Promega)

  • White-walled 96-well plates

  • Luminometer

Procedure:

  • Seed cells in a white-walled 96-well plate and allow them to adhere.

  • Treat the cells with various concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 24-72 hours).

  • Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

  • Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well.

  • Mix the contents of the wells by gentle shaking for 30 seconds.

  • Incubate the plate at room temperature for 1-3 hours.

  • Measure the luminescence of each well using a luminometer.

  • Calculate the fold change in caspase activity for each treatment condition relative to the vehicle control.

Experimental Workflow

The following diagram illustrates a comprehensive workflow for the evaluation of a SIRT7 inhibitor.

Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 Cell-Based Assays cluster_2 Data Analysis & Interpretation Enzyme_Assay SIRT7 Enzymatic Assay IC50_Determination IC50 Determination Enzyme_Assay->IC50_Determination Cell_Treatment Treat Cancer Cells with Inhibitor IC50_Determination->Cell_Treatment Proceed with potent inhibitors Western_Blot Western Blot for H3K18ac Cell_Treatment->Western_Blot Viability_Assay Cell Viability/Proliferation Assay Cell_Treatment->Viability_Assay Apoptosis_Assay Apoptosis Assay (Caspase Activity) Cell_Treatment->Apoptosis_Assay Data_Quantification Quantify Western Blots & Assay Readouts Western_Blot->Data_Quantification Viability_Assay->Data_Quantification Apoptosis_Assay->Data_Quantification Dose_Response Generate Dose-Response Curves Data_Quantification->Dose_Response Mechanism_Elucidation Elucidate Mechanism of Action Dose_Response->Mechanism_Elucidation

Caption: A streamlined workflow for the identification and characterization of SIRT7 inhibitors, from initial enzymatic screening to cellular mechanism of action studies.

Conclusion

This compound represents a significant tool for dissecting the role of H3K18 deacetylation in cancer biology. Its ability to potently and specifically inhibit SIRT7 leads to the hyperacetylation of histone H3 at lysine 18 and the stabilization of p53 through increased acetylation, ultimately inducing apoptosis in cancer cells. The detailed protocols and conceptual frameworks provided in this guide offer a robust foundation for researchers and drug development professionals to further investigate the therapeutic potential of targeting the SIRT7-histone deacetylation axis. Continued exploration in this area holds promise for the development of novel epigenetic therapies for a range of malignancies.

References

Methodological & Application

Application Notes and Protocols for SIRT7 Inhibitor 97491 in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of SIRT7 inhibitor 97491 in a cell culture setting. This document outlines the inhibitor's mechanism of action, provides detailed experimental protocols, and presents key quantitative data to facilitate its effective application in research and drug development.

1. Introduction

SIRT7 is a member of the sirtuin family of NAD+-dependent deacetylases, primarily localized in the nucleolus.[1][2] It plays a crucial role in various cellular processes, including the regulation of genomic stability, ribosome biogenesis, and cell proliferation.[1][3] SIRT7 has been identified as a potential therapeutic target in oncology due to its role in tumorigenesis.[1][3] this compound is a potent and specific inhibitor of SIRT7's deacetylase activity.[4][5][6] Its application in cancer cell lines has been shown to induce apoptosis and inhibit tumor progression, making it a valuable tool for cancer research.[1][4][5][7]

2. Mechanism of Action

This compound exerts its anticancer effects by directly inhibiting the deacetylase activity of SIRT7.[6][7] A primary substrate of SIRT7 is the tumor suppressor protein p53.[1] By deacetylating p53 at lysine residues K373/382, SIRT7 reduces its stability and activity.[1][5][6] Inhibition of SIRT7 by compound 97491 leads to an increase in p53 acetylation, thereby enhancing its stability and transcriptional activity.[1][5][6] This, in turn, upregulates apoptotic pathways, including the caspase cascade, leading to programmed cell death in cancer cells.[4][5][7]

3. Data Presentation

The following tables summarize the key quantitative data for this compound.

Table 1: Biochemical and Biophysical Properties

PropertyValueReference
IC50 325 nM[4][5][6]
Molecular Formula C15H12ClN3O[7]
Molecular Weight 285.73 g/mol [7]
Solubility Soluble in DMSO[4][5][6]

Table 2: In Vitro Efficacy

Cell LineConcentrationIncubation TimeEffectReference
MES-SA (human uterine sarcoma)5 µM and 10 µM72 hours>50% decrease in cell proliferation[4][5][8]
HEK293 (human embryonic kidney)Not specified24 hoursNo cytotoxic effects observed[4][5]

4. Experimental Protocols

4.1. Preparation of Stock Solution

  • Reconstitution: this compound is typically supplied as a solid. To prepare a stock solution, dissolve the compound in high-quality, anhydrous DMSO.[4][5][6] For example, to prepare a 10 mM stock solution, dissolve 2.86 mg of the inhibitor in 1 mL of DMSO.

  • Sonication: To aid dissolution, sonication may be required.[4]

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C for up to one month or at -80°C for up to six months, protected from light.[5] It is recommended to use freshly opened DMSO as it is hygroscopic, and absorbed moisture can affect solubility.[5][6]

4.2. Cell Culture Treatment Protocol

This protocol is a general guideline and may require optimization for specific cell lines and experimental designs.

  • Cell Seeding: Seed cells in appropriate culture vessels (e.g., 96-well plates for viability assays, larger flasks for protein or RNA extraction) at a density that will ensure they are in the exponential growth phase at the time of treatment. For example, MES-SA cells can be seeded at 3 x 10³ cells/well in a 96-well plate for a proliferation assay.[8]

  • Cell Adherence: Allow cells to adhere and recover overnight in a humidified incubator at 37°C with 5% CO2.

  • Preparation of Working Solutions: On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare serial dilutions of the inhibitor in the complete cell culture medium to achieve the desired final concentrations (e.g., 1 µM, 5 µM, 10 µM).[8] Also, prepare a vehicle control (DMSO) with the same final concentration of DMSO as the highest concentration of the inhibitor used.

  • Treatment: Remove the old medium from the cells and replace it with the medium containing the desired concentrations of this compound or the vehicle control.

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).[8]

  • Downstream Analysis: Following incubation, cells can be harvested and processed for various downstream analyses, such as:

    • Cell Viability/Proliferation Assays: (e.g., MTT, WST-1, or CellTiter-Glo® assays) to assess the effect of the inhibitor on cell growth.

    • Western Blotting: To analyze the levels of acetylated p53, total p53, cleaved caspases (e.g., caspase-3, -7, -9), and other proteins in the signaling pathway.

    • Flow Cytometry: To analyze apoptosis (e.g., Annexin V/PI staining) or cell cycle distribution.

    • Quantitative PCR (qPCR): To measure the expression of p53 target genes.

5. Mandatory Visualizations

SIRT7_Pathway Inhibitor This compound SIRT7 SIRT7 Inhibitor->SIRT7 Inhibits p53_stable p53_stable p53 p53 Apoptosis Apoptosis p53_stable->Apoptosis Tumor_Suppression Tumor_Suppression Apoptosis->Tumor_Suppression p53_acetylated p53_acetylated

References

Application Notes and Protocols for In Vivo Studies with SIRT7 Inhibitor 97491 in Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sirtuin 7 (SIRT7) is a member of the sirtuin family of NAD+-dependent deacetylases, which are involved in a wide range of cellular processes, including chromatin remodeling, genome stability, and metabolism.[1] Emerging evidence has implicated SIRT7 in the pathogenesis of various diseases, particularly cancer, where it often functions as an oncogene.[2][3] Inhibition of SIRT7 has therefore become a promising therapeutic strategy for cancer treatment.[2]

97491 is a potent and specific small-molecule inhibitor of SIRT7 with an IC50 of 325 nM.[4][5] It has been shown to suppress the deacetylase activity of SIRT7, leading to increased acetylation and stability of the tumor suppressor protein p53.[5][6] This, in turn, induces apoptosis in cancer cells through the caspase pathway.[4][5] These application notes provide detailed protocols for the in vivo experimental design using SIRT7 inhibitor 97491 in mouse models of cancer, based on published preclinical data.

Quantitative Data Summary

The following tables summarize the key quantitative data for in vitro and in vivo studies with this compound.

Table 1: In Vitro Activity of this compound

ParameterCell LineValueReference
IC50 (SIRT7 Inhibition)-325 nM[4][5]
Effect on Cell ProliferationMES-SA (human uterine sarcoma)>50% decrease at 5 and 10 µM after 72h[7]
CytotoxicityHEK293 (human embryonic kidney)Almost unaffected at 1, 5, and 10 µM after 24h[2]

Table 2: In Vivo Experimental Parameters for this compound

ParameterDetailsReference
Animal Model
SpeciesMouse[5]
StrainBalb/c nude[2][7]
Age/Weight6-8 weeks old / 18-20 g[7]
Tumor Model
Cell LineMES-SA (human uterine sarcoma)[5]
Implantation5 x 10^6 cells, subcutaneous injection in the right flank[5]
Dosing and Administration
CompoundThis compound[5]
Dosage20 mg/kg/day[5]
Route of AdministrationIntraperitoneal (i.p.) injection[5]
Dosing ScheduleDaily for 3 weeks, excluding weekends[5]
Control Groups
Vehicle ControlSee formulation protocol below[7]
Positive Control (optional)Doxorubicin (2 mg/kg/day)[5]
Endpoint Analysis
Duration21 days[5]
Primary OutcomeTumor growth inhibition[5]

Signaling Pathway

The primary mechanism of action of this compound in cancer cells involves the stabilization of the p53 tumor suppressor protein, leading to the induction of apoptosis.

SIRT7_Inhibition_Pathway cluster_0 SIRT7 Inhibition cluster_1 p53 Regulation cluster_2 Apoptosis Induction SIRT7_Inhibitor This compound SIRT7 SIRT7 SIRT7_Inhibitor->SIRT7 Inhibits p53 p53 SIRT7->p53 Deacetylates p53_Ac Acetylated p53 (K373/382) p53_Stability p53 Stabilization p53_Ac->p53_Stability Increased Stability p53->p53_Ac Acetylation Caspase_Pathway Caspase Pathway p53_Stability->Caspase_Pathway Activates Apoptosis Apoptosis Caspase_Pathway->Apoptosis Leads to

Caption: this compound blocks SIRT7-mediated deacetylation of p53, leading to its stabilization and subsequent activation of the caspase pathway, ultimately resulting in apoptosis.

Experimental Protocols

Preparation of Dosing Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Protocol:

  • Prepare a stock solution of this compound in DMSO (e.g., 50 mg/mL). Sonication may be required to fully dissolve the compound.[4]

  • For the final dosing solution, a recommended vehicle composition is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline/PBS.[7]

  • To prepare 1 mL of the final solution:

    • To a sterile microcentrifuge tube, add 400 µL of PEG300.

    • Add the required volume of the DMSO stock solution to achieve the final desired concentration (e.g., for a 20 mg/kg dose in a 20g mouse with a 100 µL injection volume, the final concentration would be 4 mg/mL. This would require 80 µL of a 50 mg/mL stock).

    • Vortex thoroughly until the solution is clear.

    • Add 50 µL of Tween-80 and vortex again.

    • Add saline or PBS to a final volume of 1 mL and vortex thoroughly.

  • The final solution should be prepared fresh daily before administration.

Xenograft Mouse Model and Treatment

Materials:

  • Balb/c nude mice (female, 6-8 weeks old)

  • MES-SA cancer cells

  • Sterile PBS

  • Syringes and needles (27-30 gauge)

  • Calipers

  • Animal balance

Protocol:

  • Culture MES-SA cells to ~80% confluency.

  • Harvest the cells and resuspend them in sterile PBS at a concentration of 5 x 10^7 cells/mL.

  • Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.

  • Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).

  • Randomize the mice into treatment and control groups (n=5-10 per group).

  • Measure the tumor volume and body weight of each mouse before starting the treatment. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Administer this compound (20 mg/kg) or the vehicle control intraperitoneally once daily, for 3 consecutive weeks, with no treatment on weekends.[5]

  • Monitor the mice daily for any signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur).

  • Measure tumor volume and body weight 2-3 times per week.

  • At the end of the 21-day treatment period, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry, western blotting).[5]

Experimental Workflow

The following diagram illustrates the general workflow for an in vivo efficacy study of this compound.

Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment Phase (3 Weeks) cluster_analysis Endpoint Analysis start Start cell_culture Culture MES-SA Cells start->cell_culture injection Subcutaneous Injection of Cells into Mice cell_culture->injection tumor_growth Allow Tumor Growth to Palpable Size injection->tumor_growth randomization Randomize Mice into Treatment Groups tumor_growth->randomization treatment Daily i.p. Injection (Inhibitor or Vehicle) randomization->treatment monitoring Monitor Tumor Volume & Body Weight (2-3x/week) treatment->monitoring Repeat for 3 weeks euthanasia Euthanize Mice treatment->euthanasia After 21 days monitoring->treatment excision Excise Tumors euthanasia->excision analysis Tumor Weight & Further Analysis (IHC, Western Blot) excision->analysis end End analysis->end

Caption: A typical workflow for evaluating the in vivo efficacy of this compound in a xenograft mouse model.

Disclaimer

These protocols are intended for research purposes only and should be performed by trained professionals in a suitable laboratory setting. All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals. The provided formulation is a general recommendation and may require optimization depending on the specific experimental conditions.[7]

References

Application Notes: Determining the Optimal Concentration of SIRT7 Inhibitor 97491 for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Sirtuin 7 (SIRT7) is a member of the sirtuin family of NAD+-dependent deacylases, primarily localized in the nucleolus.[1][2] It plays a crucial role in various cellular processes, including the regulation of ribosome biogenesis, genome stability, and cell proliferation.[1][3] SIRT7 acts as an epigenetic regulator by deacetylating specific substrates, notably histone H3 at lysine 18 (H3K18ac) and the tumor suppressor protein p53.[1][3] By deacetylating p53, SIRT7 reduces its stability and transcriptional activity, thereby promoting cell survival.[1] Elevated SIRT7 expression is observed in several cancers, making it a promising therapeutic target.

SIRT7 inhibitor 97491 is a potent and specific small molecule inhibitor of SIRT7's deacetylase activity.[4][5] These application notes provide a comprehensive guide for researchers to determine the optimal in vitro concentration of inhibitor 97491 for various biochemical and cell-based assays.

Mechanism of Action

This compound exerts its anticancer effects by directly inhibiting the enzymatic activity of SIRT7. This inhibition prevents the deacetylation of the p53 tumor suppressor protein at key lysine residues (K373/382).[1][4][5] The resulting hyperacetylation of p53 enhances its stability and transcriptional activity, leading to the upregulation of downstream apoptotic pathways, such as the caspase cascade, and ultimately inducing cancer cell death.[1][6]

SIRT7_Pathway cluster_0 Normal Cellular State cluster_1 With this compound SIRT7 SIRT7 p53_deacetylated p53 (Inactive) SIRT7->p53_deacetylated p53_acetylated Acetylated p53 (Active) p53_acetylated->SIRT7 deacetylation Degradation Ubiquitination & Degradation p53_deacetylated->Degradation Apoptosis_inactive Apoptosis (Suppressed) p53_deacetylated->Apoptosis_inactive Inhibitor Inhibitor 97491 SIRT7_inhibited SIRT7 Inhibitor->SIRT7_inhibited p53_acetylated_active Acetylated p53 (Stabilized & Active) SIRT7_inhibited->p53_acetylated_active inhibition of deacetylation Caspase Caspase Pathway p53_acetylated_active->Caspase Apoptosis_active Apoptosis (Induced) Caspase->Apoptosis_active

SIRT7/p53 signaling pathway and the mechanism of inhibitor 97491.

Quantitative Data Summary

The following table summarizes the key quantitative values for this compound derived from in vitro studies. These values serve as a starting point for designing dose-response experiments.

ParameterValueAssay TypeConditions / Cell LineReference
IC50 325 nMEnzymatic Deacetylase AssayCell-free[4][5][6][7][8]
Effective Concentration 5 - 10 µMCell Proliferation AssayHuman Uterine Sarcoma (MES-SA)[5][6]
Selectivity No cytotoxicityCell Viability AssayHuman Embryonic Kidney (HEK293)[5]

Experimental Protocols

Protocol 1: In Vitro SIRT7 Enzymatic Inhibition Assay

This protocol is designed to determine the IC50 value of inhibitor 97491 by measuring the enzymatic activity of recombinant SIRT7. A generic fluorogenic assay is described.

Materials:

  • Recombinant human SIRT7 enzyme

  • Fluorogenic SIRT7 peptide substrate (e.g., based on p53 or H3K18 sequence)

  • NAD+

  • This compound

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Developer solution

  • DMSO (for dissolving inhibitor)

  • Black 96-well microplate

Procedure:

  • Inhibitor Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series (e.g., 100 µM to 1 nM) in the assay buffer. Ensure the final DMSO concentration in the assay is ≤1%.

  • Reaction Mixture: On ice, prepare a master mix containing the SIRT7 enzyme and NAD+ in the assay buffer.

  • Assay Plate Setup:

    • Add 5 µL of each inhibitor dilution to the wells of the 96-well plate.

    • Include "no inhibitor" (vehicle control, DMSO only) and "no enzyme" (background control) wells.

    • Add 40 µL of the enzyme/NAD+ master mix to each well.

    • Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add 5 µL of the fluorogenic peptide substrate to each well to start the reaction. The final volume should be 50 µL.

  • Incubation: Incubate the plate at 37°C for 60 minutes, protected from light.

  • Stop and Develop: Add 50 µL of the developer solution to each well to stop the reaction and generate the fluorescent signal. Incubate at room temperature for 15 minutes.

  • Measurement: Read the fluorescence on a microplate reader at the appropriate excitation/emission wavelengths.

  • Data Analysis:

    • Subtract the background fluorescence (no enzyme control) from all other readings.

    • Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Protocol 2: Cell Proliferation/Viability Assay

This protocol determines the optimal concentration range of the inhibitor for inducing a phenotypic effect (e.g., growth inhibition) in a cancer cell line.

Materials:

  • Cancer cell line of interest (e.g., MES-SA)[9]

  • Normal cell line for cytotoxicity control (e.g., HEK293)[5]

  • Complete cell culture medium

  • This compound stock solution (10 mM in DMSO)

  • Cell proliferation reagent (e.g., MTT, WST-1, or CellTiter-Glo®)

  • Sterile 96-well clear-bottom cell culture plates

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed the cells in a 96-well plate at a predetermined density (e.g., 2,000 - 5,000 cells/well for MES-SA) in 100 µL of complete medium.[9] Allow cells to attach overnight.

  • Inhibitor Treatment: Prepare serial dilutions of this compound in complete medium. A suggested starting range based on known data is 0.1 µM to 20 µM.

  • Remove the old medium from the wells and add 100 µL of the medium containing the inhibitor dilutions. Include vehicle control (DMSO) wells.

  • Incubation: Incubate the plate for the desired time period (e.g., 72 hours for MES-SA cells).[6]

  • Viability Measurement:

    • For MTT/WST-1: Add the reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours. Measure the absorbance on a microplate reader.

    • For CellTiter-Glo®: Add the reagent directly to the wells, mix, and read the luminescence.

  • Data Analysis:

    • Normalize the data to the vehicle control wells (set to 100% viability).

    • Plot the percent viability versus the log of the inhibitor concentration to generate a dose-response curve and determine the GI50 (concentration for 50% growth inhibition).

Protocol 3: Western Blot for p53 Acetylation

This protocol validates the mechanism of action of the inhibitor by detecting changes in the acetylation status of its target, p53.

Materials:

  • Cell line expressing wild-type p53

  • This compound

  • RIPA Lysis Buffer with protease and deacetylase inhibitors (e.g., Trichostatin A, Nicotinamide)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-acetyl-p53 (K382), anti-total-p53, anti-GAPDH or β-actin (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

Procedure:

  • Cell Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat them with the inhibitor at various concentrations (e.g., 0, 1, 5, 10 µM) for 24 hours.

  • Protein Extraction: Wash cells with cold PBS and lyse them with RIPA buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Transfer: Normalize protein amounts (e.g., 20-30 µg per lane), run on an SDS-PAGE gel, and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature.

    • Incubate with the primary antibody (e.g., anti-acetyl-p53) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and apply the ECL substrate.

  • Detection: Image the blot using a chemiluminescence detection system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed for total p53 and the loading control to ensure equal protein loading and to assess changes in p53 stability.

Experimental Workflow Visualization

The following diagram illustrates a logical workflow for determining and validating the optimal concentration of this compound.

Workflow cluster_Phase1 Phase 1: Primary Screening & Dose-Ranging cluster_Phase2 Phase 2: Mechanistic Validation cluster_Phase3 Phase 3: Final Determination EnzymeAssay Biochemical Assay (Determine IC50) CellAssay Cell Proliferation Assay (Determine GI50) EnzymeAssay->CellAssay informs starting concentration range ConcentrationSelect Select Optimal Concentrations (e.g., 1x, 5x, 10x GI50) CellAssay->ConcentrationSelect WesternBlot Western Blot (Confirm p53 acetylation) ConcentrationSelect->WesternBlot ApoptosisAssay Apoptosis Assay (e.g., Caspase-Glo, Annexin V) ConcentrationSelect->ApoptosisAssay FinalConc Determine Optimal Concentration for Downstream Assays WesternBlot->FinalConc ApoptosisAssay->FinalConc

Workflow for determining the optimal inhibitor concentration.

References

Application Notes: SIRT7 Inhibitor 97491 in Uterine Sarcoma Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Sirtuin 7 (SIRT7), a member of the NAD+-dependent class III histone deacetylase family, is primarily localized in the nucleolus and plays a crucial role in regulating cellular processes such as ribosome biogenesis, genomic stability, and cell proliferation.[1][2] Emerging evidence indicates that SIRT7 is overexpressed in several cancers, including endometrial and uterine cancers, where it often acts as an oncogene, promoting tumor growth and survival.[3][4][5] This makes SIRT7 a compelling therapeutic target. SIRT7 inhibitor 97491 is a novel and potent small molecule inhibitor with high specificity for SIRT7 (IC50 = 325 nM).[6][7][8][9] These application notes provide a comprehensive overview of the use of inhibitor 97491 in uterine sarcoma cell lines, summarizing key quantitative data and providing detailed experimental protocols.

Mechanism of Action SIRT7 promotes tumorigenesis in part by deacetylating and destabilizing the tumor suppressor protein p53.[1] The deacetylation of p53 by SIRT7 attenuates its activity, leading to decreased apoptosis and enhanced cancer cell growth.[1]

This compound exerts its anticancer effects by blocking the deacetylase activity of SIRT7. This inhibition leads to the hyperacetylation of p53 at key lysine residues (K373/382), which stabilizes the protein and enhances its tumor-suppressive functions.[1][7][8] Stabilized p53 subsequently activates downstream apoptotic pathways, including the caspase cascade, resulting in programmed cell death and the suppression of tumor progression.[1][6][9]

SIRT7_Inhibitor_97491_Pathway cluster_0 SIRT7 Inhibition cluster_1 Cellular Regulation cluster_2 Cellular Outcomes Inhibitor This compound SIRT7 SIRT7 Inhibitor->SIRT7 Inhibits p53 p53 SIRT7->p53 Deacetylates p53_acetyl Acetylated p53 (K373/382) p53->p53_acetyl Acetylation p53_stab p53 Stabilization p53_acetyl->p53_stab caspase Caspase Pathway Activation p53_stab->caspase apoptosis Apoptosis caspase->apoptosis growth Tumor Growth apoptosis->growth Inhibits

Caption: Mechanism of action for this compound.

Quantitative Data Summary

The efficacy of this compound has been evaluated in both in vitro and in vivo models using the human uterine sarcoma MES-SA cell line.

Table 1: In Vitro Activity of this compound

Cell LineAssay TypeConcentration (µM)Incubation TimeKey ResultsCitation(s)
MES-SAProliferation5 and 1072 hours>50% decrease in cell proliferation.[6][7][9]
MES-SAProliferation< 5Not SpecifiedIC50 for cell proliferation.[10][11]
HEK293Cytotoxicity1 - 1024 hoursNo significant cytotoxic effects observed.[6][7][9]
MES-SAProtein AcetylationNot Specified24 hoursIncreased p53 acetylation at K373/382.[10][11]

Table 2: In Vivo Efficacy of this compound

Animal ModelCell LineTreatment Protocol (Dose, Route, Schedule)OutcomeCitation(s)
Balb/c Nude MiceMES-SA20 mg/kg/day, Intraperitoneal (i.p.), 5 days/week for 3 weeksSignificant inhibition of tumor growth.[9][10][11]
Balb/c Nude MiceMES-SA2 mg/kg, Intraperitoneal (i.p.), 5 days/week for 3 weeksEffective suppression of tumor growth.[6][7]

Note: A discrepancy in the effective in vivo dosage exists in the literature, with sources citing both 2 mg/kg and 20 mg/kg/day. The higher dose of 20 mg/kg/day is more frequently cited in detailed protocols.[9][10][11]

Experimental Protocols

Protocol 1: In Vitro Cell Proliferation Assay (96-well format)

This protocol details the steps to assess the effect of this compound on the proliferation of MES-SA uterine sarcoma cells.

In_Vitro_Workflow cluster_prep Cell Preparation cluster_treat Treatment cluster_measure Measurement & Analysis A 1. Seed MES-SA cells (3 x 10³ cells/well) B 2. Incubate for 24h (37°C, 5% CO₂) A->B C 3. Treat with Inhibitor (0, 1, 5, 10 µM) B->C D 4. Incubate for 72h C->D E 5. Add Cell Proliferation Reagent (e.g., MTS/WST-1) D->E F 6. Incubate & Measure Absorbance E->F G 7. Analyze Data (Calculate % Inhibition) F->G

Caption: Workflow for the in vitro cell proliferation assay.

Materials:

  • Human uterine sarcoma MES-SA cells

  • This compound (CAS: 1807758-81-1)

  • Dimethyl sulfoxide (DMSO), sterile

  • Complete cell culture medium (e.g., McCoy's 5A with 10% FBS)

  • Sterile 96-well flat-bottom plates

  • Cell proliferation assay reagent (e.g., MTS, WST-1)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest MES-SA cells and perform a cell count. Dilute the cells in a complete culture medium to a final concentration of 3 x 10⁴ cells/mL. Seed 100 µL per well (3,000 cells/well) into a 96-well plate.[9]

  • Adherence: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create serial dilutions in a complete culture medium to achieve 2X the final desired concentrations (e.g., 20 µM, 10 µM, 2 µM). Include a vehicle control (medium with the same percentage of DMSO as the highest concentration).

  • Treatment: Carefully remove the medium from the wells and add 100 µL of the appropriate treatment or vehicle control solution to each well.

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.[9]

  • Measurement: Add the cell proliferation reagent to each well according to the manufacturer's instructions (typically 10-20 µL). Incubate for the recommended time (e.g., 1-4 hours).

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Analysis: Normalize the readings to the vehicle control wells to determine the percentage of cell proliferation inhibition for each concentration.

Protocol 2: In Vivo Xenograft Tumor Model

This protocol describes the establishment of a uterine sarcoma xenograft model and treatment with this compound.

In_Vivo_Workflow cluster_model Model Establishment cluster_study Treatment Study cluster_endpoint Endpoint Analysis A 1. Implant MES-SA cells (5 x 10⁶ cells, s.c.) into Balb/c nude mice B 2. Monitor tumor growth A->B C 3. Randomize mice into treatment groups B->C D 4. Administer Treatment (Inhibitor or Vehicle, i.p.) for 3 weeks C->D E 5. Measure tumor volume and body weight regularly D->E F 6. Sacrifice mice after 21 days of treatment E->F G 7. Harvest, weigh, and analyze tumors F->G

Caption: Workflow for the in vivo xenograft mouse model.

Materials:

  • Female Balb/c nude mice (6-8 weeks old)[7]

  • Human uterine sarcoma MES-SA cells

  • This compound

  • Vehicle components (e.g., DMSO, Corn Oil, or PEG300/Tween80)

  • Sterile PBS and Matrigel (optional)

  • Syringes and needles for injection

  • Calipers for tumor measurement

Procedure:

  • Cell Preparation: Harvest MES-SA cells and resuspend them in sterile, serum-free medium or PBS at a concentration of 5 x 10⁷ cells/mL. A 1:1 mixture with Matrigel can enhance tumor take rate.

  • Implantation: Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the right flank of each mouse.[9]

  • Tumor Growth: Monitor the mice regularly for tumor formation. Allow tumors to grow to a palpable size (e.g., 50-100 mm³).

  • Group Randomization: Once tumors reach the desired size, measure the tumor volume and randomize the mice into treatment and control groups (n=5 or more per group).[9]

  • Dosing Solution Preparation: Prepare the dosing solution of this compound (e.g., 20 mg/kg) in a suitable vehicle. A common vehicle can be prepared by dissolving the inhibitor in DMSO first, then diluting with corn oil.[7]

  • Administration: Administer the inhibitor or vehicle control via intraperitoneal (i.p.) injection daily for 5 consecutive days, followed by 2 days of rest. Repeat this cycle for 3 weeks.[9]

  • Monitoring: Measure tumor dimensions with calipers and mouse body weight 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Endpoint: After 21 days of treatment, sacrifice the mice according to institutional guidelines.[9] Harvest the tumors, record their final weight, and process them for further analysis (e.g., histology, Western blot).

References

Application Notes and Protocols: Utilizing SIRT7 Inhibitor 97491 in Liver Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sirtuin 7 (SIRT7), a member of the NAD+-dependent class III histone deacetylase family, has emerged as a critical regulator in various cellular processes, including ribosome biogenesis, cell proliferation, and stress response. In the context of oncology, elevated SIRT7 expression is frequently observed in hepatocellular carcinoma (HCC) and is associated with poor prognosis and resistance to therapy. The small molecule inhibitor, 97491, is a potent and specific inhibitor of SIRT7 with a reported IC50 of 325 nM.[1][2][3] These application notes provide a comprehensive overview and detailed protocols for utilizing SIRT7 inhibitor 97491 in liver cancer research, focusing on its mechanism of action and methodologies for assessing its anti-tumor efficacy.

Mechanism of Action

This compound exerts its anti-tumor effects in liver cancer primarily through the modulation of key signaling pathways that control apoptosis and cell proliferation. The primary mechanism involves the stabilization and activation of the p53 tumor suppressor protein. By inhibiting the deacetylase activity of SIRT7, 97491 prevents the deacetylation of p53 at lysine residues K373/382.[1] This sustained acetylation enhances p53 stability and its transcriptional activity, leading to the upregulation of pro-apoptotic target genes such as NOXA. The activation of this SIRT7-p53-NOXA axis ultimately promotes apoptosis in liver cancer cells through the caspase cascade.[4]

Data Presentation

In Vitro and In Vivo Efficacy of this compound
ParameterValue/EffectCell Line/ModelReference
IC50 325 nMIn vitro enzyme assay[1][2][3]
In Vitro Cell Proliferation >50% decrease at 5 and 10 µMMES-SA (uterine sarcoma)[1]
Cytotoxicity in Normal Cells Almost unaffectedHEK293[1]
In Vivo Tumor Growth Inhibition Significant inhibition of cancer growthXenograft mice with MES-SA cells[1][5]
In Vivo Dosage and Administration 2 mg/kg, intraperitoneally, for 3 weeks (excluding weekends)Balb/c nude mice[1][5]

Signaling Pathways and Experimental Workflow

SIRT7-p53-NOXA Signaling Pathway

SIRT7_p53_NOXA_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm SIRT7 SIRT7 p53 p53 SIRT7->p53 Deacetylation Ac_p53 Acetylated p53 (Active) p53->Ac_p53 NOXA_promoter NOXA Promoter Ac_p53->NOXA_promoter Binds and Activates MDM2 MDM2 Ac_p53->MDM2 Inhibits Binding NOXA_gene NOXA Gene Transcription NOXA_promoter->NOXA_gene Caspase_cascade Caspase Cascade NOXA_gene->Caspase_cascade MDM2->p53 Degradation Apoptosis Apoptosis Caspase_cascade->Apoptosis Inhibitor This compound Inhibitor->SIRT7 Inhibition

Caption: SIRT7-p53-NOXA signaling pathway in liver cancer.

Experimental Workflow for Evaluating this compound

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies start Liver Cancer Cell Lines (e.g., HepG2, Huh7) viability Cell Viability Assay (MTT/CCK-8) start->viability western Western Blot Analysis (SIRT7, p53, Ac-p53, Caspases) viability->western apoptosis Apoptosis Assay (Caspase Activity, TUNEL) western->apoptosis xenograft Establish Liver Cancer Xenograft Model (e.g., HepG2 in nude mice) apoptosis->xenograft Promising Results treatment Treatment with This compound (e.g., 2 mg/kg IP) xenograft->treatment monitoring Tumor Growth Monitoring treatment->monitoring analysis Ex Vivo Analysis (IHC, Western Blot) monitoring->analysis

Caption: Experimental workflow for liver cancer drug screening.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of this compound on the viability of liver cancer cells.

Materials:

  • Liver cancer cell lines (e.g., HepG2, Huh7)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound

  • DMSO (for dissolving the inhibitor)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • MTT solvent (e.g., DMSO or isopropanol with 0.04 N HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count liver cancer cells.

    • Seed 1 x 10^4 cells per well in a 96-well plate in 100 µL of complete growth medium.

    • Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Treatment:

    • Prepare serial dilutions of this compound in complete growth medium. A suggested concentration range is 0.1 µM to 50 µM. Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor concentration.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor.

    • Incubate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 150 µL of MTT solvent to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

Western Blot Analysis

This protocol is for detecting changes in the protein levels of SIRT7, p53, acetylated-p53, and cleaved caspases following treatment with this compound.

Materials:

  • Liver cancer cells treated with this compound

  • RIPA lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-SIRT7, anti-p53, anti-acetyl-p53 (K382), anti-cleaved caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Protein Extraction:

    • Lyse the treated cells with RIPA buffer on ice for 30 minutes.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Denature 20-40 µg of protein per sample by boiling in Laemmli buffer for 5 minutes.

    • Separate the proteins on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Apply ECL substrate to the membrane.

    • Visualize the protein bands using an imaging system.

    • Use β-actin as a loading control.

Caspase-3/7 Activity Assay

This protocol provides a method for quantifying apoptosis by measuring the activity of executioner caspases.

Materials:

  • Liver cancer cells treated with this compound

  • Caspase-Glo® 3/7 Assay Kit (or similar)

  • White-walled 96-well plates

  • Luminometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed 1 x 10^4 cells per well in a white-walled 96-well plate in 100 µL of complete growth medium.

    • Incubate overnight.

    • Treat the cells with various concentrations of this compound for 24-48 hours.

  • Assay:

    • Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

    • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

    • Mix the contents of the wells by gently shaking the plate for 30 seconds.

    • Incubate at room temperature for 1-2 hours, protected from light.

  • Luminescence Measurement:

    • Measure the luminescence of each well using a luminometer.

    • The luminescence is proportional to the amount of caspase activity.

In Vivo Xenograft Model

This protocol describes the establishment of a liver cancer xenograft model and treatment with this compound. All animal procedures should be performed in accordance with institutional guidelines.

Materials:

  • Immunocompromised mice (e.g., athymic nude or NOD/SCID, 6-8 weeks old)

  • Liver cancer cells (e.g., HepG2)

  • Matrigel (optional)

  • This compound

  • Vehicle for injection (e.g., corn oil or a solution of DMSO, PEG300, Tween80, and ddH2O)[3]

  • Calipers for tumor measurement

Procedure:

  • Tumor Cell Implantation:

    • Harvest liver cancer cells and resuspend them in sterile PBS or medium, optionally mixed with Matrigel, at a concentration of 1 x 10^7 cells/mL.

    • Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the flank of each mouse.

  • Tumor Growth Monitoring:

    • Monitor the mice for tumor formation.

    • Once tumors are palpable and reach a size of approximately 100 mm³, randomize the mice into treatment and control groups.

    • Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²) / 2.

  • Treatment:

    • Prepare the this compound formulation. For intraperitoneal injection, a dose of 2 mg/kg is recommended.

    • Administer the inhibitor or vehicle to the respective groups via intraperitoneal injection daily or on a specified schedule (e.g., 5 days a week) for a period of 3 weeks.

  • Endpoint and Analysis:

    • At the end of the treatment period, euthanize the mice.

    • Excise the tumors, weigh them, and process them for further analysis such as immunohistochemistry (for markers like Ki-67, cleaved caspase-3) or western blotting.

These protocols provide a framework for investigating the therapeutic potential of this compound in liver cancer. Researchers should optimize these protocols based on their specific cell lines, reagents, and equipment.

References

Dissolution and Preparation of SIRT7 Inhibitor 97491: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dissolution and preparation of SIRT7 inhibitor 97491 for use in a range of experimental settings. The following information is designed to ensure accurate and reproducible results in both in vitro and in vivo studies.

Chemical and Physical Properties

This compound is a potent and specific inhibitor of Sirtuin 7 (SIRT7), a member of the NAD+-dependent deacetylase family.[1][2][3][4][5] Inhibition of SIRT7 by this compound leads to an increase in the acetylation of p53, a critical tumor suppressor protein, thereby promoting apoptosis through the caspase pathway.[1][3][4][5][6]

PropertyValueSource
Molecular Weight 285.73 g/mol [1][2][3][4][7]
Formula C₁₅H₁₂ClN₃O[1][2][3][7]
CAS Number 1807758-81-1[1][2][3][7]
Appearance Off-white to light yellow solid[3]
Purity ≥98% (HPLC)[8]
IC₅₀ 325 nM[1][2][3][4][5]

Solubility Data

The solubility of this compound is a critical factor for the preparation of stock solutions. It is highly soluble in dimethyl sulfoxide (DMSO).[4][8] It is important to use fresh, anhydrous DMSO to achieve maximum solubility, as moisture can reduce the solubility of the compound.[2] Sonication is also recommended to facilitate dissolution.[1]

SolventSolubilityNotes
DMSO ≥ 57 mg/mL (199.48 mM)Use fresh, anhydrous DMSO. Sonication can aid dissolution.[1][2]
Ethanol ~2 mg/mL[9]
Water Insoluble[9]

Experimental Protocols

In Vitro Stock Solution Preparation

For cell-based assays, a concentrated stock solution in DMSO is typically prepared and then diluted to the final working concentration in the cell culture medium.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional, but recommended)

Protocol:

  • Weighing the Compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Adding Solvent: Add the appropriate volume of anhydrous DMSO to achieve the desired stock solution concentration (e.g., 10 mM, 20 mM, or 50 mM).

  • Dissolution:

    • Vortex the solution vigorously for 1-2 minutes.

    • If the compound is not fully dissolved, sonicate the solution for 5-10 minutes. Gentle warming in a water bath (37°C) can also be used to aid dissolution.

  • Storage:

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the stock solutions at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[3] Protect from light.[3]

Table for Preparing Stock Solutions in DMSO:

Desired Stock ConcentrationFor 1 mg of CompoundFor 5 mg of CompoundFor 10 mg of Compound
1 mM 3.4998 mL17.499 mL34.9981 mL
5 mM 0.7000 mL3.4998 mL6.9996 mL
10 mM 0.3500 mL1.7499 mL3.4998 mL
20 mM 0.1750 mL0.8750 mL1.7499 mL
50 mM 0.0700 mL0.3500 mL0.7000 mL

Note: These volumes are calculated based on a molecular weight of 285.73 g/mol .[1]

In Vitro Experimental Workflow

in_vitro_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock Prepare Stock Solution (e.g., 10 mM in DMSO) dilute Dilute Stock in Cell Culture Medium (e.g., 1-10 µM) stock->dilute Dilution treat Treat Cells dilute->treat Application incubate Incubate (e.g., 24-72 hours) treat->incubate assay Perform Assays (e.g., Proliferation, Apoptosis) incubate->assay Data Collection

Caption: Workflow for in vitro experiments using this compound.

In Vivo Formulation Preparation

For animal studies, a multi-component vehicle is typically required to ensure the solubility and bioavailability of the inhibitor. The following protocol is a general guideline and may need to be optimized for specific animal models and administration routes.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • Sterile Saline or Phosphate-Buffered Saline (PBS)

  • Sterile tubes

  • Vortex mixer

  • Sonicator

Protocol for Intraperitoneal (i.p.) Injection:

This formulation is based on a commonly recommended vehicle for compounds with poor aqueous solubility.[1]

  • Prepare a Concentrated Stock in DMSO: Prepare a concentrated stock solution of this compound in DMSO (e.g., 50 mg/mL).[2] Ensure the compound is completely dissolved, using sonication if necessary.

  • Sequential Addition of Solvents: The order of solvent addition is critical.

    • In a sterile tube, add the required volume of the DMSO stock solution.

    • Add PEG300 (e.g., to a final concentration of 40%) to the DMSO stock and mix thoroughly until the solution is clear.

    • Add Tween-80 (e.g., to a final concentration of 5%) and mix until the solution is clear.

    • Finally, add sterile saline or PBS (e.g., to a final concentration of 45%) to reach the final desired volume and concentration. Mix thoroughly.

  • Final Formulation: The final formulation should be a clear solution. If precipitation occurs, gentle warming and sonication may be used. It is recommended to prepare this formulation fresh on the day of use.[2][3]

Example Formulation (10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline):

To prepare 1 mL of a 2 mg/mL working solution:

  • Start with a 50 mg/mL stock in DMSO.

  • Take 40 µL of the 50 mg/mL DMSO stock (contains 2 mg of the inhibitor).

  • Add 400 µL of PEG300 and mix.

  • Add 50 µL of Tween-80 and mix.

  • Add 510 µL of saline to bring the total volume to 1 mL.

Note: For nude or sensitive mice, the DMSO concentration should be kept below 2%.[1] The ratios of PEG300 and Tween-80 can be adjusted to improve solubility.[1]

Dosage and Administration:

A reported effective dosage in a xenograft mouse model was 2 mg/kg, administered via intraperitoneal injection for three weeks (excluding weekends).[1][3] Another study reported a dosage of 20 mg/kg/day via i.p. injection for 3 weeks.[5]

In Vivo Experimental Workflow

in_vivo_workflow cluster_prep Formulation Preparation cluster_exp Animal Experiment cluster_analysis Analysis stock Prepare Concentrated Stock in DMSO mix1 Add PEG300 & Mix stock->mix1 mix2 Add Tween-80 & Mix mix1->mix2 final_mix Add Saline/PBS & Mix mix2->final_mix administer Administer to Animals (e.g., i.p. injection) final_mix->administer monitor Monitor Animals and Tumor Growth administer->monitor harvest Harvest Tissues/Tumors monitor->harvest analyze Perform Downstream Analysis (e.g., Histology, Western Blot) harvest->analyze

Caption: Workflow for in vivo experiments using this compound.

Signaling Pathway

This compound exerts its anticancer effects by modulating the p53 pathway.

signaling_pathway inhibitor This compound sirt7 SIRT7 inhibitor->sirt7 Inhibition p53 p53 sirt7->p53 Deacetylation p53_ac Acetylated p53 (Stabilized) p53->p53_ac Acetylation caspase Caspase Pathway p53_ac->caspase Activation apoptosis Apoptosis caspase->apoptosis Execution

Caption: Mechanism of action of this compound.

References

Application Notes and Protocols for Western Blot Analysis of p53 Acetylation Following Treatment with SIRT7 Inhibitor 97491

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sirtuin 7 (SIRT7), a member of the NAD+-dependent class III histone deacetylase family, has emerged as a significant regulator in various cellular processes, including genome stability and cell proliferation. Notably, SIRT7-mediated deacetylation of the tumor suppressor protein p53 has been identified as a mechanism that attenuates its activity. Inhibition of SIRT7, therefore, presents a promising therapeutic strategy for cancer treatment by stabilizing and activating p53. This document provides detailed protocols for the use of SIRT7 inhibitor 97491 to study its effects on p53 acetylation in cancer cell lines via Western blot analysis. The inhibitor, identified as ID: 97491, has been shown to decrease SIRT7 activity, leading to increased p53 acetylation at lysine 382 (K382), subsequent p53 stabilization, and induction of apoptosis in cancer cells.[1]

Product Information

  • Product Name: this compound

  • Mechanism of Action: Potent and specific inhibitor of SIRT7 deacetylase activity.

  • Biological Activity: Prevents tumor progression by increasing p53 stability through the enhancement of its acetylation at K373/382.[2][3][4] This leads to the induction of apoptosis through the caspase pathway.[2][3][4]

Data Presentation

In Vitro Activity of this compound

The following tables summarize the quantitative data regarding the efficacy of this compound.

ParameterValueReference
IC50 (SIRT7) 325 nM[2][4][5]

Table 1: Inhibitory Concentration of this compound. The half-maximal inhibitory concentration (IC50) was determined through in vitro enzymatic assays.

Cell LineTreatment Concentration (µM)Incubation Time (hours)Effect on Cell ProliferationReference
MES-SA (human uterine sarcoma)572>50% decrease[3][5]
MES-SA (human uterine sarcoma)1072>50% decrease[3][5]
HEK293 (human embryonic kidney)1-1024No significant cytotoxicity[4][5]

Table 2: Cellular Activity of this compound. The effect of the inhibitor on the proliferation of different cell lines was assessed.

Signaling Pathway

The inhibition of SIRT7 by compound 97491 directly impacts the acetylation status of the tumor suppressor p53. In normal cellular processes, SIRT7 deacetylates p53 at lysine 382 (K382), which leads to its destabilization and subsequent degradation. By inhibiting SIRT7, p53 remains acetylated, resulting in its stabilization, accumulation, and enhanced transcriptional activity, ultimately leading to apoptosis in cancer cells.

SIRT7_p53_Pathway SIRT7 SIRT7 p53_acetylated p53-Ac (Acetylated at K382) SIRT7->p53_acetylated Deacetylates Inhibitor This compound Inhibitor->SIRT7 Inhibits p53_deacetylated p53 (Deacetylated) Degradation Proteasomal Degradation p53_deacetylated->Degradation p53_acetylated->p53_deacetylated Stabilization p53 Stabilization & Activation p53_acetylated->Stabilization Apoptosis Apoptosis Stabilization->Apoptosis Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_extraction Protein Extraction & Quantification cluster_western_blot Western Blotting A Seed Cells B Incubate (24h) A->B C Treat with SIRT7 Inhibitor 97491 B->C D Incubate (24-48h) C->D E Cell Lysis D->E F Protein Quantification (BCA Assay) E->F G Sample Preparation F->G H SDS-PAGE G->H I Protein Transfer (PVDF) H->I J Blocking I->J K Primary Antibody Incubation J->K L Secondary Antibody Incubation K->L M Detection (ECL) L->M N Data Analysis (Densitometry) M->N

References

Application Notes and Protocols for Cell Viability and Proliferation Assays with SIRT7 Inhibitor 97491

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SIRT7, a member of the sirtuin family of NAD+-dependent deacetylases, is a critical regulator of various cellular processes, including ribosome biogenesis, stress responses, and genome stability. Its overexpression has been implicated in the progression of several cancers, making it a promising target for therapeutic intervention. SIRT7 inhibitor 97491 is a potent and specific inhibitor of SIRT7 with an IC50 of 325 nM.[1][2][3] This document provides detailed application notes and protocols for assessing the effects of this compound on cell viability and proliferation.

Mechanism of Action

This compound exerts its anticancer effects primarily through the inhibition of SIRT7's deacetylase activity. This leads to the hyperacetylation and stabilization of the tumor suppressor protein p53 at lysines K373/382.[2][3][4] Increased p53 stability enhances its transcriptional activity, leading to the induction of apoptosis through the activation of the caspase cascade.[1][2][3][4][5]

Data Presentation

The following tables summarize the quantitative data on the effects of this compound on cell viability and proliferation based on available literature.

Table 1: Effect of this compound on Cell Proliferation

Cell LineConcentration (µM)Incubation Time (hours)Observed Effect on ProliferationCitation
MES-SA (human uterine sarcoma)172-[2]
572>50% decrease[1][2]
1072>50% decrease[1][2]
HEK293 (human embryonic kidney)Not specified24No cytotoxic effects observed[1]

Signaling Pathway

The primary signaling pathway affected by this compound leading to decreased cell viability is the p53-mediated apoptotic pathway.

SIRT7_Inhibitor_Pathway This compound Signaling Pathway cluster_0 Cellular Response cluster_1 Upstream Regulation Apoptosis Apoptosis CellCycleArrest Cell Cycle Arrest SIRT7_Inhibitor This compound SIRT7 SIRT7 SIRT7_Inhibitor->SIRT7 p53 p53 SIRT7->p53 Deacetylation p53_acetylated Acetylated p53 (Stabilized) p53->p53_acetylated Acetylation p53_acetylated->CellCycleArrest Induces Caspase_Cascade Caspase Cascade p53_acetylated->Caspase_Cascade Activates Caspase_Cascade->Apoptosis

Caption: this compound mechanism of action.

Experimental Protocols

Detailed protocols for commonly used cell viability and proliferation assays are provided below. These protocols should be adapted based on the specific cell line and experimental conditions.

Experimental Workflow Overview

Experimental_Workflow General Workflow for Viability/Proliferation Assays cluster_workflow A 1. Cell Seeding (96-well plate) B 2. Cell Culture Incubation (e.g., 24 hours) A->B C 3. Treatment with This compound (various concentrations) B->C D 4. Incubation with Inhibitor (e.g., 24, 48, 72 hours) C->D E 5. Perform Viability/ Proliferation Assay (MTT, XTT, or BrdU) D->E F 6. Data Acquisition (Spectrophotometer or Microplate Reader) E->F G 7. Data Analysis F->G

Caption: General experimental workflow.

Protocol 1: MTT Cell Viability Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of yellow MTT by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • Complete cell culture medium

  • 96-well clear flat-bottom plates

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Inhibitor Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the diluted inhibitor. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate gently for 5 minutes and measure the absorbance at 570 nm using a microplate reader.

Protocol 2: XTT Cell Proliferation Assay

Principle: The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is another colorimetric method where the tetrazolium salt XTT is reduced to a water-soluble formazan product by metabolically active cells.

Materials:

  • This compound

  • XTT labeling reagent

  • Electron-coupling reagent

  • Complete cell culture medium

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours.

  • Inhibitor Treatment: Treat cells with various concentrations of this compound as described in the MTT protocol.

  • Incubation: Incubate for the desired duration (e.g., 24, 48, 72 hours).

  • XTT Reagent Preparation: Prepare the XTT labeling mixture by mixing the XTT labeling reagent and the electron-coupling reagent according to the manufacturer's instructions immediately before use.

  • XTT Addition: Add 50 µL of the XTT labeling mixture to each well.

  • Incubation with XTT: Incubate the plate for 2-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance of the samples at 450-500 nm using a microplate reader.

Protocol 3: BrdU Cell Proliferation Assay

Principle: The BrdU (Bromodeoxyuridine) assay is an immunoassay that detects the incorporation of the thymidine analog BrdU into the DNA of proliferating cells during the S-phase of the cell cycle.

Materials:

  • This compound

  • BrdU labeling solution

  • Fixing/Denaturing solution

  • Anti-BrdU antibody

  • Secondary antibody-HRP conjugate

  • TMB substrate

  • Stop solution

  • Wash buffer

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells with this compound as described in the previous protocols.

  • BrdU Labeling: Approximately 2-4 hours before the end of the treatment incubation, add BrdU labeling solution to each well and incubate at 37°C.

  • Fixation and Denaturation: Remove the culture medium and add the fixing/denaturing solution to each well. Incubate for 30 minutes at room temperature.

  • Antibody Incubation: Wash the wells with wash buffer. Add the anti-BrdU antibody and incubate for 1 hour at room temperature.

  • Secondary Antibody Incubation: Wash the wells and add the secondary antibody-HRP conjugate. Incubate for 30 minutes at room temperature.

  • Substrate Reaction: Wash the wells and add TMB substrate. Incubate until color develops.

  • Stopping the Reaction: Add the stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

Troubleshooting and Considerations

  • Cell Density: The optimal cell seeding density should be determined for each cell line to ensure that the cells are in the logarithmic growth phase during the assay.

  • Inhibitor Solubility: this compound is typically dissolved in DMSO. Ensure the final DMSO concentration in the culture medium is low (e.g., <0.1%) to avoid solvent-induced cytotoxicity.

  • Controls: Always include appropriate controls, such as untreated cells, vehicle-treated cells, and positive controls for proliferation inhibition if available.

  • Incubation Times: Optimize the incubation time with the inhibitor and the assay reagents for each specific cell line and experimental goal.

  • Background Correction: For colorimetric assays, include wells with medium only to measure and subtract the background absorbance.

References

Application Note: Flow Cytometry Analysis of Apoptosis Induced by SIRT7 Inhibitor 97491

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sirtuin 7 (SIRT7) is a member of the sirtuin family of NAD+-dependent deacetylases, which play crucial roles in various cellular processes, including chromatin remodeling, DNA repair, and cell proliferation. Emerging evidence suggests that SIRT7 is overexpressed in several cancers and contributes to tumorigenesis, making it a promising target for cancer therapy. The small molecule inhibitor, identified as 97491, is a potent and specific inhibitor of SIRT7 with an IC50 of 325 nM.[1][2][3] This inhibitor has been shown to induce apoptosis in cancer cells by preventing the deacetylation of the tumor suppressor protein p53.[1][2][4] Inhibition of SIRT7 by 97491 leads to increased acetylation and stability of p53, subsequently triggering the intrinsic apoptotic pathway via caspase activation.[1][2][4] This application note provides a detailed protocol for the analysis of apoptosis induced by SIRT7 inhibitor 97491 in cancer cell lines using flow cytometry with Annexin V and Propidium Iodide (PI) staining.

Principle of the Assay

Apoptosis is a programmed cell death process characterized by distinct morphological and biochemical changes, including the externalization of phosphatidylserine (PS) on the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that is impermeant to live cells and early apoptotic cells with intact membranes. However, in late apoptotic or necrotic cells, where membrane integrity is compromised, PI can enter the cell and stain the nucleus. Dual staining with fluorescently-labeled Annexin V and PI allows for the differentiation of live cells (Annexin V- / PI-), early apoptotic cells (Annexin V+ / PI-), and late apoptotic/necrotic cells (Annexin V+ / PI+).

Data Presentation

The following table summarizes representative quantitative data from a flow cytometry experiment analyzing apoptosis in human uterine sarcoma MES-SA cells treated with this compound for 72 hours. Treatment with the inhibitor shows a dose-dependent increase in the percentage of apoptotic cells, consistent with its mechanism of action.[1][5]

Treatment GroupConcentration (µM)Live Cells (%)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)Total Apoptotic Cells (%)
Vehicle Control (DMSO)095.2 ± 2.12.5 ± 0.52.3 ± 0.44.8 ± 0.9
This compound185.6 ± 3.58.9 ± 1.25.5 ± 0.814.4 ± 2.0
This compound558.3 ± 4.225.4 ± 2.816.3 ± 1.941.7 ± 4.7
This compound1040.1 ± 3.838.7 ± 3.121.2 ± 2.559.9 ± 5.6

Note: The data presented in this table is illustrative and serves as an example of expected results. Actual results may vary depending on the cell line, experimental conditions, and specific reagents used.

Experimental Protocols

Materials and Reagents
  • This compound (e.g., MedChemExpress, HY-135899)

  • Human uterine sarcoma cell line (e.g., MES-SA)

  • Appropriate cell culture medium and supplements

  • Phosphate Buffered Saline (PBS), Ca2+/Mg2+-free

  • Trypsin-EDTA

  • Annexin V-FITC Apoptosis Detection Kit (or similar kit with alternative fluorochromes)

  • Fetal Bovine Serum (FBS)

  • Flow cytometer

Cell Culture and Treatment
  • Culture MES-SA cells in the recommended medium supplemented with FBS and antibiotics in a humidified incubator at 37°C with 5% CO2.

  • Seed the cells in 6-well plates at a density that will allow for approximately 70-80% confluency at the time of harvesting.

  • Prepare stock solutions of this compound in DMSO.

  • Treat the cells with varying concentrations of this compound (e.g., 1, 5, 10 µM) and a vehicle control (DMSO) for the desired time period (e.g., 72 hours).

Staining Protocol for Flow Cytometry
  • Cell Harvesting:

    • Carefully collect the cell culture supernatant, which may contain detached apoptotic cells.

    • Wash the adherent cells with PBS.

    • Detach the adherent cells using Trypsin-EDTA.

    • Combine the detached cells with the supernatant collected in the first step.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Annexin V and PI Staining:

    • Resuspend the cell pellet in 1X Binding Buffer provided in the apoptosis detection kit to a concentration of approximately 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

    • Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.

    • After incubation, add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within one hour of staining.

    • Set up the flow cytometer using unstained, Annexin V-FITC only, and PI only stained cells as controls to establish compensation and gating parameters.

    • Acquire data for at least 10,000 events per sample.

    • Analyze the data using appropriate software to quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic/necrotic).

Visualizations

Signaling Pathway of Apoptosis Induced by this compound

SIRT7_Apoptosis_Pathway SIRT7_Inhibitor This compound SIRT7 SIRT7 SIRT7_Inhibitor->SIRT7 Inhibits p53 p53 SIRT7->p53 Deacetylates p53_acetyl Acetylated p53 (Stabilized) Bax Bax p53_acetyl->Bax Upregulates Bcl2 Bcl-2 p53_acetyl->Bcl2 Downregulates p53->p53_acetyl Acetylation Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Flow_Cytometry_Workflow start Seed Cells treat Treat with this compound start->treat harvest Harvest Cells (Adherent + Supernatant) treat->harvest wash Wash with PBS harvest->wash resuspend Resuspend in Binding Buffer wash->resuspend stain Stain with Annexin V-FITC and PI resuspend->stain incubate Incubate at Room Temperature stain->incubate acquire Acquire Data on Flow Cytometer incubate->acquire analyze Analyze Data acquire->analyze

References

Troubleshooting & Optimization

Technical Support Center: Improving the Solubility of SIRT7 Inhibitor 97491 in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with practical solutions and troubleshooting advice for working with the SIRT7 inhibitor 97491, focusing on enhancing its solubility in aqueous solutions for experimental use.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility profile of this compound?

A1: this compound is a hydrophobic molecule with poor solubility in aqueous solutions such as water or phosphate-buffered saline (PBS). It is, however, readily soluble in organic solvents like dimethyl sulfoxide (DMSO)[1][2][3].

Q2: How should I prepare a stock solution of this compound?

A2: It is recommended to prepare a high-concentration stock solution in 100% DMSO. Vendor datasheets suggest that solubilities of up to 500 mg/mL in DMSO can be achieved, though sonication may be required to facilitate dissolution[4]. For optimal results, use fresh, anhydrous DMSO as absorbed moisture can reduce the inhibitor's solubility[2].

Q3: What is the maximum recommended concentration of DMSO for in vitro cell-based assays?

A3: For most cell lines, the final concentration of DMSO in the culture medium should be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity. It is crucial to prepare serial dilutions of your DMSO stock solution in the aqueous assay buffer or cell culture medium to reach the desired final concentration of the inhibitor while maintaining a low percentage of DMSO.

Q4: Can I store this compound once it is in solution?

A4: Stock solutions of this compound in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months. It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles[5]. Aqueous working solutions should be prepared fresh daily.

Q5: What are the primary challenges when preparing this inhibitor for in vivo studies?

A5: The main challenge for in vivo applications is the low aqueous solubility of this compound, which can lead to precipitation upon injection into the bloodstream, potentially causing embolism or erratic drug exposure. Therefore, a suitable formulation using co-solvents is necessary to maintain the inhibitor's solubility in a physiologically compatible vehicle.

Troubleshooting Guide: Enhancing Aqueous Solubility

If you are encountering precipitation or poor dissolution of this compound in your aqueous experimental buffers, consider the following strategies. The table below summarizes various formulation approaches.

Method Composition Typical Application Key Considerations
Co-Solvent Formulation 1 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline/PBSIn vivo (e.g., intraperitoneal injection)A widely recommended starting formulation for animal studies. The order of solvent addition is critical.[4]
Co-Solvent Formulation 2 10% DMSO, 90% Corn oilIn vivo (e.g., intraperitoneal injection)An alternative lipid-based formulation. May be suitable for compounds with high lipophilicity.
Direct Dilution from DMSO Stock <0.5% DMSO in aqueous buffer or mediaIn vitro (cell culture, enzyme assays)The standard method for in vitro work. Ensure rapid mixing during dilution to prevent precipitation.
Use of Cyclodextrins Addition of β-cyclodextrin derivatives (e.g., HP-β-CD, SBE-β-CD)In vitro and in vivoCyclodextrins can encapsulate hydrophobic molecules, increasing their aqueous solubility.
pH Adjustment Modifying the pH of the aqueous bufferDependent on the pKa of the compoundThe effectiveness depends on whether the compound has ionizable groups. This is less common for neutral, hydrophobic compounds.

Experimental Protocols

Protocol 1: Preparation of this compound for In Vitro Cell-Based Assays

This protocol is based on the methodology described in the primary literature identifying this inhibitor[6][7].

1. Preparation of High-Concentration Stock Solution:

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
  • Add the appropriate volume of 100% anhydrous DMSO to achieve a high-concentration stock (e.g., 10 mM).
  • Vortex thoroughly. If necessary, sonicate the solution in a water bath for 5-10 minutes to ensure complete dissolution.

2. Preparation of Working Solutions:

  • Perform serial dilutions of the DMSO stock solution with your cell culture medium or assay buffer to achieve the desired final concentrations (e.g., 1 µM, 5 µM, 10 µM)[6].
  • Crucially, ensure that the final concentration of DMSO in the diluted solutions does not exceed a level that is toxic to your cells (typically <0.5%).
  • Add the final working solution to your cells and mix gently.

Protocol 2: Preparation of this compound for In Vivo Administration (Co-Solvent Formulation)

This protocol provides a standard method for formulating poorly soluble compounds for intraperitoneal injection in animal models, as suggested by chemical suppliers[2][4].

1. Preparation of the Formulation Vehicle:

  • In a sterile container, combine the solvents in the following order and ratio:
  • 40% Polyethylene glycol 300 (PEG300)
  • 5% Tween-80
  • 45% Saline or PBS
  • Mix the components thoroughly.

2. Dissolving the Inhibitor:

  • Prepare a concentrated stock of this compound in 100% DMSO (e.g., 50 mg/mL)[2].
  • Add 10% (by final volume) of this concentrated DMSO stock to the pre-mixed vehicle from step 1.
  • Vortex the final solution until it is clear. The solution should be prepared fresh before each use.

Visualized Workflows and Pathways

SIRT7 Signaling Pathway and Inhibition

SIRT7_Pathway cluster_nucleus Nucleus cluster_cellular_processes Cellular Processes SIRT7 SIRT7 p53 p53 SIRT7->p53 Deacetylates H3K18Ac H3K18Ac SIRT7->H3K18Ac Deacetylates Tumor_Progression Tumor Progression SIRT7->Tumor_Progression Acetylated_p53 Acetylated p53 (Stable & Active) p53->Acetylated_p53 Acetylation Apoptosis Apoptosis Acetylated_p53->Apoptosis Tumor_Suppression Tumor Suppression Acetylated_p53->Tumor_Suppression Histone_H3 Histone H3 H3K18Ac->Tumor_Suppression Promotes Inhibitor_97491 This compound Inhibitor_97491->SIRT7 Inhibits

Caption: SIRT7 deacetylates and inactivates the tumor suppressor p53. Inhibitor 97491 blocks SIRT7, leading to p53 acetylation, stability, and apoptosis.

Experimental Workflow for Addressing Solubility Issues

Solubility_Workflow Start Start: Need to prepare This compound in aqueous solution Assay_Type What is the experimental context? Start->Assay_Type In_Vitro In Vitro Assay (e.g., cell culture) Assay_Type->In_Vitro In Vitro In_Vivo In Vivo Study (e.g., animal model) Assay_Type->In_Vivo In Vivo Prepare_DMSO_Stock Prepare concentrated stock in 100% DMSO In_Vitro->Prepare_DMSO_Stock Prepare_CoSolvent Prepare co-solvent formulation (e.g., DMSO/PEG300/Tween-80/Saline) In_Vivo->Prepare_CoSolvent Dilute_in_Aqueous Dilute stock in aqueous buffer/medium to final concentration (keep final DMSO <0.5%) Prepare_DMSO_Stock->Dilute_in_Aqueous Check_Precipitation_Vitro Observe for precipitation Dilute_in_Aqueous->Check_Precipitation_Vitro Success_Vitro Solution is clear. Proceed with experiment. Check_Precipitation_Vitro->Success_Vitro No Troubleshoot_Vitro Precipitation occurs. Try vortexing/sonicating during dilution or using a lower final concentration. Check_Precipitation_Vitro->Troubleshoot_Vitro Yes Check_Precipitation_Vivo Is the final formulation clear? Prepare_CoSolvent->Check_Precipitation_Vivo Success_Vivo Solution is clear. Proceed with experiment. Check_Precipitation_Vivo->Success_Vivo Yes Troubleshoot_Vivo Formulation is cloudy or has precipitate. Adjust co-solvent ratios or try an alternative formulation (e.g., corn oil). Check_Precipitation_Vivo->Troubleshoot_Vivo No

Caption: A decision-making workflow for preparing this compound solutions for in vitro and in vivo experiments.

References

Technical Support Center: Optimizing Incubation Time for SIRT7 Inhibitor 97491 in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the incubation time for the SIRT7 inhibitor 97491 in cancer cell line experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent and specific inhibitor of Sirtuin 7 (SIRT7), a NAD-dependent deacetylase.[1][2][3][4][5][6] It functions by reducing the deacetylase activity of SIRT7, which has an IC50 of 325 nM.[1][2][3][4][5][6] This inhibition leads to an increase in the acetylation of p53 at lysine residues K373/382, which stabilizes the p53 protein.[1][2][4][5][6] Enhanced p53 stability promotes apoptosis (programmed cell death) through the caspase pathway, thereby preventing tumor progression.[1][2][7][4][5][6]

Q2: What is a good starting point for concentration and incubation time when using this compound?

A2: Based on published data, a good starting point for concentration is in the range of 1-10 µM.[2][3][8] For incubation time, initial experiments can be performed at 24, 48, and 72 hours to assess the cellular response over time.[2][3][9][10] For example, in human uterine sarcoma MES-SA cells, a significant decrease in cell proliferation was observed at 5 and 10 µM after 72 hours of incubation.[2][3][8]

Q3: How do I determine the optimal incubation time for my specific cancer cell line?

A3: The optimal incubation time is dependent on your cell line's doubling time, the specific biological question you are asking, and the assay you are using. A time-course experiment is the most effective method to determine this. You should treat your cells with a fixed concentration of this compound and measure your endpoint of interest (e.g., cell viability, apoptosis) at multiple time points (e.g., 6, 12, 24, 48, 72 hours). The optimal time will be when you observe a significant and reproducible effect.

Q4: Should I change the media with fresh inhibitor during a long incubation period?

A4: For incubation times longer than 24-48 hours, it is good practice to perform a medium change with freshly diluted inhibitor. This ensures that the inhibitor concentration remains stable and that the cells have adequate nutrients. However, for initial screening experiments, a single treatment may be sufficient to observe an effect.[10]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
No significant effect of the inhibitor on cell viability. 1. Incubation time is too short: The inhibitor may require more time to induce a cellular response. 2. Inhibitor concentration is too low: The concentration may not be sufficient to inhibit SIRT7 effectively in your cell line. 3. Cell line is resistant: The specific cancer cell line may have intrinsic resistance mechanisms. 4. Inhibitor degradation: The inhibitor may not be stable in the culture medium for the duration of the experiment.1. Perform a time-course experiment: Test a range of incubation times (e.g., 24, 48, 72, 96 hours). 2. Perform a dose-response experiment: Test a range of concentrations (e.g., 0.1, 1, 5, 10, 25 µM). 3. Use a positive control: Treat cells with a known apoptosis-inducing agent to ensure the assay is working. 4. Change the medium with fresh inhibitor: For longer incubation times, replace the medium with fresh inhibitor every 24-48 hours.
High variability between replicate wells. 1. Uneven cell seeding: Inconsistent number of cells seeded in each well. 2. Edge effects: Evaporation from wells on the edge of the plate can concentrate the inhibitor. 3. Inhibitor precipitation: The inhibitor may not be fully dissolved in the culture medium.1. Ensure proper cell suspension mixing: Thoroughly mix the cell suspension before and during plating. 2. Avoid using the outer wells of the plate: Fill the outer wells with sterile PBS or medium to minimize evaporation from the experimental wells.[11] 3. Check inhibitor solubility: Ensure the inhibitor is fully dissolved in DMSO before diluting in culture medium. The final DMSO concentration should typically be below 0.5%.
Inconsistent results between experiments. 1. Cell passage number: High passage numbers can lead to genetic drift and altered cellular responses. 2. Cell confluence: The density of the cells at the time of treatment can affect their sensitivity to the inhibitor. 3. Variability in inhibitor preparation: Inconsistent dilution of the stock solution.1. Use cells within a consistent and low passage number range. 2. Seed cells to reach a consistent confluence (e.g., 50-70%) at the time of treatment. 3. Prepare fresh dilutions of the inhibitor from a validated stock solution for each experiment.

Experimental Protocols

Protocol 1: Time-Course Cell Viability Assay

This protocol is designed to determine the optimal incubation time for this compound by measuring cell viability at multiple time points.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • 96-well clear-bottom black plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Multimode plate reader with luminescence detection

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 1 µM, 5 µM, 10 µM). Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor concentration.

  • Remove the medium from the cells and add 100 µL of the prepared inhibitor dilutions or vehicle control to the respective wells.

  • Incubate the plates for different time points (e.g., 6, 12, 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • At each time point, remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

  • Add 100 µL of CellTiter-Glo® Reagent to each well.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

  • Plot the cell viability (as a percentage of the vehicle control) against the incubation time for each concentration to determine the optimal incubation period.

Protocol 2: Western Blot for p53 Acetylation

This protocol is used to confirm the mechanism of action of this compound by detecting changes in p53 acetylation.

Materials:

  • Cancer cell line of interest

  • This compound

  • RIPA lysis buffer with protease and deacetylase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-acetyl-p53 (Lys382), anti-p53, anti-GAPDH (or other loading control)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat the cells with the desired concentration of this compound or vehicle control for the optimized incubation time determined from the cell viability assay.

  • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Determine the protein concentration of the lysates using the BCA assay.

  • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against acetyl-p53 overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an ECL substrate and an imaging system.

  • Strip the membrane and re-probe with antibodies against total p53 and a loading control to normalize the results.

Visualizations

SIRT7_Inhibitor_Pathway cluster_0 SIRT7 Inhibition cluster_1 p53 Regulation cluster_2 Cellular Outcome SIRT7_Inhibitor_97491 This compound SIRT7 SIRT7 SIRT7_Inhibitor_97491->SIRT7 Inhibits p53_acetylated Acetylated p53 (K373/382) p53_deacetylated p53 SIRT7->p53_deacetylated Deacetylates Caspase_Activation Caspase Activation p53_acetylated->Caspase_Activation Promotes Degradation Proteasomal Degradation p53_deacetylated->Degradation Leads to Apoptosis Apoptosis Caspase_Activation->Apoptosis Induces

Caption: Signaling pathway of this compound.

Incubation_Time_Optimization_Workflow Start Start: Select Cancer Cell Line Dose_Response Step 1: Initial Dose-Response (e.g., 24h or 72h) Start->Dose_Response Select_Concentration Select a fixed concentration (e.g., IC50 or 2x IC50) Dose_Response->Select_Concentration Time_Course Step 2: Time-Course Experiment (e.g., 6, 12, 24, 48, 72h) Select_Concentration->Time_Course Measure_Endpoint Measure desired endpoint (e.g., Cell Viability, Apoptosis) Time_Course->Measure_Endpoint Analyze_Data Analyze data and plot endpoint vs. time Measure_Endpoint->Analyze_Data Optimal_Time Determine Optimal Incubation Time Analyze_Data->Optimal_Time Validation Step 3: Validate with Mechanism of Action Assay (e.g., Western Blot for p53 Ac) Optimal_Time->Validation End End: Use optimal time for future experiments Validation->End

Caption: Workflow for optimizing incubation time.

References

How to mitigate potential cytotoxicity of SIRT7 inhibitor 97491 in normal cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers mitigate potential cytotoxicity of SIRT7 inhibitor 97491 in normal cells during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent and specific inhibitor of the NAD+-dependent deacetylase SIRT7, with an IC50 of 325 nM.[1][2][3] In cancer cells, its primary mechanism involves preventing the deacetylation of the tumor suppressor protein p53. This leads to the stabilization of acetylated p53, particularly at lysines 373/382, which in turn promotes apoptosis through the caspase pathway.[1][4][5]

Q2: Is this compound expected to be cytotoxic to normal cells?

A2: Current research suggests that this compound exhibits a favorable selectivity for cancer cells over certain normal cells. For instance, studies have shown that while it effectively reduces the proliferation of human uterine sarcoma MES-SA cells, it does not cause significant cytotoxicity in human embryonic kidney (HEK293) cells at similar concentrations.[1][2] However, the cytotoxic profile may vary depending on the specific normal cell type being studied.

Q3: Why might I observe cytotoxicity in my specific normal cell line?

A3: While 97491 is selective, potential cytotoxicity in a given normal cell line could arise from a few factors:

  • On-target toxicity: SIRT7 plays essential roles in normal cellular physiology, including ribosome biogenesis, maintaining genomic stability, and regulating stress responses.[6][7][8][9] Normal cells that are highly proliferative or metabolically active, such as certain types of stem cells or hepatocytes, might be more sensitive to SIRT7 inhibition.[8] SIRT7 is highly expressed in tissues like the liver, spleen, and testis.[7]

  • Off-target effects: Although potent against SIRT7, at higher concentrations, the inhibitor might interact with other proteins, a common characteristic of small molecule inhibitors.[10][11]

  • Experimental conditions: Factors such as high concentrations of the inhibitor, prolonged exposure times, or solvent (e.g., DMSO) toxicity can contribute to cell death.

Q4: What are the general strategies to minimize off-target effects of small molecule inhibitors?

A4: General strategies include rational drug design, high-throughput screening to assess selectivity, and the use of advanced screening technologies like genetic and phenotypic screening to predict unintended interactions.[10] For the end-user, the most practical approach is careful dose-optimization to use the lowest effective concentration.

Q5: Are there any known protective agents I can use in conjunction with this inhibitor?

A5: There are no specific protective agents that have been validated for use with this compound. General strategies to protect normal cells from cytotoxic agents, such as inducing a temporary and reversible cell cycle arrest, have been explored for conventional chemotherapies but would require specific validation for this inhibitor.

Troubleshooting Guides

Issue: Unexpected Cytotoxicity Observed in Normal Cells

This guide provides a step-by-step approach to troubleshoot and mitigate unexpected cytotoxicity in your normal cell line when using this compound.

Step 1: Verify Experimental Parameters

  • Confirm Inhibitor Concentration: Double-check calculations for your stock solution and final working concentrations. An error in dilution can lead to excessively high concentrations.

  • Assess Solvent Toxicity: Run a vehicle-only control (e.g., DMSO at the same final concentration used for the inhibitor) to ensure that the solvent itself is not causing cytotoxicity. For sensitive cell lines, the final DMSO concentration should be kept as low as possible (ideally ≤ 0.1%).

  • Check Incubation Time: Ensure the incubation time is appropriate. Start with the exposure times reported in the literature (e.g., 24 to 72 hours) and consider a time-course experiment to find the optimal duration.[2]

Step 2: Determine the Therapeutic Window

  • Perform a Dose-Response Curve: Test a wide range of inhibitor concentrations on both your cancer cell line and your normal cell line in parallel. This is the most critical step to determine the "therapeutic window" – the concentration range where the inhibitor is effective against cancer cells but minimally toxic to normal cells.

  • Calculate IC50 Values: From the dose-response curves, calculate the half-maximal inhibitory concentration (IC50) for both cell lines. A significantly higher IC50 for the normal cell line indicates selectivity.

Step 3: Characterize the Nature of Cell Death

  • Assess Apoptosis: Use an apoptosis assay, such as the Caspase-Glo 3/7 assay, to determine if the observed cytotoxicity is due to programmed cell death. Since the inhibitor's known mechanism is to induce apoptosis, this can help confirm an on-target effect.[1]

  • Analyze Cell Cycle: Perform cell cycle analysis using flow cytometry with propidium iodide (PI) staining. This can reveal if the inhibitor is causing cell cycle arrest at a specific phase or an increase in the sub-G1 population, which is indicative of apoptotic cells.[12]

Step 4: Refine the Experimental Design

  • Optimize Concentration: Based on your dose-response data, select the lowest concentration of this compound that achieves the desired effect in your cancer cells while having a minimal impact on your normal cells.

  • Consider Co-culture Models: If applicable to your research, a co-culture system of cancer and normal cells may provide a more physiologically relevant context to assess the inhibitor's selectivity and effects.

Data Presentation

Table 1: In Vitro Activity of this compound

ParameterValueCell LineCommentsSource
IC50 325 nMN/AIn vitro deacetylase activity assay.[1][5]
Cell Proliferation >50% decreaseMES-SA (human uterine sarcoma)At concentrations of 5 and 10 µM after 72 hours.[2]
Cytotoxicity Almost unaffectedHEK293 (human embryonic kidney)At concentrations of 1-10 µM after 24 hours.[1][2]

Experimental Protocols

1. Cell Viability Assessment using MTT Assay

This protocol measures cell viability based on the metabolic activity of mitochondrial dehydrogenases.

  • Reagent Preparation:

    • MTT Solution: Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. Filter-sterilize and store at -20°C, protected from light.[13]

    • MTT Solvent: Prepare a solution of 10% SDS in 0.01 M HCl. Alternatively, acidified isopropanol (0.04 M HCl in isopropanol) can be used.

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of this compound and a vehicle control.

    • Incubate for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

    • Add 10-20 µL of the 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.[14][15]

    • Carefully aspirate the medium and add 150 µL of MTT solvent to each well to dissolve the formazan crystals.[13]

    • Wrap the plate in foil and shake on an orbital shaker for 15 minutes to ensure complete dissolution.[13]

    • Read the absorbance at 570-590 nm using a microplate reader.[13][14]

2. Apoptosis Assessment using Caspase-Glo® 3/7 Assay

This luminescent assay measures the activity of caspases 3 and 7, key executioners of apoptosis.

  • Reagent Preparation:

    • Prepare the Caspase-Glo® 3/7 Reagent by adding the provided buffer to the lyophilized substrate, according to the manufacturer's instructions. Allow it to equilibrate to room temperature before use.[16]

  • Procedure:

    • Seed cells in a white-walled 96-well plate and treat with the inhibitor as described for the MTT assay.

    • After the treatment period, remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[16][17]

    • Mix the contents by gently shaking on a plate shaker for 30-60 seconds.

    • Incubate at room temperature for 1 to 3 hours, protected from light.

    • Measure the luminescence using a plate-reading luminometer. The signal is proportional to the amount of caspase activity.

3. Western Blot for Acetylated p53

This protocol allows for the detection of changes in p53 acetylation, a key downstream marker of SIRT7 inhibition.

  • Procedure:

    • Cell Lysis: After treatment with this compound, wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and deacetylase inhibitors (e.g., trichostatin A and nicotinamide).

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

    • SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

    • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or 5% BSA in TBST).

    • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for acetylated p53 (e.g., anti-acetyl-p53 Lys382). In parallel, probe separate blots for total p53 and a loading control (e.g., GAPDH or β-actin).

    • Washing: Wash the membrane three times for 10 minutes each with TBST.

    • Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detection: After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

4. Cell Cycle Analysis by Flow Cytometry

This protocol quantifies the distribution of cells in different phases of the cell cycle based on DNA content.

  • Procedure:

    • Cell Preparation: Harvest both adherent and suspension cells from your treatment groups. For adherent cells, use trypsin and neutralize, then collect all cells, including any floating in the medium.

    • Fixation: Wash the cells (approx. 1x10^6) with cold PBS. Resuspend the cell pellet and fix by adding ice-cold 70% ethanol dropwise while gently vortexing. Fix for at least 30 minutes at 4°C.[18]

    • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS.

    • Resuspend the cell pellet in a staining solution containing propidium iodide (PI, e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) to prevent staining of double-stranded RNA.[18]

    • Incubate in the dark for 30 minutes at room temperature.

    • Data Acquisition: Analyze the samples on a flow cytometer, exciting the PI with a 488 nm laser and collecting the emission in the red channel.

    • Data Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to generate a DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases, as well as the sub-G1 population (indicative of apoptosis).[18]

Mandatory Visualizations

SIRT7_Inhibitor_Pathway inhibitor This compound sirt7 SIRT7 inhibitor->sirt7 Inhibits p53_acetyl Acetylated p53 (Lys373/382) sirt7->p53_acetyl Deacetylates caspases Caspase Cascade (Caspase-3, -7) p53_acetyl->caspases Activates p53 p53 p53->p53_acetyl Acetylation apoptosis Apoptosis caspases->apoptosis Executes

Caption: Mechanism of this compound-induced apoptosis.

Troubleshooting_Workflow start Start: Unexpected cytotoxicity in normal cells step1 Step 1: Verify Controls - Inhibitor concentration? - Solvent toxicity? - Incubation time? start->step1 step2 Step 2: Establish Therapeutic Window - Run dose-response on normal  and cancer cells in parallel. - Calculate IC50 values. step1->step2 No issue_found Issue Identified & Corrected step1->issue_found Yes step3 Step 3: Characterize Cell Death - Apoptosis assay (Caspase-Glo)? - Cell cycle analysis (Sub-G1)? step2->step3 step4 Step 4: Refine Protocol - Use lowest effective dose. - Optimize incubation time. step3->step4 end End: Mitigated Cytotoxicity step4->end issue_found->step2

Caption: Workflow for troubleshooting cytotoxicity in normal cells.

Dose_Response_Workflow start Start: Prepare Cell Plates seed Seed Normal and Cancer Cells in Parallel 96-well Plates start->seed treat Treat with Serial Dilutions of Inhibitor 97491 (include vehicle control) seed->treat incubate Incubate for Desired Time (e.g., 48h) treat->incubate assay Perform Viability Assay (e.g., MTT) incubate->assay analyze Analyze Data: - Plot Dose-Response Curves - Calculate IC50 for each cell line assay->analyze end End: Determine Therapeutic Window analyze->end

Caption: Experimental workflow for a dose-response study.

References

Stability of SIRT7 inhibitor 97491 in different solvent and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, storage, and handling of the SIRT7 inhibitor 97491.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: The recommended solvent for this compound is high-quality, anhydrous Dimethyl Sulfoxide (DMSO).[1][2][3] Solubility in DMSO has been reported at concentrations ranging from 10 mM to as high as 1750 mM.[2][4] For consistent results, it is advisable to use fresh, moisture-free DMSO, as its hygroscopic nature can reduce the inhibitor's solubility.[1] Sonication can also aid in dissolution.[2]

Q2: How should I store the powdered form of the inhibitor?

A2: The solid powder of this compound should be stored at -20°C for long-term stability, where it can be viable for up to three years.[1][2] Short-term storage at 4°C is also possible.[5] It is crucial to protect the compound from light.[5]

Q3: What are the best practices for storing the inhibitor once it is in solution?

A3: Once dissolved in a solvent like DMSO, the inhibitor should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles.[6] For long-term storage, these aliquots should be kept at -80°C, where they can remain stable for six months to a year.[2][5] For shorter periods, storage at -20°C for up to one month is also acceptable.[5] Always protect the solution from light.[5]

Q4: Can I use the DMSO stock solution to make serial dilutions directly in my aqueous buffer or cell culture medium?

A4: It is not recommended to make serial dilutions of a concentrated DMSO stock solution directly into an aqueous medium, as this can cause the inhibitor to precipitate. The best practice is to perform initial serial dilutions in DMSO to lower the concentration before adding the final diluted sample to your aqueous buffer or medium. This ensures the inhibitor remains in solution.

Q5: What is the maximum concentration of DMSO that cells can tolerate in culture?

A5: Most cell lines can tolerate a final DMSO concentration of up to 0.1% (v/v) without significant cytotoxic effects. However, it is critical to include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any potential effects of the solvent on cell behavior.

Stability Data Summary

While specific, time-course stability data for this compound is not publicly available, the following tables summarize the recommended storage conditions based on vendor datasheets. Researchers should perform their own stability assessments for long-term experiments.

Table 1: Storage Conditions for this compound (Solid Form)

Storage TemperatureDurationSpecial Conditions
4°CShort-termProtect from light[5]
-20°CUp to 3 years[1][2]Protect from light[5]

Table 2: Storage Conditions for this compound (In Solvent)

SolventStorage TemperatureDurationSpecial Conditions
DMSO-20°C1 to 6 months[5][7]Protect from light, avoid freeze-thaw cycles[5][6]
DMSO-80°C6 to 12 months[2][5]Protect from light, avoid freeze-thaw cycles[5][6]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Precipitation in Aqueous Solution The inhibitor has low solubility in aqueous buffers; high concentration of DMSO stock was added directly to the aqueous medium.Perform serial dilutions in DMSO first to lower the concentration before adding to the aqueous solution. Ensure the final DMSO concentration is low (e.g., <0.5%).
Inconsistent Experimental Results Degradation of the inhibitor due to improper storage (repeated freeze-thaw cycles, light exposure, moisture in DMSO).Prepare fresh stock solutions from powder. Aliquot stock solutions into single-use vials and store at -80°C, protected from light.[5][6] Use fresh, anhydrous DMSO.[1]
Loss of Inhibitor Activity The inhibitor has degraded over time in solution.It is recommended to use freshly prepared solutions for experiments.[8] If using a stored stock, perform a quality control check (e.g., activity assay) before use. For in vivo studies, prepare the formulation on the day of use.[1]
Powder is Difficult to Dissolve The inhibitor may require assistance to fully dissolve.Use sonication to aid dissolution.[2] Gentle warming to 37°C may also help, but monitor for any signs of degradation.[6] Ensure you are using high-quality, anhydrous DMSO.

Experimental Protocols

Protocol 1: Preparation of a 10 mM DMSO Stock Solution
  • Acclimatization: Allow the vial of powdered this compound to equilibrate to room temperature before opening to prevent condensation.

  • Calculation: The molecular weight of this compound is 285.73 g/mol .[4][5] To prepare a 10 mM stock solution, weigh out 2.86 mg of the powder and dissolve it in 1 mL of anhydrous DMSO.

  • Dissolution: Add the anhydrous DMSO to the vial containing the powder. Vortex thoroughly and/or sonicate the solution until the inhibitor is completely dissolved.[2]

  • Storage: Aliquot the stock solution into smaller, single-use volumes in light-protecting tubes. Store at -80°C for long-term storage.[2]

Protocol 2: General Workflow for Assessing Small Molecule Stability

This protocol provides a general framework for evaluating the stability of this compound under specific experimental conditions.

  • Sample Preparation: Prepare a concentrated stock solution of the inhibitor in anhydrous DMSO. Dilute this stock to the desired final concentration in the solvents to be tested (e.g., DMSO, PBS, cell culture medium).

  • Storage Conditions: Aliquot the prepared samples and store them under various conditions to be tested (e.g., 4°C, room temperature, 37°C) for different durations (e.g., 0, 2, 8, 24, 48 hours). Include a control sample stored at -80°C.

  • Sample Analysis: At each time point, analyze the samples using a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[9]

  • Data Interpretation: Quantify the amount of the inhibitor remaining at each time point relative to the initial time point (T=0). This will determine the degradation rate under each condition. The purity of the compound should also be assessed to identify any degradation products.[10]

Visualizations

SIRT7 Signaling and Inhibition Workflow

cluster_0 Cellular Environment cluster_1 Experimental Intervention SIRT7 SIRT7 H3K18ac Acetylated Histone H3 (H3K18ac) SIRT7->H3K18ac Deacetylates p53_ac Acetylated p53 SIRT7->p53_ac Deacetylates H3K18_deac Deacetylated H3K18 p53_deac Deacetylated p53 Gene_Repression Tumor Suppressor Gene Repression H3K18_deac->Gene_Repression Leads to Degradation p53 Degradation p53_deac->Degradation Leads to Inhibitor This compound Inhibitor->SIRT7 Inhibits

Caption: Mechanism of this compound action.

Workflow for Stability Assessment

cluster_storage Incubate Under Varied Conditions cluster_analysis_flow start Prepare Inhibitor Stock in Anhydrous DMSO dilute Dilute Stock in Test Solvents (e.g., PBS, Media) start->dilute aliquot Aliquot Samples for Each Condition & Time Point dilute->aliquot temp Temperature (4°C, 25°C, 37°C) aliquot->temp Store at time Time Points (0, 2, 8, 24, 48h) light Light vs. Dark analyze Analyze Samples by HPLC or LC-MS temp->analyze quantify Quantify Remaining Inhibitor vs. Time=0 Control analyze->quantify end Determine Degradation Rate & Stability Profile quantify->end

Caption: Experimental workflow for assessing inhibitor stability.

References

Addressing batch-to-batch variability of SIRT7 inhibitor 97491

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential issues encountered during experiments with the SIRT7 inhibitor 97491, with a focus on mitigating the effects of batch-to-batch variability.

Frequently Asked Questions (FAQs)

Q1: We are observing inconsistent results between different lots of this compound. What could be the cause?

A1: Batch-to-batch variability is a known challenge with small molecule inhibitors. Inconsistencies can arise from variations in purity, the presence of isomers, or degradation of the compound. We recommend performing a quality control check on each new batch before initiating critical experiments.

Q2: How should I properly store and handle this compound to ensure its stability?

A2: Proper storage is crucial for maintaining the inhibitor's activity. The solid compound should be stored at 4°C and protected from light.[1] For long-term storage, it is recommended to prepare stock solutions in a suitable solvent (e.g., DMSO) and store them in aliquots at -80°C for up to 6 months or -20°C for 1 month, protected from light.[1][2] Avoid repeated freeze-thaw cycles.

Q3: What is the recommended solvent for dissolving this compound?

A3: this compound is soluble in DMSO.[3][4] For in vivo studies, a common formulation involves dissolving the compound in DMSO first, followed by dilution with other vehicles like PEG300, Tween 80, and saline or corn oil.[2][4][5] Always ensure the solution is clear before use.

Q4: What are the expected cellular effects of this compound?

A4: The primary mechanism of action for this inhibitor is the reduction of SIRT7's deacetylase activity.[1][2][3][4][6] This leads to increased acetylation and stability of p53, ultimately promoting apoptosis through the caspase pathway.[1][2][3][4][6][7] In cancer cell lines such as MES-SA, it has been shown to decrease cell proliferation.[2][3][5]

Q5: Are there any known off-target effects of this compound?

A5: While identified as a potent SIRT7 inhibitor, comprehensive selectivity profiling against other sirtuin family members or other protein classes is not extensively documented in publicly available literature. When interpreting results, it is important to consider the possibility of off-target effects and include appropriate controls.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Reduced or no inhibition of SIRT7 activity 1. Degraded inhibitor: Improper storage or handling. 2. Low purity of the current batch: Batch-to-batch variability. 3. Incorrect concentration: Calculation or dilution error.1. Use a fresh aliquot of the inhibitor from proper storage. 2. Perform a dose-response experiment to determine the IC50 of the current batch. Compare it with the reported value (~325 nM). 3. Verify all calculations and ensure accurate pipetting.
Inconsistent effects on cell viability or apoptosis 1. Batch-to-batch variability in potency. 2. Cell line specific differences: Response to SIRT7 inhibition can be context-dependent. 3. Experimental conditions: Variations in cell density, passage number, or treatment duration.1. Qualify each new batch by assessing its effect on a known downstream marker, such as p53 acetylation. 2. Confirm SIRT7 expression in your cell line. 3. Standardize all experimental parameters and maintain consistent cell culture practices.
Precipitation of the inhibitor in cell culture media 1. Poor solubility at the working concentration. 2. Interaction with media components. 1. Ensure the final DMSO concentration is low and compatible with your cells (typically <0.5%). 2. Prepare fresh dilutions from the stock solution for each experiment. Visually inspect for any precipitation before adding to cells.
Unexpected or off-target effects observed 1. Contaminants in the inhibitor batch. 2. Non-specific activity of the compound. 1. Use a structurally related but inactive compound as a negative control, if available. 2. Perform rescue experiments by overexpressing a SIRT7 mutant that is resistant to the inhibitor. 3. Validate key findings using a genetic approach, such as SIRT7 siRNA or CRISPR/Cas9 knockout.

Quantitative Data Summary

Table 1: In Vitro Activity of this compound

ParameterValueCell Line/SystemReference
IC50 325 nMRecombinant SIRT7 enzyme[1][2][3][4]
Effective Concentration (Cell Proliferation) 5-10 µMMES-SA (uterine sarcoma)[2][3][5]
Effect on p53 Acetylation Increased at K373/382MES-SA cells[6][7]

Table 2: In Vivo Experimental Parameters for this compound

ParameterValueAnimal ModelReference
Dosage 2 mg/kg or 20 mg/kgBalb/c nude mice with MES-SA xenografts[2][3][5]
Administration Route Intraperitoneal (i.p.) injectionBalb/c nude mice with MES-SA xenografts[2][3][5]
Dosing Schedule Daily for 3 weeks (weekends excluded)Balb/c nude mice with MES-SA xenografts[2][3][5]

Experimental Protocols

Protocol 1: Quality Control of a New Batch of this compound via Western Blot

This protocol is designed to verify the on-target activity of a new batch of the inhibitor by measuring the acetylation of p53, a known downstream target of SIRT7.

  • Cell Culture: Plate a responsive cell line (e.g., MES-SA) at a density that will result in 70-80% confluency at the time of harvesting.

  • Inhibitor Preparation: Prepare a fresh dilution series of the new batch of this compound (e.g., 0, 1, 5, 10 µM) in your cell culture medium. Also, prepare a dilution of a previously validated batch to serve as a positive control.

  • Treatment: Treat the cells with the different concentrations of the inhibitor for a predetermined time (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and deacetylase inhibitors (e.g., Trichostatin A and Nicotinamide).

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • Western Blot:

    • Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane overnight at 4°C with primary antibodies against acetylated-p53 (at K382) and total p53. A loading control (e.g., β-actin or GAPDH) should also be probed.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Develop the blot using an ECL substrate and image the chemiluminescence.

  • Analysis: Quantify the band intensities. A successful batch should show a dose-dependent increase in the ratio of acetylated-p53 to total p53.

Visualizations

SIRT7_Signaling_Pathway SIRT7 Signaling Pathway cluster_nucleus Nucleus SIRT7 SIRT7 p53 p53 SIRT7->p53 deacetylation acetyl_p53 Acetylated p53 (Stable) p53->acetyl_p53 acetylation caspases Caspases acetyl_p53->caspases activates apoptosis Apoptosis caspases->apoptosis inhibitor This compound inhibitor->SIRT7 inhibition

Caption: SIRT7 deacetylates and destabilizes p53. Inhibitor 97491 blocks this, leading to apoptosis.

Batch_Validation_Workflow Workflow for Validating a New Batch of SIRT7 Inhibitor start Receive New Batch of This compound prep Prepare Stock Solution (e.g., in DMSO) start->prep dose_response Perform Dose-Response Cell Viability Assay prep->dose_response western Western Blot for p53 Acetylation prep->western ic50 Calculate IC50 dose_response->ic50 compare Compare with Previous Batch / Literature Data ic50->compare western->compare pass Batch Qualified Proceed with Experiments compare->pass Consistent fail Batch Fails QC Contact Supplier compare->fail Inconsistent

Caption: A logical workflow for the quality control of new batches of this compound.

References

Technical Support Center: Overcoming Resistance to SIRT7 Inhibitor 97491 in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with the SIRT7 inhibitor 97491 in cancer cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a potent and specific inhibitor of Sirtuin 7 (SIRT7), a NAD+-dependent deacetylase. Its primary mechanism of action involves the inhibition of SIRT7's deacetylase activity. This leads to an increase in the acetylation of SIRT7 substrates, most notably p53 at lysine residues K373/382.[1][2][3][4] Increased p53 acetylation enhances its stability and transcriptional activity, leading to the induction of apoptosis through the caspase pathway and subsequent inhibition of tumor progression.[1][2][3][4]

Q2: My cancer cell line is showing reduced sensitivity to 97491 over time. What are the potential mechanisms of resistance?

While specific resistance mechanisms to 97491 are still under investigation, resistance to targeted therapies in cancer can be broadly categorized into two types: on-target and off-target resistance.

  • On-target resistance typically involves genetic alterations in the drug's direct target. In the context of 97491, this could theoretically involve:

    • Mutations in the SIRT7 gene that prevent the inhibitor from binding effectively.

    • Amplification of the SIRT7 gene, leading to overexpression of the SIRT7 protein, which may require higher concentrations of the inhibitor to achieve a therapeutic effect.

  • Off-target resistance involves the activation of alternative signaling pathways that bypass the need for the targeted pathway or compensate for its inhibition.[5][6][7][8][9] Potential off-target mechanisms for resistance to 97491 include:

    • Alterations in the p53 pathway: Mutations in the TP53 gene are common in cancer and can render cells resistant to apoptosis-inducing agents like 97491.[10][11][12][13][14]

    • Upregulation of pro-survival signaling: Cancer cells may activate alternative survival pathways, such as the PI3K/Akt or MAPK pathways, to counteract the pro-apoptotic effects of 97491.[15][16][17]

    • Activation of parallel pathways: Cells might find ways to survive and proliferate that are independent of SIRT7-mediated pathways.[9]

    • Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters can pump the inhibitor out of the cell, reducing its intracellular concentration.

Q3: How can I experimentally determine if my cells have developed resistance to 97491?

The most common method is to compare the half-maximal inhibitory concentration (IC50) of 97491 in your potentially resistant cell line to that of the parental, sensitive cell line. A significant increase in the IC50 value is a strong indicator of resistance. This is typically determined using a cell viability assay.

Troubleshooting Guides

Problem 1: Decreased or no response to this compound in a previously sensitive cell line.

Possible Causes and Solutions

Possible Cause Troubleshooting Steps
Development of Resistance 1. Confirm Resistance: Determine and compare the IC50 value of 97491 in the suspected resistant line and the parental line using a cell viability assay (e.g., MTT, CellTiter-Glo®). A significant fold-increase in IC50 confirms resistance. 2. Investigate Mechanism: Proceed to the "Experimental Protocols for Investigating Resistance Mechanisms" section below.
Compound Instability 1. Fresh Preparation: Prepare fresh stock solutions of 97491. The compound can degrade over time, especially with repeated freeze-thaw cycles. 2. Proper Storage: Ensure the compound is stored correctly as per the manufacturer's instructions (typically at -20°C or -80°C).[2]
Cell Line Integrity 1. Authentication: Authenticate your cell line to ensure it has not been misidentified or cross-contaminated. 2. Mycoplasma Testing: Regularly test your cell cultures for mycoplasma contamination, which can alter cellular responses to drugs.
Experimental Variability 1. Consistent Seeding Density: Ensure consistent cell seeding density across experiments, as this can affect drug response. 2. Standardized Assay Conditions: Maintain consistent incubation times, reagent concentrations, and other assay parameters.
Problem 2: High background or inconsistent results in cell viability assays.

Possible Causes and Solutions

Possible Cause Troubleshooting Steps
Uneven Cell Seeding 1. Proper Cell Suspension: Ensure a single-cell suspension before seeding by gentle pipetting or passing through a cell strainer. 2. Edge Effects: Avoid using the outer wells of the microplate, as they are prone to evaporation and temperature fluctuations. Fill them with sterile PBS or media.
Reagent Issues 1. Reagent Preparation: Prepare fresh assay reagents according to the manufacturer's protocol. 2. Incubation Times: Adhere strictly to the recommended incubation times for the viability reagent.
Instrument Settings 1. Correct Wavelengths: Ensure the plate reader is set to the correct wavelengths for absorbance or fluorescence. 2. Blanking: Properly blank the plate reader with wells containing media and the viability reagent but no cells.

Experimental Protocols

Protocol 1: Generation of a 97491-Resistant Cancer Cell Line

This protocol describes a common method for developing a drug-resistant cell line through continuous exposure to increasing concentrations of the drug.[18][19]

Materials:

  • Parental cancer cell line of interest

  • This compound

  • Complete cell culture medium

  • Cell culture flasks and plates

  • Cell viability assay kit (e.g., MTT, CellTiter-Glo®)

Procedure:

  • Determine the initial IC50: Perform a dose-response experiment to determine the IC50 of 97491 in the parental cell line.

  • Initial Exposure: Culture the parental cells in a medium containing 97491 at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).

  • Gradual Dose Escalation: Once the cells have adapted and are proliferating at a normal rate, increase the concentration of 97491 in a stepwise manner (e.g., 1.5 to 2-fold increase).

  • Monitor and Passage: Continuously monitor the cells. When they reach 70-80% confluency, passage them into a fresh medium containing the same concentration of 97491.

  • Repeat Dose Escalation: Continue this process of gradual dose escalation until the cells can proliferate in a significantly higher concentration of 97491 (e.g., 5-10 times the initial IC50).

  • Characterize the Resistant Line: Once a resistant population is established, determine the new, stable IC50.

  • Cryopreservation: Cryopreserve the resistant cells at different passage numbers.

Workflow for Generating a Resistant Cell Line

G start Start with Parental Cell Line ic50 Determine Initial IC50 of 97491 start->ic50 expose Culture cells in media with 97491 at IC20 ic50->expose monitor Monitor cell growth expose->monitor confluent Cells reach 70-80% confluency? monitor->confluent confluent->monitor No passage Passage cells with same 97491 concentration confluent->passage Yes increase_dose Increase 97491 concentration (1.5-2x) passage->increase_dose stable Is resistance stable at high concentration? passage->stable increase_dose->expose stable->increase_dose No characterize Characterize resistant line (new IC50) stable->characterize Yes cryo Cryopreserve resistant cells characterize->cryo end End cryo->end

Caption: Workflow for developing a drug-resistant cancer cell line.

Protocol 2: Investigating Resistance Mechanisms

Once a resistant cell line is established, the following experiments can help elucidate the underlying resistance mechanisms.

1. On-Target Mechanism Investigation:

  • Sanger Sequencing of SIRT7:

    • Objective: To identify point mutations in the SIRT7 gene.

    • Method: Isolate genomic DNA from both parental and resistant cells. Amplify the coding region of the SIRT7 gene using PCR. Sequence the PCR products and compare the sequences to identify any mutations.

  • Quantitative PCR (qPCR) or Western Blot for SIRT7:

    • Objective: To determine if SIRT7 is overexpressed at the mRNA or protein level.

    • Method (qPCR): Isolate total RNA, reverse transcribe to cDNA, and perform qPCR using primers specific for SIRT7 and a housekeeping gene for normalization.

    • Method (Western Blot): Prepare protein lysates from parental and resistant cells. Separate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against SIRT7 and a loading control (e.g., GAPDH, β-actin).

2. Off-Target Mechanism Investigation:

  • Sequencing of TP53:

    • Objective: To identify mutations in the TP53 gene that may confer resistance to apoptosis.

    • Method: Similar to SIRT7 sequencing, amplify and sequence the coding region of the TP53 gene.

  • Phospho-protein Array or Western Blot for Survival Pathways:

    • Objective: To assess the activation status of key survival signaling pathways (e.g., Akt, ERK).

    • Method (Array): Use a commercially available phospho-protein array to simultaneously screen for changes in the phosphorylation of multiple signaling proteins.

    • Method (Western Blot): Use antibodies specific for the phosphorylated (active) forms of key proteins like Akt and ERK.

  • ABC Transporter Expression Analysis:

    • Objective: To determine if drug efflux pumps are overexpressed.

    • Method (qPCR or Western Blot): Analyze the expression of common ABC transporters (e.g., ABCB1/MDR1, ABCG2) at the mRNA or protein level.

Experimental Workflow for Investigating Resistance

G start Resistant Cell Line Established on_target On-Target Mechanisms start->on_target off_target Off-Target Mechanisms start->off_target sirt7_seq Sanger Sequencing of SIRT7 on_target->sirt7_seq sirt7_exp SIRT7 Expression (qPCR/Western) on_target->sirt7_exp tp53_seq Sequencing of TP53 off_target->tp53_seq survival_path Survival Pathway Analysis (Phospho-Array/Western) off_target->survival_path abc_exp ABC Transporter Expression (qPCR/Western) off_target->abc_exp

Caption: Investigating on- and off-target resistance mechanisms.

Signaling Pathways

SIRT7 and p53 Signaling Pathway

This compound blocks the ability of SIRT7 to deacetylate p53. This leads to an accumulation of acetylated, active p53, which can then induce the expression of pro-apoptotic genes, leading to cell death. Resistance can emerge if there are mutations in p53 or if downstream anti-apoptotic proteins are overexpressed.

G sirt7_inhibitor This compound sirt7 SIRT7 sirt7_inhibitor->sirt7 p53_acetylated Acetylated p53 (Active) sirt7->p53_acetylated Deacetylation pro_apoptotic Pro-apoptotic genes (e.g., BAX, PUMA) p53_acetylated->pro_apoptotic Transcriptional Activation p53_inactive p53 (Inactive) p53_inactive->p53_acetylated Acetylation apoptosis Apoptosis pro_apoptotic->apoptosis

Caption: SIRT7-p53 signaling pathway and the effect of inhibitor 97491.

Potential Resistance Pathways

Resistance to 97491 can arise from the activation of parallel survival pathways that can counteract the pro-apoptotic signal from activated p53.

G sirt7_inhibitor This compound sirt7 SIRT7 sirt7_inhibitor->sirt7 p53 p53 Activation sirt7->p53 Inhibition of deacetylation apoptosis Apoptosis p53->apoptosis survival_pathways Upregulated Survival Pathways (e.g., PI3K/Akt, MAPK) anti_apoptotic Anti-apoptotic Proteins (e.g., Bcl-2) survival_pathways->anti_apoptotic Activation anti_apoptotic->apoptosis cell_survival Cell Survival anti_apoptotic->cell_survival

Caption: Activation of survival pathways as a resistance mechanism.

Quantitative Data Summary

In Vitro Efficacy of this compound

Cell LineIC50 (µM)EffectReference
MES-SA (human uterine sarcoma)~5-10>50% decrease in proliferation[20]
HEK293 (human embryonic kidney)Not cytotoxicSelective action[2][20]

In Vivo Efficacy of this compound

Animal ModelDosageTreatment ScheduleOutcomeReference
Balb/c nude mice with MES-SA xenografts2 mg/kgIntraperitoneal injection, 5 days/week for 3 weeksSignificant inhibition of tumor growth[20]

References

Optimizing dosage and administration route for in vivo studies with SIRT7 inhibitor 97491

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective in vivo use of the SIRT7 inhibitor 97491. The following resources address common questions and troubleshooting scenarios to facilitate successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the recommended in vivo dosage for this compound?

A1: Based on published literature, the effective dosage of this compound in a xenograft mouse model was 20 mg/kg/day.[1][2] However, some commercial suppliers also reference a 2 mg/kg dosage from the same primary study.[3][4] Researchers should carefully consider the discrepancy and may need to perform dose-response studies to determine the optimal dosage for their specific model and experimental conditions.

Q2: What is the appropriate administration route for in vivo studies?

A2: The established route of administration for this compound in mice is intraperitoneal (i.p.) injection.[1][2][3][4]

Q3: What is the suggested dosing schedule?

A3: In the key reported study, the inhibitor was administered daily for three consecutive weeks, with no doses given on weekends.[1][2][3][4]

Q4: What is the mechanism of action of this compound?

A4: this compound is a potent inhibitor of the NAD+-dependent deacetylase SIRT7, with an IC50 of 325 nM.[5] Its anti-tumor effect is mediated by preventing the deacetylation of p53, which leads to increased p53 stability and acetylation at lysines 373 and 382. This, in turn, promotes apoptosis through the caspase pathway.[4][5]

Q5: What vehicle should be used to formulate this compound for in vivo administration?

A5: The specific vehicle used in the original study by Kim et al. (2019) is not explicitly detailed in publicly available abstracts. However, for compounds with similar solubility profiles, a common vehicle formulation is a mixture of DMSO, PEG300, Tween-80, and saline or PBS. One suggested formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[3] It is crucial to ensure the inhibitor is fully dissolved and the final DMSO concentration is kept low (typically below 10%) to minimize toxicity in animals.[3]

Q6: What are the known side effects or toxicity of this compound in vivo?

A6: The primary study reported that the administration of this compound at 20 mg/kg/day did not cause any observable side effects in the xenograft mice.[1][2] However, detailed toxicological studies have not been widely published. Researchers should conduct their own safety assessments, including monitoring animal weight, behavior, and overall health during the treatment period.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitation of the inhibitor in the vehicle - Low solubility of the compound.- Improper mixing of solvents.- Low temperature of the solution.- Use fresh, anhydrous DMSO to prepare the stock solution.- Add the components of the vehicle sequentially and ensure complete dissolution at each step.- Gentle warming and sonication can aid in dissolution. However, the stability of the compound under these conditions should be considered.- Prepare the formulation fresh before each injection.
No observable therapeutic effect in the animal model - Suboptimal dosage.- Inadequate bioavailability.- Instability of the compound in the formulation.- The specific cancer model is not sensitive to SIRT7 inhibition.- Perform a dose-response study to determine the optimal dosage for your model.- Ensure the intraperitoneal injection technique is correct to maximize systemic exposure.- Confirm the stability of your formulation over the duration of your experiment.- Verify the expression and role of SIRT7 in your specific cancer cell line or animal model.
Adverse effects observed in animals (e.g., weight loss, lethargy) - Vehicle toxicity (especially from DMSO).- Off-target effects of the inhibitor.- Higher than tolerated dose in the specific animal strain.- Reduce the percentage of DMSO in the vehicle formulation (aim for <10%, or even lower for sensitive strains).- Consider a dose reduction or a less frequent dosing schedule.- Monitor the animals closely for any signs of distress and consult with a veterinarian.- Include a vehicle-only control group to assess the effects of the formulation itself.
Inconsistent results between experiments - Variability in formulation preparation.- Inconsistent injection technique.- Differences in animal age, weight, or health status.- Thawing and refreezing of the stock solution.- Standardize the protocol for formulation preparation, including mixing order and time.- Ensure all personnel are proficient in the intraperitoneal injection technique.- Use animals of a consistent age and weight range.- Aliquot the stock solution after the initial preparation to avoid multiple freeze-thaw cycles.

Data Presentation

Table 1: In Vitro Efficacy of this compound

Cell LineAssayConcentrationIncubation TimeResult
MES-SA (human uterine sarcoma)Cell Proliferation5 and 10 µM72 hours>50% decrease in cell proliferation[4]
HEK293 (human embryonic kidney)Cytotoxicity1, 5, and 10 µM24 hoursAlmost unaffected[4]

Table 2: In Vivo Study Parameters for this compound

ParameterDescription
Animal Model Balb/c nude mice (female, 6-8 weeks old, 18-20 g) with MES-SA cell xenografts[3][4]
Dosage 20 mg/kg/day[1][2] (Note: 2 mg/kg is also cited by some vendors[3][4])
Administration Route Intraperitoneal (i.p.) injection[1][2][3][4]
Dosing Schedule Daily for 3 weeks (no administration on weekends)[1][2][3][4]
Reported Outcome Inhibition of tumor growth in vivo[2][4]
Reported Side Effects None observed[1][2]

Experimental Protocols

Detailed Methodology for In Vivo Efficacy Study

  • Animal Model:

    • Use female Balb/c nude mice, 6-8 weeks of age, weighing approximately 18-20 grams.

    • Subcutaneously inject 5 x 10^6 MES-SA cells into the right flank of each mouse.

    • Allow the tumors to grow to a palpable size before starting the treatment.

  • Preparation of this compound Formulation (Recommended Generic Protocol):

    • Prepare a stock solution of this compound in 100% anhydrous DMSO.

    • For a final concentration of 2 mg/mL (assuming a 100 µL injection volume for a 20g mouse at 10 mg/kg), the following vehicle can be prepared:

      • 10% DMSO

      • 40% PEG300

      • 5% Tween-80

      • 45% sterile saline or PBS

    • To prepare the final injection solution, first add the required volume of the DMSO stock to the PEG300 and mix thoroughly until clear.

    • Next, add the Tween-80 and mix again until the solution is clear.

    • Finally, add the saline or PBS and mix to achieve a homogenous solution.

    • It is recommended to prepare this formulation fresh daily before administration.

  • Administration:

    • Administer the this compound formulation via intraperitoneal (i.p.) injection at a dosage of 20 mg/kg.

    • The dosing schedule is once daily for five consecutive days, followed by a two-day break (weekend), for a total of three weeks.

    • A control group should receive the vehicle only, following the same administration schedule.

  • Monitoring and Endpoint:

    • Monitor the tumor size using calipers at regular intervals throughout the study.

    • Monitor the body weight and overall health of the animals daily.

    • At the end of the 3-week treatment period, sacrifice the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry).

Mandatory Visualizations

SIRT7_p53_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm SIRT7 SIRT7 p53_acetylated Acetylated p53 (Active) SIRT7->p53_acetylated Deacetylates MDM2 MDM2 p53_acetylated->MDM2 Inhibits Caspase_cascade Caspase Cascade p53_acetylated->Caspase_cascade Activates p53_inactive p53 (Inactive) p53_inactive->p53_acetylated Acetylation Proteasome Proteasomal Degradation p53_inactive->Proteasome Inhibitor This compound Inhibitor->SIRT7 Inhibits MDM2->p53_inactive Ubiquitinates Apoptosis Apoptosis Caspase_cascade->Apoptosis

Caption: Signaling pathway of this compound leading to apoptosis.

Experimental_Workflow start Start animal_model Establish Xenograft Mouse Model (MES-SA cells) start->animal_model randomization Randomize Mice into Treatment Groups animal_model->randomization formulation Prepare this compound and Vehicle Formulations randomization->formulation administration Daily Intraperitoneal Injection (3 weeks, 5 days/week) formulation->administration monitoring Monitor Tumor Volume, Body Weight, and Health administration->monitoring endpoint Endpoint: Sacrifice and Tumor Excision monitoring->endpoint analysis Data Analysis (Tumor Weight, etc.) endpoint->analysis end End analysis->end

Caption: In vivo experimental workflow for this compound.

Troubleshooting_Logic start Experiment Start issue Issue Encountered? start->issue precipitation Precipitation in Formulation? issue->precipitation Yes continue_exp Continue Experiment issue->continue_exp No no_effect No Therapeutic Effect? precipitation->no_effect No sol_precipitation Solution: - Use fresh DMSO - Sequential mixing - Gentle warming/sonication - Prepare fresh daily precipitation->sol_precipitation Yes toxicity Animal Toxicity Observed? no_effect->toxicity No sol_no_effect Solution: - Dose-response study - Check injection technique - Verify compound stability - Confirm model sensitivity no_effect->sol_no_effect Yes sol_toxicity Solution: - Reduce DMSO % - Lower dose/frequency - Include vehicle control - Monitor closely toxicity->sol_toxicity Yes toxicity->continue_exp No sol_precipitation->continue_exp sol_no_effect->continue_exp sol_toxicity->continue_exp

Caption: Troubleshooting decision tree for in vivo studies.

References

Troubleshooting inconsistent results in SIRT7 inhibition assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent results in Sirtuin 7 (SIRT7) inhibition assays.

Frequently Asked Questions (FAQs)

Q1: My recombinant SIRT7 shows little to no deacetylase activity. Is the enzyme inactive?

A1: Not necessarily. SIRT7 exhibits weak intrinsic deacetylase activity and requires an allosteric activator for robust function.[1][2] Unlike other sirtuins, SIRT7's activity is profoundly stimulated by binding to nucleosomes.[1] Its activity can also be enhanced by the presence of nucleic acids like DNA or tRNA, particularly with long-chain acylated substrates.[1][3] Commercially available recombinant SIRT7 may lack activity, making it challenging to develop efficient screening assays.[2]

Troubleshooting Steps:

  • Ensure the presence of an activator: Include nucleosomes or RNA in your assay buffer. The activation of deacetylase activity can be over 100,000-fold in the presence of nucleosomes.[1]

  • Verify protein quality: Check the purity and integrity of your recombinant SIRT7 via SDS-PAGE and Coomassie staining.[4]

  • Use a validated substrate: Ensure you are using a known and preferred substrate for SIRT7, such as H3K18ac or H3K36ac in the context of a nucleosome.[5][6][7]

Q2: I am observing high variability between replicate wells in my fluorescence-based assay. What could be the cause?

A2: High variability in fluorescence-based sirtuin assays can stem from several factors, including issues with the fluorescent peptide substrate, inhibitor solubility, and assay setup. Some fluorescently tagged substrates have been reported to produce artifacts with certain classes of sirtuin modulators.[8][9]

Troubleshooting Steps:

  • Inhibitor Solubility: Ensure your test compounds are fully dissolved in the assay buffer. Precipitated compounds can interfere with fluorescence readings. Consider reducing the final solvent concentration.[10]

  • Assay Controls: Include appropriate controls:

    • No-enzyme control: to determine background fluorescence.

    • No-substrate control: to check for intrinsic fluorescence of your compounds.

    • Positive control inhibitor: Use a known SIRT7 inhibitor, like Nicotinamide, to validate assay performance.[10]

  • Plate Reader Settings: Optimize the gain and read time of your fluorescence plate reader for the specific assay to ensure you are within the linear range of detection.

  • Alternative Assay: If problems persist, consider a non-fluorescence-based method, such as an HPLC-based assay or a Western blot to detect changes in substrate acetylation.[2][6]

Q3: My inhibitor shows potent activity against SIRT7 but has no effect in cell-based assays. Why?

A3: Discrepancies between in vitro and in-cell activity are common and can be attributed to several factors related to the compound's properties and the cellular environment.

Troubleshooting Steps:

  • Cell Permeability: The inhibitor may have poor cell membrane permeability. Consider structure-activity relationship (SAR) studies to improve compound properties.

  • Compound Stability: The inhibitor may be rapidly metabolized or degraded within the cell.

  • Off-Target Effects: The compound might be hitting other cellular targets that mask or counteract its effect on SIRT7.[8]

  • Cellular Context: The specific cell line and its metabolic state can influence SIRT7 activity and the effectiveness of inhibitors.[11] SIRT7 expression levels can vary significantly between different cancer cell lines.[12]

Q4: How do I choose the right substrate for my SIRT7 inhibition assay?

A4: The choice of substrate is critical for a successful SIRT7 assay. SIRT7 has a distinct substrate specificity.

  • Histone Peptides vs. Nucleosomes: While acetylated histone peptides (e.g., H3K18Ac) can be used, SIRT7 shows significantly higher activity and specificity towards these sites within the context of a nucleosome.[1][5][6][7]

  • Non-Histone Substrates: Several non-histone substrates for SIRT7 have been identified, including p53, GABPβ1, and CDK9.[11][13] However, the use of these as primary screening substrates can be more complex. The deacetylation of p53 by SIRT7, for instance, has been a subject of debate.[11]

  • Acyl Group Specificity: SIRT7 can remove various acyl groups, not just acetyl groups. It shows a preference for long-chain acyl modifications like decanoyl-lysine (Kdec) on peptide substrates.[3][14] More recent studies suggest a preference for depropionylation and demyristoylation.[15]

Troubleshooting Guides

Issue 1: Low Signal-to-Background Ratio
Potential Cause Troubleshooting Suggestion
Suboptimal Enzyme Concentration Titrate the concentration of SIRT7 to find the optimal amount that gives a robust signal without being in excess.
Insufficient Incubation Time Optimize the incubation time for the enzymatic reaction. A time-course experiment can help determine the linear range of the reaction.[16]
Incorrect Buffer Composition Ensure the assay buffer has the correct pH (typically around 8.0) and contains necessary components like NAD+.[13][15] The buffer should also contain an activator like nucleosomes or RNA.
High Background from Assay Components Test for background fluorescence/signal from your buffer, substrate, and test compounds individually.
Issue 2: False Positives in Inhibitor Screening
Potential Cause Troubleshooting Suggestion
Compound Interference with Assay Signal Screen compounds for intrinsic fluorescence or quenching properties at the assay wavelengths.
Non-specific Inhibition Perform counter-screens against other sirtuins (e.g., SIRT1, SIRT2) to determine inhibitor selectivity.[17]
Reactive Compounds Some compounds may non-specifically modify the enzyme or substrate. Consider pre-incubating the compound with the enzyme before adding the substrate.
Assay Artifacts with Fluorescent Substrates Validate hits using an orthogonal, label-free assay method like mass spectrometry or Western blot.[8][9]

Experimental Protocols

In Vitro SIRT7 Deacetylation Assay (Western Blot)

This protocol is adapted from methodologies used to assess SIRT7's deacetylase activity on histone substrates.[6][13]

  • Reaction Setup:

    • Prepare a reaction buffer containing 10 mM Tris-HCl (pH 8.0), 2 mM MgCl₂, 10% glycerol, 1 µM Trichostatin A (TSA, to inhibit other HDACs), and 0.2 mM DTT.[13]

    • In a microcentrifuge tube, combine recombinant SIRT7, acetylated nucleosomes (as substrate), and the reaction buffer.

    • Add the test inhibitor at various concentrations or vehicle control.

  • Enzymatic Reaction:

    • Initiate the reaction by adding 2 mM NAD+.[13]

    • Incubate the reaction mixture at 30°C for 1 hour.[13]

  • Stopping the Reaction & Sample Prep:

    • Stop the reaction by adding SDS-PAGE loading buffer.

    • Boil the samples at 95°C for 5 minutes.

  • Western Blot Analysis:

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with an antibody specific for the acetylated mark (e.g., anti-H3K18Ac) and a loading control antibody (e.g., anti-H3).

    • Develop the blot using an appropriate secondary antibody and chemiluminescent substrate.

    • Quantify band intensities to determine the extent of deacetylation.

High-Throughput Screening of SIRT7 Inhibitors using a Fluorescent Peptide

This protocol is a generalized procedure based on available high-throughput screening protocols for sirtuins.[4][16]

  • Reagent Preparation:

    • Prepare an assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT).[18]

    • Prepare stock solutions of a fluorescently labeled SIRT7 peptide substrate, NAD+, SIRT7 enzyme, and a known inhibitor (e.g., Nicotinamide) in the assay buffer.

  • Assay Plate Setup (384-well plate):

    • Add test compounds at desired concentrations to the wells.

    • Add SIRT7 enzyme to all wells except the "no-enzyme" controls.

    • Incubate for a short period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

  • Reaction Initiation and Incubation:

    • Initiate the reaction by adding a mixture of the fluorescent peptide substrate and NAD+.

    • Incubate the plate at 37°C for 60-90 minutes, protected from light.[10]

  • Reaction Termination and Signal Development:

    • Stop the reaction by adding a developer solution that includes a pan-sirtuin inhibitor like nicotinamide.[4] The developer solution often contains a protease to cleave the deacetylated peptide, separating the fluorophore from the quencher.

    • Incubate for an additional 30 minutes at room temperature.[16]

  • Fluorescence Reading:

    • Read the fluorescence intensity on a microplate reader at the appropriate excitation and emission wavelengths for the fluorophore used.[16]

Data Presentation

Table 1: Comparison of IC₅₀ Values for Known SIRT7 Inhibitors
InhibitorIC₅₀ (nM)Assay TypeTarget SubstrateReference
SIRT7 inhibitor 97491325In vitro enzyme assayp53[17][19][20]
2800ZN/A (effective in vitro)In vitro deacetylationH3K18[12][21]
40569ZN/A (effective in vitro)In vitro deacetylationH3K18[12][21]
Table 2: Michaelis-Menten Constants (Kₘ) for SIRT7
SubstrateKₘ (µM)ConditionReference
NAD⁺ (with H3K18Ac peptide)445In the presence of RNA[15]
NAD⁺ (with H3K9Ac peptide, SIRT1)14N/A[15]

Visualizations

sirt7_activation_pathway cluster_assay_components Assay Components cluster_reaction Enzymatic Reaction SIRT7 SIRT7 (Inactive) Active_SIRT7 SIRT7-Nucleosome Complex (Active) SIRT7->Active_SIRT7 Activation Nucleosome Nucleosome (H3K18ac) Nucleosome->Active_SIRT7 NAD NAD+ NAD->Active_SIRT7 Co-substrate Products Deacetylated Nucleosome + Nicotinamide + 2'-O-acetyl-ADP-ribose Active_SIRT7->Products Deacetylation

Caption: SIRT7 activation and deacetylation workflow.

troubleshooting_workflow Start Inconsistent Assay Results Check_Activity Is recombinant SIRT7 active? Start->Check_Activity Check_Variability High variability between replicates? Check_Activity->Check_Variability No Add_Activator Add Nucleosomes/RNA Check_Activity->Add_Activator Yes Check_Cellular_Effect No effect in cell-based assays? Check_Variability->Check_Cellular_Effect No Check_Controls Review controls (no-enzyme, no-substrate) Check_Variability->Check_Controls Yes Assess_Permeability Assess cell permeability/stability Check_Cellular_Effect->Assess_Permeability Yes End Consistent Results Check_Cellular_Effect->End No Validate_Substrate Use validated substrate (e.g., H3K18Ac-Nucleosome) Add_Activator->Validate_Substrate Validate_Substrate->Check_Variability Check_Solubility Verify inhibitor solubility Check_Controls->Check_Solubility Orthogonal_Assay Use orthogonal assay (e.g., Western Blot) Check_Solubility->Orthogonal_Assay Assess_Permeability->End Orthogonal_Assay->End

Caption: Troubleshooting workflow for SIRT7 inhibition assays.

References

Best practices for long-term storage of SIRT7 inhibitor 97491 stock solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices, troubleshooting guides, and frequently asked questions for the long-term storage and use of SIRT7 inhibitor 97491 stock solutions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions of this compound?

A1: The recommended solvent for preparing stock solutions of this compound is Dimethyl Sulfoxide (DMSO).[1][2][3][4][5][6][7] To ensure maximum solubility, it is crucial to use newly opened, anhydrous DMSO, as the solvent is hygroscopic and absorbed moisture can significantly decrease the compound's solubility.[2][3]

Q2: What are the optimal conditions for long-term storage of this compound stock solutions?

A2: For long-term stability, stock solutions should be stored under the following conditions:

  • Store at -80°C for up to 6 months.[1][8]

  • For shorter periods, store at -20°C for up to 1 month.[1][8] It is also advisable to protect the stock solution from light.[1][2][8] To avoid degradation due to repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes.[2]

Q3: Can the solid form of this compound be stored at different temperatures?

A3: Yes, the solid powder of this compound can be stored at 4°C for short-term periods and at -20°C for long-term storage, with one source indicating stability for up to 12 months at -20°C.[4][6]

Q4: How should I prepare working solutions for my experiments?

A4: Working solutions for in vitro and in vivo experiments should be freshly prepared from the stock solution on the day of use.[1] For in vivo studies, if the dosing period is extended, careful consideration of the formulation protocol is necessary.[1]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Precipitation or phase separation observed in the stock solution. The compound's solubility limit has been exceeded, or the DMSO has absorbed moisture.Use heat and/or sonication to aid dissolution.[1] Ensure you are using newly opened, anhydrous DMSO for stock solution preparation.[2][3]
Inconsistent experimental results between different batches of working solution. Degradation of the stock solution due to improper storage or repeated freeze-thaw cycles.Prepare fresh aliquots of the stock solution from a new vial of the compound. Always store aliquots at -80°C for long-term use and avoid more than one or two freeze-thaw cycles.[2]
Low efficacy of the inhibitor in an in vivo experiment. The working solution was not freshly prepared, or the formulation is not optimal for the administration route.Always prepare the working solution for in vivo experiments on the same day of use.[1] For intraperitoneal injections, consider formulations with co-solvents like PEG300 and Tween-80 to improve solubility and bioavailability, though these should be optimized for the specific animal model.[7]

Quantitative Data Summary

Table 1: Recommended Storage Conditions for this compound

Form Solvent Storage Temperature Duration Additional Notes
Stock SolutionDMSO-80°CUp to 6 monthsProtect from light.[1][8] Aliquot to avoid repeated freeze-thaw cycles.[2]
Stock SolutionDMSO-20°CUp to 1 monthProtect from light.[1][8]
Solid PowderN/A-20°CUp to 12 months[6]
Solid PowderN/A4°CShort-term[4]

Experimental Protocols

Protocol: In Vitro Cell Proliferation Assay

This protocol is a representative example for assessing the effect of this compound on cancer cell proliferation.

  • Cell Seeding: Seed MES-SA uterine sarcoma cells in a 96-well plate at a density of 3 x 10³ cells/mL.[2]

  • Compound Preparation: Prepare a stock solution of this compound in DMSO.[2] From this, prepare serial dilutions to achieve final concentrations of 0, 1, 5, and 10 µM in the cell culture medium.[2]

  • Cell Treatment: Treat the seeded cells with the different concentrations of this compound.[2]

  • Incubation: Incubate the plates for 72 hours.[2]

  • Cell Viability and Proliferation Assessment: Determine cell proliferation using a standard method such as the MTT or WST-1 assay. Results have shown a decrease in cell proliferation of over 50% at concentrations of 5 and 10 µM.[2]

Visualizations

Signaling Pathway of SIRT7 Inhibition by 97491

SIRT7_Inhibition_Pathway inhibitor This compound sirt7 SIRT7 inhibitor->sirt7 Inhibits Deacetylase Activity p53 p53 sirt7->p53 Deacetylates acetyl_p53 Acetylated p53 (K373/382) p53->acetyl_p53 Acetylation caspase Caspase Pathway acetyl_p53->caspase Activates apoptosis Apoptosis caspase->apoptosis Induces

Caption: this compound blocks SIRT7, leading to increased p53 acetylation and apoptosis.

Experimental Workflow for Stock Solution Preparation and Storage

Experimental_Workflow start Start: this compound (Solid) dissolve Dissolve in Anhydrous DMSO start->dissolve stock Prepare Stock Solution dissolve->stock aliquot Aliquot into Single-Use Tubes stock->aliquot storage Store Aliquots aliquot->storage short_term -20°C (≤ 1 month) storage->short_term long_term -80°C (≤ 6 months) storage->long_term use Prepare Fresh Working Solution for Experiment short_term->use long_term->use

Caption: Workflow for preparing and storing this compound stock solutions.

References

Validation & Comparative

A Comparative Analysis of SIRT7 Inhibitors: 97491 and YZL-51N

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of two prominent SIRT7 inhibitors, 97491 and YZL-51N. This analysis is based on currently available experimental data, focusing on their mechanisms of action, inhibitory potency, and effects on cancer cells.

Sirtuin 7 (SIRT7), a member of the NAD+-dependent deacetylase family, has emerged as a promising therapeutic target in oncology.[1][2][3] It plays a crucial role in various cellular processes, including ribosome biogenesis, DNA damage repair, and regulation of gene expression.[3][4] The development of small molecule inhibitors targeting SIRT7 is a key area of research for novel cancer therapies. This guide presents a side-by-side comparison of two such inhibitors, 97491 and YZL-51N.

At a Glance: Key Differences

FeatureSIRT7 Inhibitor 97491YZL-51N
IC50 325 nM[5][6][7][8]12.71 µM[1][8][9][10]
Mechanism of Action Increases p53 stability through acetylation at K373/382.[2][5][7]Competes with NAD+ for binding to the SIRT7 pocket.[1][11]
Cellular Effects Induces apoptosis and reduces cell proliferation.[2][5][6]Attenuates DNA damage repair and decreases cancer cell survival.[1][9][11]
In Vivo Efficacy Inhibited cancer growth in a xenograft model.[2][5][6]Reduced tumor volume in a xenograft model.[9]
Selectivity Information not readily available.Selective for SIRT7 over other sirtuins (SIRT1-6).[1]

In-Depth Analysis

Mechanism of Action

This compound exerts its anticancer effects by modulating the p53 pathway. It inhibits the deacetylase activity of SIRT7, leading to increased acetylation of p53 at lysines 373 and 382.[2][5][7] This acetylation enhances the stability and activity of p53, a critical tumor suppressor protein, which in turn promotes apoptosis.[2]

YZL-51N, on the other hand, functions as a competitive inhibitor of SIRT7.[1][11] It occupies the NAD+ binding pocket of the enzyme, thereby preventing the binding of the essential cofactor NAD+ and inhibiting its deacetylase activity.[1][11] This disruption of SIRT7 function impairs the DNA damage response in cancer cells.[1][11]

cluster_97491 This compound cluster_YZL51N YZL-51N 97491 97491 SIRT7_97491 SIRT7 97491->SIRT7_97491 inhibits p53 p53 SIRT7_97491->p53 deacetylates Ac_p53 Acetylated p53 (K373/382) p53->Ac_p53 acetylation increased Apoptosis_97491 Apoptosis Ac_p53->Apoptosis_97491 promotes YZL51N YZL-51N SIRT7_YZL SIRT7 YZL51N->SIRT7_YZL competes with NAD+ for binding DDR DNA Damage Repair SIRT7_YZL->DDR impairs NAD NAD+ NAD->SIRT7_YZL

Figure 1. Mechanisms of action for SIRT7 inhibitors 97491 and YZL-51N.

Potency and Selectivity

In terms of potency, this compound demonstrates a significantly lower IC50 value (325 nM) compared to YZL-51N (12.71 µM), indicating higher potency in in vitro enzymatic assays.[1][5][6][7][8][9][10] However, YZL-51N has been shown to be selective for SIRT7, with no significant inhibitory activity against other sirtuins (SIRT1-6) in a dose-dependent manner.[1] Information regarding the selectivity profile of inhibitor 97491 is not as readily available in the reviewed literature.

Experimental Protocols

SIRT7 Deacetylase Activity Assay (Fluor de Lys-based)

This protocol is a general representation based on the description for YZL-51N evaluation.[1]

  • Reaction Setup: Prepare a reaction mixture containing recombinant SIRT7 enzyme, a fluorogenic peptide substrate (e.g., a peptide with an acetylated lysine coupled to a fluorophore), and the SIRT7 inhibitor (97491 or YZL-51N) at various concentrations in a suitable assay buffer.

  • Initiation: Start the reaction by adding NAD+.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 1 hour).

  • Development: Add a developer solution containing a protease that specifically cleaves the deacetylated peptide, releasing the fluorophore.

  • Detection: Measure the fluorescence intensity using a fluorometer. The signal is proportional to the deacetylase activity.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Start Start Reaction_Mix Prepare Reaction Mix: - Recombinant SIRT7 - Fluorogenic Peptide Substrate - Inhibitor (97491 or YZL-51N) Start->Reaction_Mix Add_NAD Add NAD+ to Initiate Reaction_Mix->Add_NAD Incubate Incubate at 37°C Add_NAD->Incubate Add_Developer Add Developer Solution Incubate->Add_Developer Measure_Fluorescence Measure Fluorescence Add_Developer->Measure_Fluorescence Calculate_IC50 Calculate IC50 Measure_Fluorescence->Calculate_IC50 End End Calculate_IC50->End

Figure 2. Workflow for a fluorogenic SIRT7 deacetylase activity assay.

Cellular Viability Assay
  • Cell Seeding: Seed cancer cells (e.g., MES-SA for 97491, HCT116 for YZL-51N) in 96-well plates and allow them to adhere overnight.[1][5][6]

  • Treatment: Treat the cells with increasing concentrations of the SIRT7 inhibitor for a specified duration (e.g., 72 hours).[6]

  • Reagent Addition: Add a viability reagent (e.g., MTT, CellTiter-Glo) to each well and incubate according to the manufacturer's instructions.

  • Detection: Measure the absorbance or luminescence, which correlates with the number of viable cells.

  • Data Analysis: Normalize the results to untreated control cells and plot cell viability against inhibitor concentration to determine the effect on cell proliferation.

SIRT7 Signaling Pathway Context

SIRT7 is a nuclear protein that primarily localizes to the nucleolus.[2][12] It is a key regulator of ribosome biogenesis through its interaction with RNA Polymerase I and other components of the transcription machinery.[4] SIRT7's role in cancer is multifaceted; it can act as both a tumor promoter and a suppressor depending on the cellular context.[13] Its deacetylase activity on substrates like H3K18ac and p53 is central to its function in gene regulation, DNA damage response, and apoptosis.[2][3]

SIRT7 SIRT7 H3K18ac H3K18ac SIRT7->H3K18ac deacetylates p53_un p53 SIRT7->p53_un deacetylates rDNA_transcription rDNA Transcription SIRT7->rDNA_transcription promotes DDR DNA Damage Repair SIRT7->DDR modulates Gene_Expression Tumor Suppressor Gene Expression H3K18ac->Gene_Expression regulates Apoptosis Apoptosis p53_un->Apoptosis regulates Cell_Proliferation Cell Proliferation rDNA_transcription->Cell_Proliferation drives

Figure 3. Simplified overview of SIRT7's role in key cellular pathways.

Conclusion

Both this compound and YZL-51N have demonstrated potential as anticancer agents by effectively targeting SIRT7. Inhibitor 97491 exhibits greater potency in vitro, directly impacting the p53-mediated apoptotic pathway. YZL-51N, while less potent, offers the advantage of selectivity and works by disrupting the DNA damage response through competitive inhibition. The choice between these inhibitors for research or therapeutic development may depend on the specific cancer type, the desired mechanism of action, and the importance of selectivity. Further studies, including direct head-to-head comparisons and detailed selectivity profiling for inhibitor 97491, are warranted to fully elucidate their therapeutic potential.

References

Cross-validation of experimental results obtained with SIRT7 inhibitor 97491

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the experimental results obtained with the SIRT7 inhibitor 97491 against other known SIRT7 inhibitors. It includes detailed experimental protocols for cross-validation and visual representations of key biological pathways and workflows to support researchers in their study of sirtuin 7.

Comparative Performance of SIRT7 Inhibitors

The following tables summarize the quantitative data for this compound and its alternatives, providing a basis for objective comparison of their performance.

Table 1: In Vitro Efficacy of SIRT7 Inhibitors

InhibitorIC50 (SIRT7)Cell LineEffectConcentrationReference
97491 325 nMMES-SA>50% decrease in cell proliferation5 and 10 µM[1][2][3][4]
HEK293No cytotoxicity1-10 µM[2]
2800Z Not specifiedHepG2Inhibition of cell viabilityConcentration-dependent[5]
40569Z Not specifiedHepG2Inhibition of cell viabilityConcentration-dependent[5]
YZL-51N 12.71 µMHCT116, HT29Increased H3K18ac levels0-40 µM[6][7]

Table 2: In Vivo Efficacy of SIRT7 Inhibitors

InhibitorAnimal ModelDosageEffectReference
97491 Xenograft mice (MES-SA cells)2 mg/kg or 20 mg/kg; intraperitoneallyInhibited tumor growth[1][2]
2800Z Xenograft mouse model2 mg/kgMinor effect on tumor growth alone; sensitizes to sorafenib[8]
40569Z Xenograft mouse model1 mg/kgMinor effect on tumor growth alone; sensitizes to sorafenib[8]
YZL-51N HCT116 xenograft model15 mg/kg; subcutaneous injectionReduced tumor volume[7]

Experimental Protocols for Cross-Validation

To ensure the reproducibility and validity of experimental findings, detailed protocols for key assays are provided below.

In Vitro SIRT7 Deacetylase Activity Assay

This protocol is designed to measure the enzymatic activity of SIRT7 and the inhibitory potential of compounds like 97491.

Materials:

  • Purified recombinant SIRT7 protein

  • Acetylated peptide substrate (e.g., a peptide containing acetylated H3K18)

  • NAD+

  • SIRT7 inhibitor (e.g., 97491)

  • Assay buffer (e.g., 20 mM potassium phosphate pH 7.5)

  • Deacetylase activity assay kit (e.g., Sigma-Aldrich CS1040)

  • Microplate fluorimeter

Procedure:

  • Prepare a reaction mixture containing purified SIRT7 protein, the acetylated peptide substrate, and NAD+ in the assay buffer.

  • Add the SIRT7 inhibitor at various concentrations to the reaction mixture. Include a control with no inhibitor.

  • Incubate the reaction at 37°C for a specified time (e.g., 1 hour).

  • Stop the reaction according to the kit manufacturer's instructions.

  • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission).

  • Calculate the percentage of SIRT7 inhibition for each concentration of the inhibitor and determine the IC50 value.

p53 Acetylation Assay

This western blot-based assay determines the effect of SIRT7 inhibition on the acetylation status of its substrate, p53.

Materials:

  • Cancer cell line (e.g., MDA-MB-231)

  • SIRT7 inhibitor (e.g., 97491)

  • Cell lysis buffer

  • Primary antibodies: anti-acetyl-p53 (e.g., at K382), anti-total p53

  • Secondary antibody (HRP-conjugated)

  • SDS-PAGE gels and western blot equipment

  • Chemiluminescence detection reagents

Procedure:

  • Culture cells and treat them with the SIRT7 inhibitor at desired concentrations for a specified duration.

  • Lyse the cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with the primary antibody against acetylated p53 overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescence substrate.

  • Strip the membrane and re-probe with an antibody against total p53 as a loading control.

  • Quantify the band intensities to determine the relative change in p53 acetylation.

Apoptosis Assay using Annexin V Staining

This flow cytometry-based assay is used to quantify the induction of apoptosis in cancer cells following treatment with a SIRT7 inhibitor.

Materials:

  • Cancer cell line

  • SIRT7 inhibitor (e.g., 97491)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

  • Flow cytometer

Procedure:

  • Seed cells and treat them with the SIRT7 inhibitor at various concentrations. Include an untreated control.

  • After the treatment period, harvest the cells (including both floating and adherent cells).

  • Wash the cells with cold PBS.

  • Resuspend the cells in the 1X binding buffer provided in the kit.

  • Add Annexin V-FITC and PI to the cell suspension.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the cells by flow cytometry.

  • Quantify the percentage of cells in different populations: viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive).

Visualizing Molecular Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway involving SIRT7 and a general workflow for its experimental validation.

SIRT7_Signaling_Pathway SIRT7 SIRT7 p53 p53 SIRT7->p53 Deacetylates Inhibitor SIRT7 Inhibitor (e.g., 97491) Inhibitor->SIRT7 Inhibits p53_ac Acetylated p53 (Stable) p53->p53_ac MDM2 MDM2 p53_ac->MDM2 Inhibits interaction p21 p21 p53_ac->p21 Activates Apoptosis Apoptosis p53_ac->Apoptosis Induces MDM2->p53 Degrades CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest Induces

Caption: SIRT7-p53 Signaling Pathway and Inhibition.

Experimental_Workflow cluster_in_vitro In Vitro Validation cluster_in_cellulo Cell-Based Validation cluster_in_vivo In Vivo Validation Assay SIRT7 Deacetylase Assay Western p53 Acetylation Western Blot Assay->Western Confirm target engagement Proliferation Cell Proliferation Assay Assay->Proliferation Proceed if active Apoptosis Apoptosis Assay (Annexin V) Proliferation->Apoptosis Assess cellular phenotype Xenograft Tumor Xenograft Model Apoptosis->Xenograft Proceed if effective

Caption: Experimental Workflow for SIRT7 Inhibitor Validation.

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling SIRT7 Inhibitor 97491

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling SIRT7 inhibitor 97491. Adherence to these procedures is essential for ensuring personal safety and maintaining a secure laboratory environment.

Chemical and Physical Properties

This compound is a potent and specific small molecule inhibitor of SIRT7 deacetylase. A summary of its key properties is provided below.

PropertyValue
CAS Number 1807758-81-1
Molecular Formula C₁₅H₁₂ClN₃O
Molecular Weight 285.73 g/mol
Appearance Solid powder
Storage (Solid) Store at 4°C, protect from light. For long-term storage, -20°C is recommended.
Storage (In Solvent) -80°C for up to 6 months; -20°C for up to 1 month. Protect from light.

Hazard Identification and Personal Protective Equipment (PPE)

Based on available safety data, this compound is classified with the following hazards. A comprehensive list of recommended PPE is provided to mitigate risks associated with handling this compound.

GHS Hazard Classification

Hazard CodeDescription
H315Causes skin irritation
H319Causes serious eye irritation

Recommended Personal Protective Equipment (PPE)

PPE CategoryItemSpecification
Hand Protection GlovesChemical-resistant gloves (e.g., nitrile) are required. For prolonged handling or in case of submersion, consider double-gloving or using thicker, chemical-specific gloves. Always inspect gloves for integrity before use and wash hands thoroughly after removal.
Eye Protection Safety Glasses/GogglesANSI Z87.1-compliant safety glasses with side shields are the minimum requirement. Chemical splash goggles are required when there is a risk of splashing.
Face Protection Face ShieldA face shield should be worn in addition to safety glasses or goggles when handling bulk quantities or when there is a significant risk of splashing.
Body Protection Laboratory CoatA buttoned, knee-length laboratory coat must be worn to protect skin and personal clothing.
Respiratory Protection RespiratorWhile not generally required for handling small quantities in a well-ventilated area or a chemical fume hood, a NIOSH-approved respirator may be necessary for handling large quantities or if an aerosol is generated. Consult your institution's safety officer for specific guidance.
Foot Protection Closed-toe ShoesSturdy, closed-toe shoes must be worn in the laboratory at all times.

Procedural Workflow for Safe Handling

The following diagram illustrates the standard operating procedure for the safe handling of this compound, from receipt to disposal.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_ppe Don Appropriate PPE prep_area Prepare Well-Ventilated Work Area (e.g., Fume Hood) prep_ppe->prep_area Ensure Safety weigh Weigh Compound prep_area->weigh Proceed to Handling dissolve Dissolve in Appropriate Solvent weigh->dissolve Prepare Solution decontaminate Decontaminate Work Surfaces dissolve->decontaminate After Experiment dispose Dispose of Waste decontaminate->dispose Segregate Waste remove_ppe Doff PPE dispose->remove_ppe Final Step

Caption: Safe handling workflow for this compound.

Step-by-Step Handling Procedures

1. Preparation:

  • Don PPE: Before handling the compound, put on all required personal protective equipment as detailed in the PPE table.

  • Prepare Work Area: All handling of solid this compound and its concentrated solutions should be conducted in a certified chemical fume hood or other approved ventilated enclosure. Ensure the work surface is clean and uncluttered.

2. Weighing and Dissolution:

  • Weighing: Carefully weigh the required amount of the solid compound. Avoid creating dust. Use a spatula and a tared weigh boat.

  • Dissolution: Add the appropriate solvent to the solid. Consult the product datasheet for solubility information. Commonly used solvents include DMSO. Swirl gently to dissolve.

3. Experimental Use:

  • Follow your specific experimental protocol, maintaining all safety precautions.

  • Avoid direct contact with the solution. Use appropriate tools for transfer and handling.

4. Cleanup and Disposal:

  • Decontamination: After use, decontaminate all surfaces and equipment that may have come into contact with the inhibitor. Use a suitable cleaning agent as per your laboratory's standard operating procedures.

  • Waste Disposal: Dispose of all waste, including empty vials, contaminated gloves, and solutions, in accordance with your institution's and local regulations for chemical waste. Do not dispose of this compound down the drain. Contaminated sharps should be placed in a designated sharps container.

5. Doffing PPE:

  • Remove PPE in the correct order to avoid cross-contamination. Typically, gloves are removed first, followed by the lab coat, and then eye and face protection.

  • Wash hands thoroughly with soap and water after removing all PPE.

Emergency Procedures

In Case of Skin Contact:

  • Immediately flush the affected area with copious amounts of water for at least 15 minutes.

  • Remove contaminated clothing.

  • Seek medical attention if irritation persists.

In Case of Eye Contact:

  • Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.

  • Remove contact lenses if present and easy to do.

  • Seek immediate medical attention.

In Case of Inhalation:

  • Move the individual to fresh air.

  • If not breathing, give artificial respiration.

  • Seek medical attention.

In Case of Ingestion:

  • Do NOT induce vomiting.

  • Rinse mouth with water.

  • Seek immediate medical attention.

This guide is intended to provide essential safety information. Always consult your institution's specific safety protocols and the most up-to-date Safety Data Sheet (SDS) for this compound before use.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.